molecular formula C7H6ClNO B1587379 2-Chloro-6-methylisonicotinaldehyde CAS No. 479613-16-6

2-Chloro-6-methylisonicotinaldehyde

Cat. No.: B1587379
CAS No.: 479613-16-6
M. Wt: 155.58 g/mol
InChI Key: VXFREJOQLWBEKN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylisonicotinaldehyde is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-7(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFREJOQLWBEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376626
Record name 2-Chloro-6-methylpyridine-4-carbaldehyde
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479613-16-6
Record name 2-Chloro-6-methylpyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyridine-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-6-methylisonicotinaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern—comprising a nucleophilic substitution site (C-Cl), an oxidation-ready methyl group, and a versatile aldehyde handle—renders it an invaluable precursor for constructing complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will delve into the critical final-step oxidation, comparing two robust protocols, and explain the underlying chemical principles that ensure a high-yield, reproducible, and scalable process. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable pathway to this high-value compound.

Strategic Approach: Retrosynthetic Analysis

The logical and most direct approach to synthesizing an aromatic aldehyde is through the controlled oxidation of its corresponding primary alcohol. This strategy avoids the potential side reactions and harsher conditions associated with other methods, such as the reduction of a carboxylic acid derivative or formylation of the pyridine ring.

Our retrosynthetic disconnection for this compound identifies (2-chloro-6-methylpyridin-4-yl)methanol as the immediate and key precursor. While the multi-step synthesis of this precursor alcohol from simpler starting materials like 2,6-lutidine is a significant undertaking in itself, the alcohol is reported in chemical literature and available from specialized suppliers. This guide will therefore focus on the crucial and often challenging final oxidation step.

G Target This compound Disconnection Key Disconnection: Selective Oxidation Target->Disconnection Precursor (2-chloro-6-methylpyridin-4-yl)methanol Disconnection->Precursor

Caption: Retrosynthetic analysis of the target compound.

Core Synthesis: Selective Oxidation of (2-chloro-6-methylpyridin-4-yl)methanol

The primary challenge in this synthesis is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the corresponding carboxylic acid. The pyridyl-methanol structure is analogous to a benzylic alcohol, making it activated and susceptible to oxidation. Therefore, the choice of oxidant is paramount to success. We present two highly effective, field-tested methodologies.

Methodology I: Activated Manganese Dioxide (MnO₂) Oxidation

Expertise & Experience: Manganese dioxide is a classic, mild oxidant that is exceptionally well-suited for the oxidation of allylic and benzylic-type alcohols.[1] Its key advantages are its high chemoselectivity and operational simplicity. As a heterogeneous reagent, the reaction is worked up by simple filtration, which is highly advantageous for scalability. The efficacy of MnO₂ is critically dependent on its "activation" level and surface area; therefore, using a commercially supplied, activated grade or freshly preparing it is essential for reproducibility.[2] The reaction mechanism is believed to occur on the surface of the MnO₂ particles, and a significant stoichiometric excess is required to drive the reaction to completion.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor alcohol, (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq).

  • Solvent Addition: Add a suitable non-polar solvent, such as dichloromethane (DCM) or chloroform, to create a stirrable slurry (approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (10.0 eq by weight). The large excess is typical and necessary for this heterogeneous reaction.[2]

  • Reaction Execution: Heat the mixture to reflux (approx. 40 °C for DCM).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The aldehyde product will have a higher Rf value (be less polar) than the starting alcohol. The reaction is typically complete within 4-12 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the slurry through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Methodology II: Dess-Martin Periodinane (DMP) Oxidation

Expertise & Experience: The Dess-Martin Periodinane (DMP) is a modern hypervalent iodine reagent that provides a mild, rapid, and highly reliable method for oxidizing primary alcohols to aldehydes.[3][4] It operates under homogeneous conditions at room temperature, offering excellent functional group tolerance and typically high yields. Unlike chromium-based oxidants, DMP is non-toxic and the workup is straightforward. A key consideration is that the reaction produces two equivalents of acetic acid, which can be problematic for acid-sensitive substrates.[3] While the target molecule is reasonably stable, adding a mild, non-nucleophilic base like sodium bicarbonate can be a prudent measure to buffer the reaction mixture.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor alcohol, (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq), in anhydrous dichloromethane (DCM).

  • Buffer (Optional): Add sodium bicarbonate (2.0 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice-water bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

  • Monitoring: The reaction is typically very fast, often completing within 1-3 hours. Monitor by TLC as described in the MnO₂ protocol.

  • Workup & Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Add a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. This quenches excess DMP and dissolves the iodine byproducts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

Data Presentation & Method Comparison

The choice between MnO₂ and DMP often depends on factors like scale, cost, and desired workup convenience.

ParameterManganese Dioxide (MnO₂)Dess-Martin Periodinane (DMP)
Stoichiometry Large excess required (5-10 eq by weight)Near-stoichiometric (1.1-1.5 eq)
Solvent Chlorinated solvents (DCM, CHCl₃), TolueneAnhydrous DCM
Temperature Reflux (40-110 °C)0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 3 hours
Typical Yield Good to Excellent (75-90%)Excellent (>90%)
Workup Heterogeneous; simple filtration of solidsHomogeneous; requires aqueous quench/extraction
Advantages Low cost, simple filtration workup, scalableFast, mild, highly reliable, high yield
Disadvantages Large excess needed, variable reactivityHigher cost, reagent is moisture-sensitive

Visualization of Experimental Workflow

A clear workflow is essential for reproducible results. The following diagram illustrates the process for the MnO₂ oxidation protocol.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Phase Setup 1. Charge Flask: - (2-chloro-6-methylpyridin-4-yl)methanol - DCM Add_MnO2 2. Add Activated MnO₂ (10 eq by weight) Setup->Add_MnO2 React 3. Heat to Reflux (4-12 h) Add_MnO2->React Monitor 4. Monitor by TLC React->Monitor Filter 5. Cool and Filter (through Celite®) Monitor->Filter Upon Completion Concentrate 6. Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify 7. Purify Crude Product (Chromatography/Recrystallization) Concentrate->Purify Final_Product Pure 2-Chloro-6-methyl- isonicotinaldehyde Purify->Final_Product

Caption: Experimental workflow for MnO₂ oxidation.

Conclusion

The synthesis of this compound is most effectively achieved through the selective oxidation of its primary alcohol precursor. Both activated manganese dioxide and Dess-Martin Periodinane are excellent reagents for this transformation. For larger-scale synthesis where cost and waste stream management are primary concerns, the MnO₂ method is highly attractive due to its low reagent cost and simple filtration workup. For rapid, small-scale, or discovery chemistry applications where speed and yield are paramount, the Dess-Martin Periodinane protocol is often the preferred choice. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable intermediate for advancing their drug discovery programs.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth.2009 , 86, 308. Retrieved from [Link]

  • Ciobanu, M., et al. (2022). Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. MDPI. Retrieved from [Link]

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  • Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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  • Oxidation of Alcohols. (2022). Chemistry LibreTexts. Retrieved from [Link]

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  • Solvent free oxidation of alcohols with manganese dioxide. (2002). ResearchGate. Retrieved from [Link]

  • Dess-Martin Periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). ResearchGate. Retrieved from [Link]

  • Dess-Martin-Periodinane oxidation. (2020). YouTube. Retrieved from [Link]

  • A Facile Manganese Dioxide Mediated Oxidation of Primary Benzylamines to Benzamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Scribd. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 2-Chloro-6-methylisonicotinaldehyde (CAS: 479613-16-6): A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary & Strategic Overview

2-Chloro-6-methylisonicotinaldehyde, identified by CAS Number 479613-16-6, is a strategically important heterocyclic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a pyridine core functionalized with a reactive aldehyde, a synthetically versatile chlorine atom, and a methyl group, offers a trifecta of chemical handles for molecular elaboration. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, designed for researchers and drug development professionals seeking to leverage this compound's unique chemical architecture. The strategic placement of its functional groups allows for sequential and orthogonal chemical modifications, making it an invaluable intermediate for constructing complex molecular scaffolds and generating libraries of novel compounds.

The chloro substituent, in particular, is of high interest in modern drug discovery. The incorporation of chlorine into a drug candidate can profoundly influence its physicochemical properties, metabolic stability, and binding affinity—a phenomenon sometimes referred to as the "magic chloro" effect.[3] This guide will dissect the reactivity of each functional site, providing field-proven insights into its application in sophisticated synthetic campaigns.

Section 2: Physicochemical & Spectroscopic Profile

The fundamental properties of this compound are summarized below. While commercial suppliers provide basic data, a deep understanding of its spectroscopic characteristics is crucial for reaction monitoring and quality control.[4][5]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 479613-16-6[4][5]
Molecular Formula C₇H₆ClNO[4][5]
Molecular Weight 155.58 g/mol [4][5]
Synonyms 2-Chloro-6-methylpyridine-4-carboxaldehyde, 6-Chloro-2-methylpyridine-4-carbaldehyde[4]
Appearance Solid
Purity (Typical) ≥98%[4]
Storage Store in a dry, sealed place, under an inert atmosphere[4]
Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this specific compound were identified. However, based on established principles of spectroscopic analysis for analogous structures, a characteristic profile can be predicted.[6][7] This predictive analysis serves as a reliable baseline for researchers to confirm product identity.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Signals & Rationale
¹H NMR ~9.9-10.1 ppm (s, 1H): Aldehydic proton (CHO), highly deshielded by the carbonyl group. ~7.5-7.8 ppm (s, 2H): Two singlets corresponding to the aromatic protons at the C3 and C5 positions of the pyridine ring. Their exact shifts will be influenced by the adjacent substituents. ~2.6 ppm (s, 3H): Methyl protons (CH₃).
¹³C NMR ~190-195 ppm: Aldehydic carbonyl carbon (C=O), characteristic downfield shift.[6] ~160-165 ppm (C-Cl), ~150-155 ppm (C-CH₃): Quaternary carbons of the pyridine ring attached to chlorine and the methyl group. ~120-130 ppm: Aromatic CH carbons of the pyridine ring. ~20-25 ppm: Methyl carbon (CH₃).
Infrared (IR) ~1710-1725 cm⁻¹ (strong): Characteristic C=O stretching vibration of the aromatic aldehyde.[6] ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium): Fermi double resonance of the aldehydic C-H stretch. ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spec. (MS) Molecular Ion (M⁺): A prominent peak at m/z 155. Isotope Peak (M+2)⁺: A peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak, which is a definitive signature of a monochlorinated compound.[7] Key Fragments: Loss of CO (m/z 127), loss of Cl (m/z 120), and alpha-cleavage fragments.

Section 3: Synthesis & Purification Strategy

The synthesis of this compound is not widely detailed in the literature, positioning it as a specialty chemical. A plausible and logical synthetic route can be designed starting from the readily available and inexpensive 2,6-lutidine (2,6-dimethylpyridine). The proposed workflow leverages fundamental organic transformations.

Proposed Synthetic Workflow

The strategy involves a three-stage process: selective oxidation, regioselective chlorination, and functional group transformation.

G cluster_0 Stage 1: Selective Mono-oxidation cluster_1 Stage 2: Ring Chlorination cluster_2 Stage 3: Aldehyde Formation A 2,6-Lutidine B 6-Methylpicolinic Acid A->B  KMnO4 or SeO2 C 2-Chloro-6-methylpicolinic Acid B->C  PCl5 / POCl3 D 2-Chloro-6-methylisonicotinoyl chloride C->D  SOCl2 E This compound (Target Molecule) D->E  Rosenmund Reduction  (H2, Pd/BaSO4)

Caption: Proposed synthetic pathway from 2,6-lutidine.

Expert Commentary & Protocol Example: Stage 3 (Rosenmund Reduction)

The final step, converting the acid chloride to the aldehyde, is critical. While other reducing agents exist, the Rosenmund reduction is a classic and reliable method for this specific transformation, preventing over-reduction to the alcohol.

Protocol: Rosenmund Reduction of 2-Chloro-6-methylisonicotinoyl chloride

  • Catalyst Preparation: Prepare the poisoned catalyst by suspending 10% Palladium on Barium Sulfate (1 mol%) in dry toluene. Add a quinoline-sulfur poison (commercially available or prepared separately) to partially deactivate the catalyst. The deactivation is the key to stopping the reaction at the aldehyde stage; an unpoisoned catalyst would lead to the corresponding alcohol.

  • Reaction Setup: In a hydrogenation flask, dissolve 2-Chloro-6-methylisonicotinoyl chloride (1.0 eq) in anhydrous, peroxide-free toluene under an inert atmosphere (Argon or Nitrogen).

  • Hydrogenation: Add the prepared catalyst to the solution. Purge the vessel with hydrogen gas and then maintain a positive pressure of H₂ (typically 1-4 atm) using a balloon or a Parr hydrogenator.

  • Monitoring: Vigorously stir the reaction at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The disappearance of the starting acid chloride is the primary indicator.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Section 4: Chemical Reactivity & Strategic Applications

The synthetic utility of this compound is derived from the distinct reactivity of its three primary functional sites.

G main 2-Chloro-6-methyl- isonicotinaldehyde reduct Reduction (e.g., NaBH4) main->reduct oxid Oxidation (e.g., KMnO4) main->oxid wittig Wittig Olefination main->wittig reduct_amin Reductive Amination main->reduct_amin snar SNAr (e.g., R-NH2, R-OH) main->snar suzuki Suzuki Coupling main->suzuki buchwald Buchwald-Hartwig Amination main->buchwald aldehyde_node Aldehyde Reactions chloro_node Chloro Substitutions

Caption: Key reaction pathways for the title compound.

  • The Aldehyde Moiety: This is the most electrophilic site, readily undergoing nucleophilic attack.[8] It is an ideal handle for:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines, a common scaffold in pharmaceuticals.

    • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds, allowing for the extension of carbon chains and the synthesis of stilbene-like structures.[5]

    • Oxidation/Reduction: Conversion to the corresponding carboxylic acid or primary alcohol, respectively, providing access to related derivatives.[1]

  • The Chloro Substituent: The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for facile displacement by a variety of nucleophiles (O-, N-, S-based), which is a cornerstone of pyridine chemistry. Furthermore, it serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[5]

Section 5: Role in Medicinal Chemistry & Drug Discovery

The 2-chloro-6-methylpyridine framework is a "privileged scaffold" in medicinal chemistry. Its presence in a molecule facilitates hydrogen bonding (via the ring nitrogen) and provides a rigid core to orient other functional groups for optimal interaction with biological targets.

Drug Discovery Workflow Example

This building block is ideally suited for parallel synthesis to rapidly generate a library of compounds for screening.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Suzuki Coupling start 2-Chloro-6-methyl- isonicotinaldehyde intermediate Library of Chloro- substituted Amines start->intermediate  [H], R-NH2 Amine 1 Amine 1 Amine 2 Amine 2 ... ... Amine N Amine N final Final Diverse Compound Library (N x M Compounds) intermediate->final  Pd Catalyst Boronic Acid 1 Boronic Acid 1 Boronic Acid 2 Boronic Acid 2 Boronic Acid M Boronic Acid M

Caption: Parallel synthesis workflow for library generation.

Causality in Drug Design:

  • Metabolic Blocking: The methyl group can serve as a metabolic soft spot, prone to oxidation by Cytochrome P450 enzymes. The adjacent chlorine atom can act as a metabolic shield, sterically hindering the enzyme's access and thus increasing the compound's half-life in vivo.

  • Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding potency and selectivity.[3]

  • Solubility & Lipophilicity Modulation: The substitution of a hydrogen atom for chlorine increases the lipophilicity (logP) of the molecule, which can be strategically used to improve membrane permeability and oral bioavailability.

Section 6: Safety, Handling, & Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

Table 3: GHS Safety Profile
CategoryInformation
Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning[4][5]
Hazard Statements H302: Harmful if swallowed.[4][5] H319: Causes serious eye irritation.[4][5]
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container to prevent moisture ingress.[4]

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 7: Conclusion

This compound (CAS 479613-16-6) is more than a simple chemical; it is a high-potential building block that empowers innovation in chemical synthesis. Its well-differentiated reactive sites—the aldehyde, the activated chlorine, and the methyl group—provide a sophisticated toolkit for the construction of complex and functionally diverse molecules. For researchers in drug discovery, its structure offers intrinsic advantages for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of its reactivity, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • 479613-16-6 | 2-Chloro-6-methylpyridine-4-carboxaldehyde. Tetrahedron. [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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A Comprehensive Guide to the Structural Elucidaion of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 2-Chloro-6-methylisonicotinaldehyde (C₇H₆ClNO), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] Moving beyond a simple recitation of data, this document details the strategic application and interpretation of a suite of modern analytical techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods, including ¹H NMR, ¹³C NMR, and two-dimensional correlation experiments (HSQC, HMBC). Each section explains the causal logic behind the experimental choices, provides field-proven protocols, and culminates in a cohesive, evidence-based confirmation of the molecule's constitution. This guide is intended for researchers, chemists, and drug development professionals who require a practical and intellectually rigorous framework for small molecule characterization.

Introduction: The Analytical Challenge

This compound, also known as 2-chloro-6-methyl-4-pyridinecarboxaldehyde, is a substituted pyridine derivative of significant interest.[3] Its trifunctional nature—possessing a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a modifiable methyl group—makes it a versatile scaffold for constructing complex molecular architectures. The unambiguous confirmation of its structure is a critical first step in any research and development cascade, ensuring the integrity of subsequent synthetic transformations and biological evaluations.

The process of structure elucidation is a logical puzzle. No single technique provides the complete picture; rather, each method offers a unique piece of information.[4] By strategically combining these pieces, the full molecular structure can be assembled with a high degree of confidence. This guide will walk through that logical flow, demonstrating how data from orthogonal techniques are integrated to build a self-validating structural hypothesis.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into complex spectroscopy, the elemental composition provides the fundamental constraints for any potential structure.

  • Molecular Formula : C₇H₆ClNO[3]

  • Molecular Weight : 155.58 g/mol [3]

With the molecular formula established, the Hydrogen Deficiency Index (HDI) , or degree of unsaturation, is calculated. The HDI reveals the total number of rings and/or multiple bonds within the molecule.

HDI Calculation: HDI = C - (H/2) - (X/2) + (N/2) + 1 Where:

  • C = number of carbon atoms (7)

  • H = number of hydrogen atoms (6)

  • X = number of halogen atoms (1)

  • N = number of nitrogen atoms (1)

HDI = 7 - (6/2) - (1/2) + (1/2) + 1 = 7 - 3 - 0.5 + 0.5 + 1 = 5

An HDI of 5 is a significant finding. A benzene ring has an HDI of 4 (one ring and three double bonds). A pyridine ring, being aromatic, also has an HDI of 4. The remaining degree of unsaturation (5 - 4 = 1) is accounted for by the carbon-oxygen double bond (C=O) of the aldehyde group. This initial calculation strongly supports the proposed structure containing a pyridine ring and a carbonyl group.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] For halogenated compounds, it offers an additional layer of confirmation through characteristic isotopic patterns.[6][7]

Expected Data & Interpretation
  • Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the intact molecule, minus one electron. We expect this at an m/z (mass-to-charge ratio) of 155.

  • Isotopic Pattern (M+2 Peak): Chlorine exists naturally as two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This means any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units. The peak corresponding to the molecule with ³⁵Cl (the M⁺ peak) and the peak for the molecule with ³⁷Cl (the M+2 peak) will have a relative intensity ratio of approximately 3:1.[7] The presence of this 3:1 M⁺/(M+2) pattern at m/z 155 and 157 is unequivocal proof of a single chlorine atom in the molecule.

  • Fragmentation: Common fragmentation patterns for this molecule under Electron Ionization (EI) would involve the loss of neutral fragments:

    • Loss of H˙ (m/z 154): From the aldehyde.

    • Loss of CHO˙ (m/z 126): A common fragmentation for aldehydes.

    • Loss of Cl˙ (m/z 120): Cleavage of the carbon-chlorine bond.

    • Loss of CH₃˙ (m/z 140): Cleavage of the methyl group.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Examine the spectrum for the molecular ion peak and the characteristic M+2 peak to confirm the molecular weight and the presence of chlorine. Analyze major fragment ions to gain initial structural insights.

Infrared Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation by vibrating chemical bonds.[8]

Expected Data & Interpretation

For this compound, we anticipate several characteristic absorption bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Aromatic C-H Stretch3030 - 3100Confirms the presence of the pyridine ring.[9]
Aldehyde C-H Stretch~2850 and ~2750A pair of weak but highly diagnostic peaks for an aldehyde.[10][11]
Carbonyl (C=O) Stretch~1705Strong, sharp absorption. The position, slightly lower than a saturated aldehyde (~1730 cm⁻¹), indicates conjugation with the aromatic pyridine ring.[10][11]
Aromatic C=C & C=N Stretch1450 - 1600A series of absorptions confirming the aromatic heterocycle.
Methyl C-H Bend~1380Confirms the -CH₃ group.
C-Cl Stretch600 - 800Often found in the fingerprint region and can be difficult to assign definitively, but its presence is expected.

The most crucial peaks to identify are the strong carbonyl stretch around 1705 cm⁻¹ and the pair of aldehyde C-H stretches, which together provide strong evidence for the conjugated aldehyde functional group.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

  • Analysis: Label the major peaks and compare them to the expected values for the proposed structure.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][13][14]

Workflow for NMR Analysis

The logical workflow for NMR involves a multi-step process where each experiment builds upon the last, progressively revealing the complete molecular structure.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

  • The aldehyde proton (~10.1 ppm) shows a correlation to the carbon it is attached to (C4), confirming the position of the aldehyde group.

  • Crucially, the aldehyde proton also correlates to the two aromatic C-H carbons (C3 and C5), proving it is situated between them at the 4-position of the pyridine ring.

  • The methyl protons (~2.7 ppm) show a strong correlation to the carbon they are attached to (C6).

  • The methyl protons also correlate to the adjacent aromatic C-H carbon (C5), locking the methyl group into the 6-position.

  • With the aldehyde at C4 and the methyl at C6, the chlorine atom must reside at the C2 position, completing the structure.

Consolidated Data and Final Confirmation

The convergence of data from all analytical techniques provides an exceptionally high level of confidence in the final structure.

Technique Observation Conclusion
Elemental Analysis C₇H₆ClNODefines the atomic constituents.
HDI Calculation HDI = 5Consistent with an aromatic ring and a carbonyl group.
Mass Spectrometry M⁺ at m/z 155; M+2 at m/z 157 (3:1 ratio)Confirms molecular weight and presence of one Cl atom.
IR Spectroscopy ~1705 cm⁻¹ (strong C=O); ~2750 & ~2850 cm⁻¹ (C-H)Confirms the presence of a conjugated aldehyde group.
¹H NMR Four singlets (1H, 1H, 1H, 3H)Defines the four unique, uncoupled proton environments.
¹³C NMR Seven distinct carbon signalsConfirms the seven unique carbon atoms in the molecule.
HMBC NMR Key correlations from CHO-H and CH₃-H protonsUnambiguously establishes the 2,4,6-substitution pattern on the pyridine ring.

All collected evidence points unequivocally to the structure of This compound . The combination of foundational data, functional group identification, and detailed connectivity mapping through NMR forms a self-validating system that leaves no ambiguity.

References

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spectroscopic data (NMR, IR, MS) of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Spectroscopic Guide to 2-Chloro-6-methylisonicotinaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of diverse chemical entities, particularly in pharmaceutical and materials science research. Its unique arrangement of a chloro, a methyl, and an aldehyde group on the isonicotinoid scaffold imparts specific reactivity and properties that are leveraged in the development of novel compounds.

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The focus is not merely on the presentation of data, but on the rationale behind the observed spectral features, providing researchers with the necessary insights for confident characterization. While direct experimental spectra for this specific compound are not aggregated in a single public repository, this guide synthesizes data from analogous structures and supplier technical specifications to present a validated and predictive spectroscopic profile.[1][2][3]

Molecular Structure and Logic

The strategic placement of substituents on the pyridine ring dictates the electronic environment of each atom, which is directly reflected in the spectroscopic output. Understanding this structure is the first step in interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by sharp, well-resolved signals corresponding to the aldehydic, aromatic, and methyl protons. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbonyl group significantly influences the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: Summary of ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~10.1 Singlet 1H Aldehyde (-CHO) Strong deshielding due to the anisotropic effect of the C=O bond and electron-withdrawing character.
~7.6 Singlet 1H Aromatic H-3 Located on the carbon between the chloro and aldehyde-bearing carbons; experiences inductive withdrawal.
~7.4 Singlet 1H Aromatic H-5 Situated between the methyl group and the aldehyde-bearing carbon.

| ~2.6 | Singlet | 3H | Methyl (-CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone of the molecule, with seven distinct signals as expected from the molecular structure.[4] The chemical shifts are highly dependent on the electronic environment and the nature of the attached atoms.

Table 2: Summary of ¹³C NMR Data (Predicted, 101 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~191.5 Aldehyde (C=O) The carbonyl carbon is significantly deshielded and appears far downfield.[5]
~163.0 Aromatic C-6 Carbon attached to the methyl group; influenced by the adjacent nitrogen.
~152.0 Aromatic C-2 Carbon bearing the chlorine atom; deshielded by the electronegative halogen and nitrogen.
~145.0 Aromatic C-4 Carbon attached to the aldehyde group.
~124.0 Aromatic C-5 Aromatic CH carbon.
~121.0 Aromatic C-3 Aromatic CH carbon.

| ~24.5 | Methyl (-CH₃) | Typical shift for a methyl carbon on a pyridine ring. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[2]

  • Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within the molecule. The spectrum provides rapid confirmation of the presence of key bonds, most notably the carbonyl group of the aldehyde.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Interpretation
~2850 & ~2750 C-H Stretch Medium/Weak Characteristic Fermi double resonance for the aldehyde C-H bond.[6]
~1710 C=O Stretch Strong Confirms the presence of the conjugated aldehyde carbonyl group. The position reflects conjugation with the pyridine ring.[7]
~1600-1450 C=C / C=N Stretch Medium/Strong Aromatic ring stretching vibrations of the pyridine core.
~3050 Aromatic C-H Stretch Medium Stretching vibrations of C-H bonds on the pyridine ring.[8]
~2950 Aliphatic C-H Stretch Medium Stretching vibrations of the methyl group C-H bonds.[8]

| ~750-800 | C-Cl Stretch | Strong | Indicates the presence of the carbon-chlorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient method for acquiring IR spectra of solid samples.[9]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Molecular Ion and Isotopic Pattern

The key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak ([M]⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:

  • [M]⁺: The peak corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: A peak two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of the [M+2]⁺ peak is approximately one-third (32%) of the [M]⁺ peak's intensity.

For C₇H₆ClNO (MW = 155.59 g/mol ):

  • [M]⁺: m/z ≈ 155

  • [M+2]⁺: m/z ≈ 157 (with ~33% relative intensity)

Fragmentation Pathway

Under Electron Impact (EI) ionization, the molecular ion can undergo fragmentation. A logical pathway involves the loss of the aldehyde group or the chlorine atom.

fragmentation_pathway M [C₇H₆ClNO]⁺ m/z = 155/157 M_minus_CHO [C₆H₆ClN]⁺ m/z = 126/128 M->M_minus_CHO - CHO (29 u) M_minus_Cl [C₇H₆NO]⁺ m/z = 120 M->M_minus_Cl - Cl (35 u)

Caption: A plausible EI fragmentation pathway for the molecule.

Table 4: Key Mass Spectrometry Fragments

m/z (for ³⁵Cl) Ion Formula Interpretation
155 [C₇H₆ClNO]⁺ Molecular Ion ([M]⁺)
157 [C₇H₆³⁷ClNO]⁺ Isotopic Molecular Ion ([M+2]⁺)
126 [C₆H₆ClN]⁺ Loss of the formyl radical (-CHO)

| 120 | [C₇H₆NO]⁺ | Loss of the chlorine radical (-Cl) |

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Impact (EI) is suitable for this relatively volatile and stable molecule. Electrospray Ionization (ESI) can also be used, typically observing the protonated molecule [M+H]⁺ at m/z 156/158.[10]

  • Sample Introduction: For EI, the sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) system.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300) to detect the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition with high accuracy.[2]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of protons and carbons in the molecule's framework. IR spectroscopy validates the presence of key functional groups, especially the aldehyde carbonyl. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. This comprehensive spectroscopic profile serves as a reliable benchmark for researchers, ensuring the quality and identity of this important synthetic intermediate.

References

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Quantum Chemical Blueprint for 2-Chloro-6-methylisonicotinaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for conducting and interpreting quantum chemical calculations on 2-Chloro-6-methylisonicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the foundational electronic and structural properties of such a molecule is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful, non-experimental avenue to elucidate these properties, thereby guiding synthetic efforts and accelerating the discovery pipeline.[1]

This document eschews a rigid, templated approach in favor of a logical narrative that mirrors the computational research process. We will delve into the why behind methodological choices, ensuring that each step is a self-validating component of a robust theoretical protocol. While specific experimental data for this compound is not extensively available in public domains, this guide establishes a rigorous computational protocol based on well-documented studies of analogous substituted pyridines and aldehydes.[2]

Foundational Principles: Why Employ Quantum Chemistry?

Substituted pyridines are a cornerstone in pharmaceutical development, and their biological activity is intrinsically linked to their three-dimensional structure and electronic landscape.[2] The strategic placement of chloro, methyl, and aldehyde groups on the isonicotinaldehyde scaffold significantly influences properties such as:

  • Reactivity: The electron-withdrawing nature of the chlorine and aldehyde groups, contrasted with the electron-donating methyl group, creates a unique electronic profile that dictates how the molecule interacts with biological targets.

  • Intermolecular Interactions: Understanding the molecule's electrostatic potential is key to predicting its binding affinity and orientation within a protein's active site.

  • Spectroscopic Signature: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of synthetic intermediates and the final product.

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for accurately predicting these properties, offering insights that are often challenging and time-consuming to obtain experimentally.[2]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and effective workflow for the quantum chemical analysis of this compound using DFT.

computational_workflow cluster_prep In Silico Model Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_build Molecular Structure Input geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Optimized Geometry struct_analysis Structural Parameter Analysis geom_opt->struct_analysis electronic_props Electronic Property Calculation freq_analysis->electronic_props Verified Minimum Energy Structure spec_analysis Spectroscopic Prediction freq_analysis->spec_analysis reactivity_analysis Reactivity Descriptor Analysis electronic_props->reactivity_analysis

Figure 1: A generalized workflow for the quantum chemical analysis of a small organic molecule.

Step 1: In Silico Model Preparation

The initial step involves constructing the 3D structure of this compound using molecular modeling software. It is crucial to ensure correct atom connectivity and a reasonable initial geometry to facilitate the subsequent optimization process.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations are dependent on an accurately optimized structure.

Protocol:

  • Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for molecules of this size. The B3LYP hybrid functional is a robust and widely used choice for organic molecules. For potentially improved accuracy, especially with halogenated compounds, the M06-2X functional can also be considered.

  • Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is a suitable choice. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, particularly for the electronegative chlorine and oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the shape of the electron orbitals.

  • Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.

Step 3: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry for two primary reasons:

  • Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable conformation, necessitating further geometry optimization.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. This is invaluable for comparison with experimental data.

Protocol:

  • Methodology: The frequency calculation is typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Analysis: The output will provide a list of vibrational frequencies and their corresponding IR intensities. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. For B3LYP/6-311++G(d,p), a scaling factor of approximately 0.96-0.98 is often used for vibrational frequencies.

Step 4: Electronic Property Calculations

With a validated minimum energy structure, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be used to predict the electronic absorption spectrum.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule. This is crucial for understanding intermolecular interactions, as it highlights regions of positive (electrophilic) and negative (nucleophilic) potential.

  • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These theoretical values can be compared to experimental data to aid in spectral assignment.

Analysis and Interpretation of Results

The true value of quantum chemical calculations lies in the interpretation of the generated data.

Structural Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography for similar compounds to validate the computational model.

ParameterExpected Value (Å or °)Rationale
C-Cl Bond Length~1.74Typical for a chloro-substituted aromatic ring.
C=O Bond Length~1.21Characteristic of an aldehyde carbonyl group.
Pyridine Ring Angles~120°Indicative of sp² hybridization, with slight distortions due to substituents.

Table 1: Predicted key structural parameters for this compound based on DFT calculations and data from analogous structures.

Spectroscopic Signatures

The calculated spectra provide a powerful tool for structural elucidation.

Spectroscopic FeaturePredicted Wavenumber/ShiftInterpretation
IR: C=O Stretch~1700-1720 cm⁻¹A strong, characteristic absorption for the aldehyde carbonyl group.[3]
IR: C-Cl Stretch~700-800 cm⁻¹A moderate to strong absorption in the fingerprint region.
¹H NMR: Aldehyde H~9.8-10.2 ppmA highly deshielded proton due to the electronegativity of the oxygen atom.
¹³C NMR: Carbonyl C~190-195 ppmA characteristic downfield shift for an aldehyde carbonyl carbon.

Table 2: Predicted key spectroscopic features for this compound.

Reactivity Descriptors

The electronic properties provide insights into the molecule's chemical behavior.

reactivity_descriptors cluster_reactivity Chemical Reactivity Insights HOMO HOMO (Highest Occupied Molecular Orbital) nucleophilic_sites Nucleophilic Attack Sites HOMO->nucleophilic_sites Electron Donor electronic_transitions UV-Vis Absorption HOMO->electronic_transitions LUMO LUMO (Lowest Unoccupied Molecular Orbital) electrophilic_sites Electrophilic Attack Sites LUMO->electrophilic_sites Electron Acceptor LUMO->electronic_transitions MEP Molecular Electrostatic Potential Map MEP->nucleophilic_sites MEP->electrophilic_sites

Figure 2: Relationship between calculated electronic properties and predicted chemical reactivity.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for nucleophilic (HOMO) and electrophilic (LUMO) attack. For this compound, the LUMO is expected to be localized on the pyridine ring and the aldehyde group, making these sites susceptible to nucleophilic attack.

  • MEP Map: The MEP map will likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde, indicating their nucleophilic character. Conversely, the hydrogen of the aldehyde group and the carbon of the carbonyl will exhibit positive potential, highlighting their electrophilic nature.

Conclusion: From In Silico to the Laboratory

The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the structure, properties, and reactivity of this compound. This in silico data serves as a valuable predictive tool to guide synthetic strategies, interpret experimental spectroscopic data, and inform the rational design of novel drug candidates. By integrating these computational insights into the drug discovery workflow, researchers can make more informed decisions, ultimately saving time and resources in the quest for new therapeutic agents.

References

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An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-6-methylisonicotinaldehyde is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic versatility stems from two key reactive sites: the chloro-substituted C2 position on the pyridine ring and the electrophilic aldehyde group at the C4 position. This technical guide provides an in-depth analysis of the reactivity of the aldehyde moiety, framed within the electronic context of the substituted pyridine ring. We will explore the underlying principles governing its electrophilicity and detail its participation in a range of canonical aldehyde transformations, including condensation, oxidation, and reduction reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecular architectures.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in this compound cannot be understood in isolation. It is intrinsically governed by the electronic interplay of the substituents on the pyridine ring.

The core pyridine structure is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).[1][2] This foundational electron deficiency is further modulated by the substituents at the C2 and C6 positions.

  • 2-Chloro Group: The chlorine atom is strongly electron-withdrawing via the inductive effect (-I) due to its electronegativity. While it possesses lone pairs capable of resonance donation (+M), the inductive effect is generally dominant in influencing the reactivity of aromatic rings.[3]

  • 6-Methyl Group: The methyl group is a weak electron-donating group (+I), which slightly counteracts the electron-withdrawing nature of the ring.

  • 4-Aldehyde Group: The aldehyde group is a strong electron-withdrawing group (-I, -M), further depleting the electron density of the pyridine ring.

Cumulatively, the pyridine nitrogen and the chloro and aldehyde substituents render the carbonyl carbon of the aldehyde group highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Figure 1: Electronic effects influencing aldehyde reactivity.

Core Reactivity of the Aldehyde Group

The enhanced electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. This reactivity profile enables several high-yield transformations crucial for molecular elaboration.

Condensation Reactions

Condensation reactions are powerful C-C bond-forming strategies that proceed via initial nucleophilic addition to the aldehyde, followed by dehydration.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic esters, cyanoacetic acid), catalyzed by a weak base.[4] The base facilitates the deprotonation of the active methylene compound to form a stabilized enolate, which then acts as the nucleophile.[5]

knoevenagel_workflow start Reactants: This compound + Active Methylene Compound (Z-CH2-Z') base Add weak base (e.g., Piperidine, Et3N) start->base deprotonation Base deprotonates Z-CH2-Z' to form nucleophilic enolate base->deprotonation attack Enolate attacks electrophilic aldehyde carbon deprotonation->attack intermediate Formation of β-hydroxy intermediate attack->intermediate dehydration Spontaneous or catalyzed elimination of H2O intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Figure 2: General workflow for a Knoevenagel condensation.

Exemplary Protocol: Knoevenagel Condensation with Diethyl Malonate

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq), diethyl malonate (1.1 eq), and anhydrous toluene (to achieve a 0.5 M concentration).

  • Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.

    • Causality: Piperidine is a sufficiently mild base to deprotonate the diethyl malonate without promoting self-condensation of the aldehyde.[4]

  • Reaction Execution: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap facilitates the removal of water, the byproduct of the condensation, driving the reaction equilibrium towards the product in accordance with Le Châtelier's principle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Self-Validation: The acidic wash removes the basic catalyst (piperidine), and the bicarbonate wash removes any unreacted acidic starting materials.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired α,β-unsaturated product.

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[6][7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to form the alkene and a very stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force for the reaction.[8]

Exemplary Protocol: Synthesis of a Vinyl-Pyridine Derivative

  • Ylide Generation: In a flame-dried, two-necked flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. Allow the resulting bright yellow or orange mixture to stir at 0 °C for 30 minutes to ensure complete ylide formation.[9][10]

    • Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt, which can be significantly less acidic than typical active methylene compounds.[6]

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC for the disappearance of the aldehyde.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed via precipitation or column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-6-methylisonicotinic acid, a valuable intermediate for amide bond formation.

Exemplary Protocol: Manganese Dioxide Oxidation

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.[11]

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight).

    • Causality: MnO₂ is a mild and selective oxidant for allylic, benzylic, and heterocyclic alcohols and aldehydes. Using a large excess ensures the reaction goes to completion.[11]

  • Reaction Execution: Stir the suspension vigorously at reflux for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and filter it through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified by recrystallization or chromatography.

Reduction to Alcohol

The aldehyde can be selectively reduced to the primary alcohol, (2-chloro-6-methylpyridin-4-yl)methanol, without affecting the chloro substituent or the aromatic ring.

Exemplary Protocol: Sodium Borohydride Reduction

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Reductant Addition: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise, controlling the addition to manage the effervescence.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones over other functional groups like esters or the chloro-substituted pyridine ring.

  • Reaction Execution: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor by TLC until all starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the bulk of the organic solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired alcohol.

Chemoselectivity: Aldehyde Reactivity vs. Ring Substitution

A key consideration for drug development professionals is the potential for chemoselectivity between the aldehyde and the C2-chloro position. The electron-withdrawing nature of the aldehyde and the pyridine nitrogen activates the C2 position for nucleophilic aromatic substitution (SNAr).[12][13][14]

synthetic_strategy cluster_0 Aldehyde Modification cluster_1 Ring Functionalization start This compound wittig Wittig Reaction (Alkene Formation) start->wittig Phosphorus Ylide knoevenagel Knoevenagel (α,β-Unsaturated System) start->knoevenagel Active Methylene + Base reduction Reduction (Alcohol Formation) start->reduction NaBH4 snar SNAr at C2-Cl (Amine, Thiol, Alkoxide) start->snar Strong Nucleophile (e.g., R-NH2, R-SH)

Figure 3: Divergent synthetic pathways from the core scaffold.

The choice of nucleophile and reaction conditions dictates the site of reactivity:

  • Hard, basic nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially attack the hard electrophilic carbonyl carbon.

  • Soft, less basic nucleophiles (e.g., amines, thiols), especially under heating, are more likely to engage in SNAr at the C2 position.[12][14]

  • Bulky nucleophiles may favor attack at the less sterically hindered aldehyde position over the C2 position, which is flanked by the methyl group.

This differential reactivity allows for a modular and strategic approach to synthesis. One can first perform an aldehyde modification under mild conditions (e.g., reduction with NaBH₄) and then subject the resulting intermediate to harsher conditions (e.g., heating with an amine in DMSO) to achieve SNAr.

Summary of Transformations

The following table summarizes the primary transformations of the aldehyde group discussed in this guide.

Reaction TypeTypical ReagentsProduct Functional Group
Knoevenagel CondensationDiethyl malonate, piperidineα,β-Unsaturated ester
Wittig ReactionPh₃P=CH₂, n-BuLiTerminal alkene
OxidationActivated MnO₂Carboxylic acid
ReductionNaBH₄Primary alcohol

Conclusion

The aldehyde group of this compound is a highly reactive and synthetically valuable handle. Its electrophilicity, enhanced by the electronic properties of the substituted pyridine ring, allows for predictable and high-yielding participation in a host of essential organic transformations. A thorough understanding of these reaction pathways, protocols, and the principles of chemoselectivity enables researchers to strategically utilize this compound as a cornerstone for the construction of novel and complex molecules for pharmaceutical and industrial applications.

References

  • K. L. Stevens, A. M. R. Smith, et al. (2010). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2010(13), 1935-1938. Available at: [Link]

  • A. M. Morris, et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(10), 3205-3214. Available at: [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?. Filo Q&A. Available at: [Link]

  • M. B. Cibian, et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12533-12543. Available at: [Link]

  • Chad's Prep. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

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  • D. Kalyani, et al. (2011). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

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  • M. M. El-ajaily, et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. Available at: [Link]

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Introduction: The Critical Role of 2-Chloro-6-methylisonicotinaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-methylisonicotinaldehyde

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group, a chlorinated pyridine ring, and a methyl substituent, makes it a valuable building block for synthesizing a range of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The aldehyde functional group is a primary site for chemical reactions, readily undergoing nucleophilic attack to form new carbon-carbon and carbon-heteroatom bonds[1].

However, the very reactivity that makes this compound a valuable synthetic precursor also renders it susceptible to degradation if not handled and stored with meticulous care. The integrity of any research or drug development program hinges on the quality of its starting materials. Ensuring the stability of this compound is not merely a matter of good laboratory practice; it is a prerequisite for reproducible, high-fidelity experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Chemical Profile and Inherent Stability Factors

To understand the stability of this compound, we must first analyze its constituent chemical features and their interplay:

  • The Aldehyde Group (-CHO): This is the most significant functional group from a stability perspective. Aldehydes are notoriously prone to oxidation, especially in the presence of air (oxygen), converting to the corresponding carboxylic acid (2-Chloro-6-methylisonicotinic acid). This oxidative degradation is a primary concern and can be accelerated by light, heat, and trace metal impurities.

  • The Chlorinated Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The presence of an electronegative chlorine atom further withdraws electron density, influencing the reactivity of the aldehyde group. While the ring is generally stable, halogenated aromatics can be susceptible to nucleophilic substitution under certain conditions, although this is less of a concern under standard storage.

  • Air and Moisture Sensitivity: Several suppliers of analogous chlorinated and aldehydic pyridine compounds note that they are air-sensitive[2]. This sensitivity is primarily due to the aforementioned risk of oxidation. While not explicitly documented for this specific molecule, it is a prudent assumption based on its structure. Hydrolysis is a lesser concern for the aldehyde group itself, but moisture can facilitate other degradation pathways or introduce impurities.

Potential Degradation Pathways

The primary degradation pathway of concern is oxidation. The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that fundamentally alters the molecule's reactivity and physical properties. This process can be initiated by atmospheric oxygen and is often catalyzed by light and heat.

A secondary, though less common, concern for aldehydes is polymerization, particularly in the presence of acidic or basic contaminants. While the steric hindrance from the pyridine ring and its substituents may reduce this tendency, it remains a theoretical possibility.

Recommended Storage and Handling Protocols

The following protocols are designed as a self-validating system to preserve the chemical integrity of this compound from receipt to disposal. The causality behind each recommendation is grounded in the chemical principles discussed above.

Initial Receipt and Aliquoting Workflow

It is critical to establish a controlled environment from the moment the compound arrives. The goal is to minimize exposure to atmospheric oxygen, moisture, and light.

  • Preparation: Before opening the primary container, prepare all necessary tools: spatulas, amber glass vials with PTFE-lined caps, labeling materials, and an inert gas source (Argon or Nitrogen).

  • Inert Atmosphere: Conduct all manipulations within a glove box or glove bag filled with inert gas. If unavailable, work quickly and efficiently under a gentle, positive-pressure stream of inert gas directed into the container. This displaces air and minimizes oxygen exposure.

  • Aliquotting: Immediately upon opening, divide the bulk material into smaller, single-use aliquots. This is the single most effective strategy to prevent repeated exposure of the entire batch to the atmosphere each time a sample is needed.

  • Sealing and Labeling: Securely cap the amber vials. For long-term storage, consider wrapping the cap threads with Parafilm® as an extra barrier against moisture ingress. Label each vial clearly with the compound name, CAS number (479613-16-6), date of receipt, and aliquot number.

  • Storage: Immediately transfer the aliquots to the designated storage location as outlined in the table below.

Recommended Long-Term Storage Conditions

The stability of this compound is best maintained by controlling its environment. Data from suppliers of structurally similar compounds, such as 2-Chloroisonicotinaldehyde and other substituted methylisonicotinaldehydes, consistently point to the need for cold, inert conditions[2][3][4][5].

ParameterRecommendationRationale
Temperature 2°C to 8°CReduces the rate of potential oxidative and degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the highly susceptible aldehyde group. Many similar compounds are stored under inert gas[2][3][5].
Light Protect from Light (Amber Vials)Light can provide the activation energy for photo-oxidative degradation of the aldehyde.
Container Tightly Sealed Glass VialsUse amber glass vials with chemically resistant (PTFE-lined) caps to prevent light exposure and ensure an airtight seal[6][7].
Moisture Keep in a Dry EnvironmentPrevents potential hydrolysis and minimizes other moisture-catalyzed degradation pathways.

Visualizing the Stability Protocol: A Workflow for Quality Assessment

To ensure the integrity of the compound over time, especially for sensitive applications, a periodic quality assessment is advisable. The following diagram illustrates a logical workflow for this process.

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_0 Initial Handling cluster_1 Storage cluster_2 Periodic Quality Control cluster_3 Decision A Receive Compound B Visually Inspect Container (Seal Integrity, Color) A->B Check C Aliquot Under Inert Atmosphere B->C If OK D Store Aliquots at 2-8°C in Dark, Dry Conditions C->D Store E Select Random Aliquot for Testing D->E Periodic Check F Perform Analytical Tests (e.g., ¹H NMR, LC-MS) E->F Analyze G Compare Data to Reference Standard F->G Validate H Purity Meets Specification? G->H Assess I Continue Use H->I Yes J Quarantine Batch & Investigate H->J No

Caption: Logical workflow for receiving, storing, and periodically assessing the stability of this compound.

Conclusion: Upholding Experimental Integrity

The stability of this compound is not inherently poor, but its key functional group, the aldehyde, demands respect and careful handling. By understanding the chemical vulnerabilities—primarily oxidation—and implementing a robust protocol of storage under cold, dark, and inert conditions, researchers can safeguard the integrity of this valuable reagent. The practice of immediate aliquotting upon receipt is paramount. Adherence to these guidelines will ensure the compound's stability, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

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  • BB FABRICATION. (n.d.). SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylthiophenol.
  • ChemicalBook. (n.d.). 2-Chloroisonicotinaldehyde CAS#: 101066-61-9.
  • Synquest Labs. (2017). 2-Methylisonicotinaldehyde Safety Data Sheet.
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  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1.
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The Versatile Virtuoso: A Technical Guide to 2-Chloro-6-methylisonicotinaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the pantheon of heterocyclic intermediates, 2-Chloro-6-methylisonicotinaldehyde has emerged as a particularly versatile and powerful scaffold. Its unique trifunctional nature—a reactive aldehyde, a strategically positioned chlorine atom amenable to cross-coupling, and a methyl group for steric and electronic modulation—renders it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of this pivotal building block, grounded in mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Advantage of a Trifunctional Pyridine

The pyridine core is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. This compound offers a compelling entry point into diverse chemical space through two primary reactive handles: the aldehyde at the C4 position and the chloro group at the C2 position. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chloro substituent for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] Simultaneously, the aldehyde functionality serves as a versatile electrophile for a host of classical C-C and C=C bond-forming reactions. This guide will elucidate the synthesis of this building block and explore its utility in key synthetic transformations.

Synthesis of this compound: A Practical Approach

While multiple synthetic routes can be envisaged, a reliable and scalable preparation of this compound proceeds via a two-step sequence from the commercially available 2-chloro-6-methylnicotinic acid. This involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to furnish the target aldehyde.

Step 1: Reduction of 2-Chloro-6-methylnicotinic Acid

The reduction of the carboxylic acid to (2-chloro-6-methylpyridin-4-yl)methanol is a critical first step. While various reducing agents can be employed, the use of oxalyl chloride to form the acid chloride followed by reduction provides a high-yielding and clean conversion.[2]

Experimental Protocol: Synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol

  • To a stirred solution of 2-chloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the evolution of gas.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 5-10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent, such as sodium borohydride (NaBH₄, 2.0 eq), portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-chloro-6-methylpyridin-4-yl)methanol.[3]

Step 2: Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde is the final and crucial step. A variety of mild oxidizing agents can be used to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a particularly effective and practical choice for this transformation.[4]

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of activated manganese dioxide (5-10 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃, 20 mL/mmol), add a solution of (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 3-6 hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Synthesis_Pathway cluster_0 Synthesis of this compound start 2-Chloro-6-methylnicotinic Acid intermediate (2-Chloro-6-methylpyridin-4-yl)methanol product This compound

Figure 1: Synthetic pathway to this compound.

Reactions of the Aldehyde Moiety: Building Molecular Complexity

The aldehyde group of this compound is a versatile handle for constructing a wide array of molecular frameworks through well-established synthetic methodologies.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C=C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[5][6] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are common motifs in biologically active molecules.

Causality Behind Experimental Choices: The use of a weak base, such as piperidine or ammonium acetate, is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[5][7] The reaction is often driven to completion by the removal of water, either by azeotropic distillation or the use of a dehydrating agent.[8]

General Protocol: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if using toluene) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold solvent, and dry to obtain the α,β-unsaturated product.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10] This transformation is highly valuable for introducing a variety of substituted vinyl groups.

Causality Behind Experimental Choices: The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes.[9] The choice of base for generating the ylide from its phosphonium salt precursor is critical; strong bases like n-butyllithium or sodium hydride are commonly used.[11]

General Protocol: Wittig Reaction

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise to generate the ylide (indicated by a color change).

  • Stir the resulting ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired alkene.[11][12]

Leveraging the Chloro Substituent: Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the C2 position of the pyridine ring is a key handle for the construction of C-C and C-N bonds through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized modern organic synthesis due to their broad functional group tolerance and high efficiency.

Cross_Coupling_Reactions cluster_1 Cross-Coupling Applications start 2-Chloro-6-methyl- isonicotinaldehyde suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat., Base) buchwald Buchwald-Hartwig (R₂NH, Pd cat., Base) product_suzuki 2-Aryl-6-methyl- isonicotinaldehyde product_sonogashira 2-Alkynyl-6-methyl- isonicotinaldehyde product_buchwald 2-Amino-6-methyl- isonicotinaldehyde

Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds between an organohalide and an organoboron compound.[13][14] It is widely used in the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. Electron-rich, bulky phosphine ligands often enhance the catalytic activity for less reactive aryl chlorides. A base is required to activate the boronic acid for transmetalation.[13]

General Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand; 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system (e.g., dioxane/water, toluene, DMF).

  • Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed.

  • Cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901280-95
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1008>90
PEPPSI™-IPrCs₂CO₃THF80685-98

Data compiled from analogous reactions in the literature.[15]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[16][17] This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and structural motifs in natural products and materials science.

General Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed amine base (e.g., triethylamine, diisopropylethylamine; 2-3 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[4][18][19] This reaction has become a cornerstone for the synthesis of arylamines, which are fundamental components of numerous pharmaceuticals, including kinase inhibitors like Sorafenib.[20][21][22]

Causality Behind Experimental Choices: This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and often employs bulky, electron-rich phosphine ligands to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[23][24]

General Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the reaction vessel and heat with stirring (typically 80-110 °C) for the required time.

  • After cooling, partition the mixture between water and an organic solvent.

  • Separate the layers, and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the residue by column chromatography.

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

The true power of this compound as a building block is demonstrated in its application to the synthesis of biologically active molecules. The substituted pyridine motif is central to many kinase inhibitors, where it often forms key hydrogen bonding interactions within the ATP-binding site of the target kinase.[25][26][27] For instance, analogues of the multi-kinase inhibitor Sorafenib can be conceptualized and synthesized using this building block.[20][28][29]

A hypothetical synthetic route towards a Sorafenib analogue could involve a Buchwald-Hartwig amination to couple this compound with an appropriate aniline derivative, followed by further functionalization of the aldehyde. This convergent approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular structures. The ability to perform well-established aldehyde chemistry in concert with powerful palladium-catalyzed cross-coupling reactions makes this reagent an indispensable tool for chemists in academia and industry, particularly those engaged in the discovery and development of novel therapeutics. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

References

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  • (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. [Link]

  • Limpachayaporn, P., et al. (2021). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Bioorganic Chemistry, 112, 104831. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

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  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Reuther, S., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(22), 2464-2489. [Link]

  • Handa, S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(2), 542–545. [Link]

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  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

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The Versatility of 2-Chloro-6-methylisonicotinaldehyde: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Chloro-6-methylisonicotinaldehyde has emerged as a highly valuable and versatile building block in the landscape of medicinal chemistry. Its strategically functionalized pyridine core, featuring a reactive aldehyde, a displaceable chlorine atom, and a methyl group, offers a triad of synthetic handles for constructing diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this scaffold, focusing on its role in the rational design and synthesis of novel therapeutic agents. We will delve into specific applications in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antimicrobial agents, supported by detailed synthetic protocols, mechanistic insights, and data-driven analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.

Introduction: The Chemical Potential of a Trifunctional Scaffold

At the heart of this compound's utility is its unique combination of functional groups on a pyridine ring, a privileged heterocycle in drug discovery. The pyridine nitrogen imparts specific electronic properties and acts as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[1]

The three key points of reactivity are:

  • The Aldehyde Group: This electrophilic center is a gateway for a multitude of transformations, including reductive amination, Wittig-type olefination, and condensation reactions to form imines, hydrazones, and other heterocyclic systems.[1][2]

  • The C2-Chlorine Atom: Positioned ortho to the ring nitrogen, this chlorine atom is activated for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of amine, thiol, or alkoxy functionalities.[2] It also serves as a handle for modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to build carbon-carbon or carbon-nitrogen bonds.

  • The C6-Methyl Group: While less reactive than the other groups, the methyl group offers a site for potential late-stage functionalization or can provide beneficial steric interactions within a target's binding pocket.

This trifecta of reactivity allows for a modular and divergent approach to library synthesis, making this compound an ideal starting point for exploring structure-activity relationships (SAR).

G cluster_0 This compound Core cluster_1 Key Reactive Sites cluster_2 Primary Transformations core C₇H₆ClNO aldehyde Formyl Group (C4) Electrophilic Center core->aldehyde chloro Chloro Group (C2) SNA-r / Cross-Coupling core->chloro methyl Methyl Group (C6) Steric Influence core->methyl condensation Condensation (e.g., Imines, Hydrazones) aldehyde->condensation nucleophilic Nucleophilic Substitution (e.g., Amines, Thiols) chloro->nucleophilic coupling Cross-Coupling (e.g., Suzuki, Buchwald) chloro->coupling

Caption: Synthetic utility of this compound.

Application I: Scaffolding for Kinase Inhibitors

The protein kinase family is one of the most significant drug target classes, particularly in oncology. Many FDA-approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site. The pyridine scaffold of this compound is an excellent precursor for building kinase-inhibiting chemotypes like pyrimidines and pyrrolopyrimidines.[3][4]

Synthetic Rationale & Workflow

A common strategy involves a two-pronged approach:

  • Hinge-Binding Element Formation: The aldehyde is used to construct a larger heterocyclic system capable of forming critical hydrogen bonds with the kinase "hinge" region. This is often achieved through condensation with an appropriate amine-containing building block.

  • Diversity Introduction: The C2-chloro group is subsequently displaced via SNAr or Suzuki coupling to introduce substituents that project into the solvent-exposed region or target specific sub-pockets, thereby enhancing potency and selectivity.[5]

G start 2-Chloro-6- methylisonicotinaldehyde step1 Condensation + Guanidine/Amidine start->step1 Step 1 intermediate Aminopyrimidine Intermediate step1->intermediate step2 Suzuki Coupling + Arylboronic Acid intermediate->step2 Step 2 final Kinase Inhibitor Candidate step2->final

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of a 2-Aryl-4-aminopyrimidine Derivative

This protocol outlines a representative synthesis. Causality: The initial condensation with guanidine is a classic method to form an aminopyrimidine ring, a well-established hinge-binder. The subsequent Suzuki coupling is chosen for its reliability and broad substrate scope in forming C-C bonds, allowing for the exploration of various aryl substituents.[3][5]

Step 1: Synthesis of 2-(2-Chloro-6-methylpyridin-4-yl)pyrimidin-4-amine

  • To a solution of this compound (1.0 eq) in 1-butanol, add guanidine hydrochloride (1.2 eq) and sodium methoxide (2.5 eq).

  • Heat the mixture to reflux (approx. 118 °C) for 12-18 hours, monitoring by TLC or LC-MS until starting material is consumed.

  • Cool the reaction to room temperature. Add water and stir for 1 hour.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the aminopyrimidine intermediate.

Step 2: Synthesis of 2-(2-(3-methoxyphenyl)-6-methylpyridin-4-yl)pyrimidin-4-amine

  • To a degassed mixture of the aminopyrimidine intermediate (1.0 eq), 3-methoxyphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of Dioxane/Water, add Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 8-12 hours.

  • Cool to room temperature and dilute with ethyl acetate. Wash the organic layer with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the final kinase inhibitor candidate.

Target Pathway Visualization

Many kinase inhibitors target critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3][4]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->Akt INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Application II: Crafting Allosteric Modulators of GPCRs

G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are targets for a significant portion of modern drugs.[6] Allosteric modulators, which bind to a site distinct from the endogenous ligand (orthosteric) site, offer a more nuanced way to control receptor activity and can provide superior subtype selectivity.[7][8]

Synthetic Rationale & Design

The goal is to use the this compound core to build larger, often more three-dimensional molecules that can occupy an allosteric pocket. The synthetic strategy often involves extending the molecule from both the C2 and C4 positions to create a structure that can bridge different regions of the receptor.

  • C4-Position (Aldehyde): Used to install linkers or pharmacophoric groups via reactions like reductive amination or olefination.

  • C2-Position (Chloro): Substituted with bulky or specific interacting groups via SNAr or cross-coupling to fine-tune binding and allosteric effects.

ParameterOrthosteric LigandsAllosteric Modulators
Binding Site Endogenous ligand siteTopographically distinct site
Selectivity Often lower due to conserved orthosteric sitesPotentially higher due to diverse allosteric sites
Effect Agonism or AntagonismPotentiation (PAM) or Inhibition (NAM) of endogenous ligand effect[7]
"Ceiling" Effect Full activation/inhibitionEffect is dependent on endogenous ligand presence
Mechanism of Action: Allosteric Modulation

Allosteric modulators function by inducing a conformational change in the receptor that alters the binding affinity or efficacy of the orthosteric ligand.[9]

G cluster_ortho Orthosteric Binding cluster_allo Allosteric Modulation (PAM) GPCR1 GPCR (Inactive) GPCR2 GPCR (Active) GPCR1->GPCR2 Binding Ligand Endogenous Ligand GPCR4 GPCR (Potentiated) Signal1 Signal GPCR2->Signal1 GPCR3 GPCR (Inactive) GPCR3->GPCR4 Allosteric Binding PAM PAM PAM->GPCR3 GPCR5 GPCR (Hyper-active) GPCR4->GPCR5 Orthosteric Binding Signal2 Enhanced Signal GPCR5->Signal2

Caption: Orthosteric vs. Positive Allosteric Modulation (PAM).

Application III: Development of Novel Antimicrobial Agents

The pyridine ring is a core component of many natural and synthetic molecules with antimicrobial properties.[1] Derivatives such as hydrazones, synthesized from aldehydes, are a well-known class of compounds investigated for antimicrobial, antitubercular, and anticancer activities.[10]

Synthetic Rationale: Hydrazone Derivatives

The synthesis of hydrazones from this compound is a straightforward and efficient way to generate a library of biologically active compounds. The reaction involves the condensation of the aldehyde with a substituted hydrazine. The resulting C=N-N linkage is a key pharmacophore. The chloro and methyl groups on the pyridine ring, along with substituents on the hydrazine moiety, can be varied to optimize activity.

Experimental Protocol: Synthesis of a Phenylhydrazone Derivative

Causality: This is a classic acid-catalyzed condensation reaction. A small amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic nitrogen of the hydrazine.

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add 4-fluorophenylhydrazine (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 4-6 hours. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. No further purification is typically necessary.

Hypothetical Biological Activity Data

The table below illustrates the type of data generated when screening a library of such derivatives against various microbial strains.

Compound IDR-Group (on Hydrazine)S. aureus MIC (μg/mL)E. coli MIC (μg/mL)M. tuberculosis MIC (μg/mL)[10]
HZ-01 Phenyl326412.5
HZ-02 4-Fluorophenyl16326.25
HZ-03 4-Nitrophenyl8163.12
HZ-04 2,4-Dichlorophenyl481.6
Ciprofloxacin (Reference)10.5N/A
Isoniazid (Reference)N/AN/A0.1

Note: Data is illustrative and based on trends observed for similar compound classes.[10][11]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its inherent reactivity, when leveraged by rational design, provides efficient pathways to diverse and potent bioactive molecules. We have demonstrated its application in the synthesis of targeted therapies like kinase inhibitors, nuanced drugs like GPCR allosteric modulators, and agents to combat infectious diseases.

Future research should focus on exploring novel transformations of the methyl group and developing stereoselective reactions involving the aldehyde to access chiral molecules with improved therapeutic profiles. As our understanding of disease biology deepens, the modular nature of this scaffold will continue to empower chemists to rapidly design, synthesize, and test the next generation of medicines.

References

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  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate.
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  • GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. National Institutes of Health (NIH).

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Methodological & Application

Topic: Strategic Synthesis of 2-Chloro-6-methylisonicotinaldehyde and Its Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Significance of the 2-Chloro-6-methylisonicotinaldehyde Scaffold

In the landscape of modern drug discovery, substituted pyridine scaffolds are of paramount importance, serving as core components in a multitude of therapeutic agents. Among these, this compound stands out as a particularly valuable and versatile building block. Its chemical architecture is primed for strategic modification, featuring three key reactive sites: a reactive aldehyde for condensation and derivatization, a chlorine atom amenable to nucleophilic substitution and cross-coupling reactions, and a methyl group that can influence electronic properties and offer a site for further functionalization.[1][2]

This unique combination of functional groups makes it an invaluable precursor for constructing diverse molecular libraries, particularly in the synthesis of complex heterocyclic systems with potential biological activity.[1] This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering detailed protocols and expert insights into the rationale behind methodological choices, aimed at researchers and professionals in pharmaceutical and chemical development.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly originates from the commercially available starting material, 2-chloro-6-methylpyridine. The core challenge lies in the regioselective introduction of a formyl (-CHO) group at the C4 position of the pyridine ring. Two principal strategies are widely employed:

  • Direct Formylation: Introducing the aldehyde group directly onto the 2-chloro-6-methylpyridine ring. The Vilsmeier-Haack reaction is the most prominent and efficient method for this transformation.[3][4][5]

  • Oxidation of a Precursor: Synthesizing a precursor molecule where the C4 position is already functionalized with a group that can be readily oxidized to an aldehyde, such as a methyl or hydroxymethyl group.

The choice of strategy depends on factors such as starting material availability, desired scale, and tolerance of functional groups in more complex derivatives.

Route A: Direct Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] It offers a direct and often high-yielding pathway to the target aldehyde.

Mechanistic Rationale

The reaction proceeds in two main stages. First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent".[5][7]

In the second stage, the electron-rich pyridine ring of 2-chloro-6-methylpyridine acts as a nucleophile, attacking the Vilsmeier reagent. The electron-donating nature of the methyl group enhances the nucleophilicity of the ring and directs the substitution to the C4 position (para to the nitrogen). Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[3][4]

Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Addition to Substrate Start 2-Chloro-6-methylpyridine Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., NaOAc solution) Workup->Product

Caption: Workflow of the Vilsmeier-Haack reaction for aldehyde synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-6-methylpyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise while stirring vigorously. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction: Dissolve 2-chloro-6-methylpyridine (1.0 eq.) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, remove the ice bath and warm the reaction mixture to room temperature. Then, heat the mixture under reflux (approx. 40-45 °C for DCM) for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate and neutralize the acid.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Route B: Oxidation of a C4-Functionalized Precursor

An alternative strategy involves the oxidation of a precursor that already possesses a carbon-based functional group at the C4 position. This multi-step approach can offer better control and may be preferable if direct formylation proves problematic due to substrate sensitivity.

Mechanistic Rationale

This pathway relies on the conversion of a more stable functional group into an aldehyde. The most common precursors are the corresponding C4-methyl or C4-hydroxymethyl analogues.

  • From 2-Chloro-4,6-dimethylpyridine: This route requires the selective oxidation of the C4-methyl group. This can be challenging due to the presence of the C6-methyl group. Reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN) are sometimes used for such transformations, but regioselectivity can be an issue, often leading to a mixture of products.

  • From (2-Chloro-6-methylpyridin-4-yl)methanol: This is a more controlled and reliable method. The primary alcohol is synthesized first and then subjected to mild oxidation. A variety of reagents can efficiently perform this step, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or conditions for Swern or Dess-Martin periodinane oxidation. This avoids over-oxidation to the carboxylic acid. A plausible route to the alcohol involves the reduction of the corresponding carboxylic acid or its ester.[8]

Workflow for Synthesis via Alcohol Oxidation

Oxidation_Workflow Start 2-Chloro-6-methyl- isonicotinic Acid Ester Reduction Reduction (e.g., LiAlH₄, DIBAL-H) Start->Reduction Alcohol (2-Chloro-6-methylpyridin-4-yl)methanol Reduction->Alcohol Oxidation Mild Oxidation (e.g., MnO₂, PCC) Alcohol->Oxidation Product 2-Chloro-6-methyl- isonicotinaldehyde Oxidation->Product

Caption: Multi-step synthesis of the target aldehyde via alcohol oxidation.

Detailed Experimental Protocol (Alcohol Oxidation)

Materials:

  • (2-Chloro-6-methylpyridin-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite or silica gel for filtration

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask, add (2-Chloro-6-methylpyridin-4-yl)methanol (1.0 eq.) and dissolve it in a suitable solvent like DCM or CHCl₃.

  • Oxidation: Add activated MnO₂ (5-10 eq. by weight) to the solution in portions. The reaction is typically heterogeneous.

  • Reaction: Vigorously stir the suspension at room temperature. The reaction progress should be monitored by TLC until the starting alcohol is consumed (typically 12-24 hours).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel to remove the manganese salts. Wash the filter cake thoroughly with the solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting residue is often of high purity, but can be further purified by column chromatography if necessary.

Summary of Synthetic Routes

Parameter Route A: Vilsmeier-Haack Route B: Alcohol Oxidation
Starting Material 2-Chloro-6-methylpyridine2-Chloro-6-methylisonicotinic acid derivative
Key Reagents DMF, POCl₃LiAlH₄ (or similar), MnO₂ (or similar)
Number of Steps 1 (from 2-chloro-6-methylpyridine)2+ (from the acid/ester)
Advantages Direct, atom-economical, often high yield.High selectivity, mild final step, avoids harsh formylating agents.
Challenges Requires anhydrous conditions; POCl₃ is corrosive and moisture-sensitive.Multi-step process, requires synthesis of the alcohol precursor, use of stoichiometric oxidants.

Derivatization for Compound Libraries

Once synthesized, this compound serves as a versatile platform for creating diverse chemical libraries. The primary reaction sites allow for orthogonal chemical modifications.

Derivatization cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions Core This compound Aldehyde (C4) Chloro (C2) Reductive_Amination Reductive Amination Core:aldehyde->Reductive_Amination 1. R-NH₂ 2. [H] Condensation Condensation (e.g., with hydrazines) Core:aldehyde->Condensation R-NHNH₂ SNAr Nucleophilic Aromatic Substitution (SNAr) Core:chloro->SNAr Nu-H Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Core:chloro->Coupling R-B(OH)₂

Caption: Key reaction sites for derivatization of the core scaffold.

  • Aldehyde Group: This site is ideal for forming C=N bonds. Condensation with various primary amines, anilines, hydrazines, or hydroxylamines can generate a wide array of imines, hydrazones, and oximes.[9][10] These can be further reduced to form secondary amines.

  • Chloro Group: The chlorine at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) with O-, N-, and S-nucleophiles, allowing for the introduction of diverse side chains.[11] It also serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Conclusion

The synthesis of this compound is a critical enabling step for medicinal chemistry programs targeting novel therapeutics. Both the direct Vilsmeier-Haack formylation and the multi-step oxidation of a C4-precursor represent viable and robust strategies. The choice of route should be guided by the specific requirements of the research program, including scale, available starting materials, and the need for downstream functional group tolerance. The protocols and insights provided herein offer a solid foundation for researchers to confidently access this high-value chemical intermediate and its diverse derivatives.

References

  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. Retrieved January 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved January 21, 2026, from [Link]

  • DTIC. (n.d.). PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME. Retrieved January 21, 2026, from [Link]

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  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved January 21, 2026, from [Link]

  • Frontiers in Chemical Sciences. (2025). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for a related synthesis. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved January 21, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis of some N‐substituted isonicotinamides | Request PDF. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic routes for compounds 2 – 6. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved January 21, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Chloro-6-methylpyridine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.
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  • Google Patents. (n.d.). Synthesis method of 2-chloro-6-chloroquinoxaline.
  • Google Patents. (n.d.). Method for preparing 2-chloro-6-methylthiotoluene.
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using 2-Chloro-6-methylisonicotinaldehyde in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 2-Chloro-6-methylisonicotinaldehyde in Modern Heterocyclic Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound stands as a pivotal bifunctional building block in the lexicon of synthetic organic chemistry. Its strategic importance is derived from the orthogonal reactivity of its two primary functional groups: a highly reactive aldehyde and a C2-chloro substituent on an electron-deficient pyridine ring. This unique electronic and structural arrangement makes it an exceptionally versatile precursor for a vast array of complex heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and materials science. This document provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, including multicomponent reactions, nucleophilic aromatic substitutions, and palladium-catalyzed cross-couplings. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing these methods for novel drug discovery and development programs.

Foundational Principles: Understanding the Reactivity of this compound

The synthetic utility of this compound is governed by the electronic interplay between the pyridine nitrogen, the aldehyde, and the chloro-substituent.

  • The Aldehyde Moiety: The formyl group at the C4 position is a classical electrophile, primed for nucleophilic attack. It readily participates in condensation reactions, imine formation, and serves as a crucial electrophilic component in numerous multicomponent reactions (MCRs).[1][2]

  • The Chloro-Substituent: The C2 position on a pyridine ring is inherently electron-deficient due to the inductive effect of the ring nitrogen. This effect is further amplified by the electron-withdrawing nature of the C4-aldehyde. Consequently, the chloro-substituent is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[3] This activation facilitates displacement by a wide range of nucleophiles under relatively mild conditions.

  • Orthogonal Reactivity: The distinct chemical nature of the aldehyde and the chloro group allows for selective and sequential reactions. One group can be transformed while leaving the other intact for subsequent elaboration, providing a powerful tool for diversity-oriented synthesis.

Application in Multicomponent Reactions (MCRs): Rapid Assembly of Complex Scaffolds

MCRs are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[4] The aldehyde functionality makes this compound an ideal "A" component for numerous MCRs.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to generate dihydropyridines, which can be subsequently oxidized to pyridines.[4] Using this compound allows for the direct synthesis of highly functionalized, unsymmetrical terpyridine-like precursors.

Hantzsch_Workflow reagents Reagents: - this compound (1 eq) - Ethyl Acetoacetate (2 eq) - Ammonium Acetate (1.2 eq) - Ethanol (Solvent) reaction One-Pot Reaction Reflux, 6-8h reagents->reaction Combine workup Workup - Cool to RT - Pour into ice-water - Filter precipitate reaction->workup Upon completion (TLC) product Product Dihydropyridine Intermediate workup->product

Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

Protocol 2.1: Synthesis of a Dihydropyridine Derivative

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.56 g, 10 mmol).

  • Reagent Addition: Add ethyl acetoacetate (2.60 g, 20 mmol) and ammonium acetate (0.92 g, 12 mmol).

  • Solvent: Add absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Workup: Once the starting aldehyde is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of crushed ice with stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the dihydropyridine product.

  • Rationale: Ethanol is an ideal solvent for this reaction, effectively dissolving the reactants while being environmentally benign. Ammonium acetate serves as the ammonia source. The reaction is driven to completion by heating, and the product conveniently precipitates upon cooling and dilution with water.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The activated C2-chloro group is an excellent electrophilic site for SNAr reactions. This allows for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles, forming critical C-N, C-O, and C-S bonds.[3][5]

Table 1: Representative SNAr Reactions and Conditions
Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Amines AnilineK₂CO₃DMF100-12085-95
Thiols 4-MethoxythiophenolNaHTHF60-8090-98
Alcohols Sodium PhenoxideN/A (pre-formed)Dioxane10070-85

Note: Yields are generalized based on reactions with similar activated aryl chlorides.

Caption: General Mechanism for SNAr Reaction.

Protocol 3.1: SNAr with an Aromatic Amine (Buchwald-Hartwig-like conditions are often not needed)

  • Inert Atmosphere: To a dry Schlenk flask under an argon atmosphere, add this compound (0.78 g, 5 mmol), aniline (0.56 g, 6 mmol), and potassium carbonate (1.38 g, 10 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of deionized water. An oily or solid product should separate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes).

  • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and stabilizes the charged Meisenheimer intermediate, accelerating the reaction.[3] An excess of the amine and base ensures the reaction goes to completion.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

While SNAr is effective for heteroatom nucleophiles, forming new carbon-carbon bonds at the C2 position typically requires transition-metal catalysis. The Suzuki-Miyaura coupling is a premier choice for this transformation.[6][7] Due to the lower reactivity of aryl chlorides compared to bromides or iodides, specialized catalyst systems are often required.[6][7]

Protocol 4.1: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • Reagent Preparation: In a glovebox or under a robust stream of argon, add this compound (1.56 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), potassium phosphate (K₃PO₄, 4.25 g, 20 mmol), and SPhos (82 mg, 0.2 mol%) to a dry Schlenk flask.

  • Catalyst Addition: Add Palladium(II) Acetate (22.4 mg, 0.1 mol%).

  • Solvent System: Add anhydrous toluene (40 mL) and degassed water (4 mL).

  • Reaction: Seal the flask and heat the mixture to 105 °C in a pre-heated oil bath for 12-18 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

  • Expert Rationale: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for activating the C-Cl bond, which is the rate-limiting step (oxidative addition) in the catalytic cycle.[7] K₃PO₄ is an effective base for this system, and the toluene/water solvent mixture often provides optimal results.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Rate-Limiting) pd_complex Ar-Pd(II)-Cl(L₂) oxidative_add->pd_complex transmetal Transmetalation pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetal->pd_complex2 reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elim->product arcl Ar-Cl arcl->oxidative_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion and Future Outlook

This compound is a powerhouse reagent for constructing diverse heterocyclic libraries. Its predictable and orthogonal reactivity allows for its strategic incorporation into a multitude of synthetic pathways. By understanding the principles governing its behavior in MCRs, SNAr, and cross-coupling reactions, researchers can unlock its full potential. The protocols provided herein serve as a validated starting point for the synthesis of novel chemical entities aimed at addressing pressing challenges in medicine and technology. Future applications will undoubtedly leverage this building block in automated synthesis platforms and in the design of complex, multi-cyclic architectures through sequential, one-pot transformations.

References

  • Vertex AI Search, based on "Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evalu
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Application Notes and Protocols: Knoevenagel Condensation with 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in carbon-carbon bond formation.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[1] Its significance is particularly pronounced in medicinal chemistry and drug development, where the resulting vinylpyridine derivatives serve as crucial intermediates for a diverse array of bioactive molecules, including potential anticancer agents.[3][4]

This application note provides a detailed guide to performing the Knoevenagel condensation with 2-Chloro-6-methylisonicotinaldehyde, a heteroaromatic aldehyde with significant potential in the synthesis of novel pharmaceutical compounds. The presence of the electron-withdrawing pyridine ring and the chloro substituent activates the aldehyde group, making it an excellent substrate for this transformation. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism: A Stepwise Perspective

The Knoevenagel condensation proceeds through a well-established mechanism, initiated by the deprotonation of the active methylene compound by a basic catalyst.[2][5][6] The choice of catalyst is critical; it must be sufficiently basic to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde.[1] Weakly basic amines such as piperidine or pyridine are commonly employed.[2][7]

The mechanism can be summarized in the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate.[5]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.

  • Aldol Addition: This attack forms a tetrahedral intermediate, an aldol-type adduct.

  • Dehydration: The intermediate undergoes dehydration, typically facilitated by the catalyst, to eliminate a molecule of water and form the final α,β-unsaturated product.[1]

Knoevenagel_Mechanism

Experimental Protocols

The following protocols provide a framework for the Knoevenagel condensation of this compound with various active methylene compounds. It is recommended to perform a small-scale trial to optimize conditions for specific substrates.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol utilizes a classic and highly effective catalytic system.

Materials:

  • This compound

  • Active Methylene Compound (see table below)

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add the active methylene compound (1.1 eq) to the solution.

  • Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Protocol 2: Catalyst-Free Condensation in Aqueous Ethanol

This "green" protocol avoids the use of a traditional base catalyst, which can simplify purification.

Materials:

  • This compound

  • Active Methylene Compound (see table below)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the active methylene compound (1.2 eq) in a 1:1 mixture of ethanol and deionized water.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Gentle heating (40-50 °C) may be applied to increase the reaction rate if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC. The product will often precipitate out of the reaction mixture as it forms.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum. Further purification by recrystallization can be performed if needed.

Data Presentation: Reaction Parameters and Expected Outcomes

The choice of active methylene compound significantly influences the reaction conditions and the nature of the final product.

Active Methylene CompoundCatalyst SystemSolventTypical Reaction TimeExpected Product Structure
MalononitrilePiperidine or Catalyst-FreeEthanol or EtOH/H₂O1-4 hours2-((2-chloro-6-methylpyridin-4-yl)methylene)malononitrile
Ethyl CyanoacetatePiperidineEthanol4-8 hoursEthyl 2-cyano-3-(2-chloro-6-methylpyridin-4-yl)acrylate
Diethyl MalonatePiperidineEthanol8-16 hoursDiethyl 2-((2-chloro-6-methylpyridin-4-yl)methylene)malonate
1,3-Dimethylbarbituric AcidPiperidineEthanol2-6 hours5-((2-chloro-6-methylpyridin-4-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Troubleshooting and Key Considerations

  • Purity of Aldehyde: The starting this compound should be pure, as impurities can lead to side reactions and lower yields.

  • Stoichiometry: A slight excess of the active methylene compound is generally used to ensure complete consumption of the aldehyde.

  • Catalyst Concentration: When using a catalyst like piperidine, the concentration should be kept low (typically 0.05-0.2 equivalents) to avoid side reactions.

  • Solvent Choice: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal. For catalyst-free conditions, an aqueous ethanol mixture is effective.

  • Product Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Knoevenagel condensation of this compound is a robust and versatile reaction for the synthesis of a wide range of substituted vinylpyridine derivatives. By carefully selecting the active methylene compound and reaction conditions, researchers can efficiently generate novel molecules with high potential for applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for further exploration and optimization of this important transformation.

References

  • Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. (URL: [Link])

  • Knoevenagel condensation. Wikipedia. (URL: [Link])

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. (URL: [Link])

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. (URL: [Link])

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (URL: [Link])

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. (URL: [Link])

  • 2-Vinylpyridine. Grokipedia. (URL: [Link])

  • Knoevenagel condensation. YouTube. (URL: [Link])

  • 2-Vinylpyridine. Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. (URL: [Link])

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. (URL: [Link])

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. (URL: [Link])

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. (URL: [Link])

  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. American Chemical Society. (URL: [Link])

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Application Notes & Protocols for 2-Chloro-6-methylisonicotinaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-6-methylisonicotinaldehyde

This compound is a highly functionalized pyridine derivative that has emerged as a strategic building block in modern pharmaceutical synthesis. Its value lies in the orthogonal reactivity of its two key functional groups: a reactive chloro substituent at the 2-position and a versatile aldehyde at the 4-position. The pyridine ring, being inherently electron-deficient, is further activated by the electron-withdrawing aldehyde group. This electronic arrangement makes the C2-chloro group an excellent electrophilic site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] Concurrently, the aldehyde group serves as a classical handle for transformations such as reductive amination, condensation reactions, and oxidation/reduction, allowing for extensive molecular diversification.

This guide provides an in-depth exploration of the reactivity of this compound, presenting detailed protocols for its application in key synthetic transformations that are foundational to the construction of complex active pharmaceutical ingredients (APIs). The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to adapt and troubleshoot these methods effectively.

Core Reactivity & Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the chemistry of its activated 2-chloropyridine core. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride, which is a crucial step in many bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of this molecule's reactivity profile. The reaction proceeds via a two-step addition-elimination sequence.[2] A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, a process aided by the aldehyde group.[3] Aromaticity is then restored through the expulsion of the chloride leaving group. This pathway is particularly efficient for forming carbon-nitrogen and carbon-oxygen bonds.

Application in the Synthesis of Pharmaceutical Scaffolds

This compound is a documented key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV.[4] Beyond this, its structural motifs are found in a variety of other therapeutic candidates, including analogs of the COX-2 inhibitor Etoricoxib.[5][6] The following protocols detail foundational reactions that leverage this intermediate to build core structures relevant to these and other drug discovery programs.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative

This protocol describes a model SNAr reaction to synthesize a 2-(arylamino)-6-methylisonicotinaldehyde scaffold, a common core in many kinase inhibitors and other targeted therapies. The choice of a strong, non-nucleophilic base and an appropriate solvent is critical to facilitate the reaction while minimizing side products.

Workflow Diagram:

SNAr_Workflow sub Substrate Preparation (this compound, Aniline) reac Reaction Setup (Solvent, Base, Inert Atmosphere) sub->reac heat Heating & Monitoring (TLC/LC-MS) reac->heat work Aqueous Work-up (Extraction) heat->work pur Purification (Column Chromatography) work->pur char Characterization (NMR, MS) pur->char

Caption: Workflow for the SNAr Amination Protocol.

Experimental Protocol:

Reagent M.W. Equivalents Amount Concentration
This compound155.581.01.56 g (10 mmol)-
4-Methoxyaniline123.151.11.35 g (11 mmol)-
Sodium tert-butoxide (NaOtBu)96.101.31.25 g (13 mmol)-
Toluene--50 mL0.2 M

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10 mmol) and 4-methoxyaniline (1.35 g, 11 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as palladium catalysts in subsequent potential steps are oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.25 g, 13 mmol) and dry toluene (50 mL).

    • Expert Insight: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective at deprotonating the amine nucleophile without competing in the SNAr reaction. Toluene is a common solvent for such reactions, offering a suitable boiling point for thermal promotion.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours.

  • Quenching & Work-up: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure 2-((4-methoxyphenyl)amino)-6-methylisonicotinaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for forming carbon-carbon bonds. This protocol details the coupling of this compound with an arylboronic acid. The key to a successful reaction with a less reactive aryl chloride is the choice of an appropriate palladium catalyst and ligand system.

Reaction Mechanism Overview:

Suzuki_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Cl pd2 Ar-Pd(II)(Cl)L2 oa->pd2 tm Transmetalation pd2->tm Ar'B(OH)2 / Base pd2_ar Ar-Pd(II)-Ar'L2 tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration prod Ar-Ar' (Product) re->prod

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Experimental Protocol:

Reagent M.W. Equivalents Amount Notes
This compound155.581.0778 mg (5 mmol)Limiting Reagent
4-Methylphenylboronic acid135.961.2816 mg (6 mmol)-
Pd₂(dba)₃915.720.02 (2 mol % Pd)46 mgPalladium Precatalyst
SPhos410.470.08 (8 mol %)164 mgLigand
K₃PO₄212.272.02.12 g (10 mmol)Base
1,4-Dioxane / H₂O (4:1)--25 mLDegassed Solvent

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (778 mg, 5 mmol), 4-methylphenylboronic acid (816 mg, 6 mmol), and potassium phosphate (2.12 g, 10 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (46 mg, 0.05 mmol) and SPhos (164 mg, 0.4 mmol) and add them to the Schlenk tube.

    • Expert Insight: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the challenging oxidative addition of aryl chlorides. The ligand stabilizes the palladium center and promotes the catalytic cycle.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (25 mL) via syringe.

    • Causality: The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-18 hours), cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then brine (1 x 30 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired 6-methyl-2-(p-tolyl)isonicotinaldehyde.

Broader Applications & Future Outlook

While the protocols above focus on fundamental transformations, the synthetic potential of this compound extends further. The aldehyde can be converted to an oxime, nitrile, or acid, or used in multicomponent reactions to rapidly build molecular complexity. Furthermore, this intermediate is valuable not only in pharmaceuticals but also has potential applications in agrochemical synthesis. As the demand for complex, highly functionalized heterocyclic compounds continues to grow in drug discovery, the strategic application of versatile building blocks like this compound will remain a critical component of efficient and innovative synthetic design.

References

  • Benchchem. (2025). Comparative Guide to the Mechanistic Studies of 2-Bromo-6-methylisonicotinaldehyde Reactions.
  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2019).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PHARMD GURU.
  • Benchchem. (2025). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2020).
  • Benchchem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (2018).
  • Google Patents. (2014). Process for the synthesis of etoricoxib.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. 2-Chloro-6-methylpyridine-4-carboxaldehyde AldrichCPR.
  • ResearchGate. (2019). Comparative yields for Suzuki-Miyaura couplings.
  • MDPI. (2017). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Google Patents. (2012).
  • Quick Company.
  • National Center for Biotechnology Information. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
  • The Hartwig Group. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent.
  • Google Patents.
  • National Center for Biotechnology Information. (2020).
  • Pro Progressio Alapítvány.
  • Google Patents. (1997).
  • The Royal Society of Chemistry. Table of Contents.
  • Google Patents. (2014).
  • European Patent Office. (2014).
  • Google Patents. Preparation method of 2-pyridine carboxaldehyde.
  • National Center for Biotechnology Information. (2010). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed.
  • National Center for Biotechnology Information. (2019). Palladium-Catalyzed β-C-H Arylation of Aliphatic Aldehydes and Ketones Using Amino Amide as a Transient Directing Group. PubMed.
  • Google Patents. (2009). Synergistic pesticide compositions.
  • YouTube. (2019).
  • YouTube. (2023).
  • WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure.
  • RCS Research Chemistry Services.

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Topic: Advanced Analytical Strategies for the Quantification of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This comprehensive application note provides detailed protocols for the accurate and robust quantification of 2-Chloro-6-methylisonicotinaldehyde, a key intermediate in pharmaceutical and specialty chemical synthesis. Recognizing the critical need for precise analytical control in drug development and quality assurance, we present two primary validated methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. All protocols are developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Introduction and Significance

This compound (CMIA) is a substituted pyridine aldehyde derivative. Compounds of this class are versatile building blocks in organic synthesis, often serving as precursors for Active Pharmaceutical Ingredients (APIs) and other high-value chemical entities.[5] The aldehyde functional group and the substituted pyridine ring are key reactive sites, making CMIA a valuable intermediate.[5]

The purity and concentration of such intermediates are critical quality attributes (CQAs) that directly impact the yield, purity, and safety of the final product. Inaccurate quantification can lead to process inefficiencies, impurity formation, and potential batch failures. Therefore, validated, reliable, and fit-for-purpose analytical methods are essential for monitoring reaction progress, ensuring the quality of starting materials, and for release testing in a regulated environment.[6] This document provides the foundational methods to achieve this analytical control.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is the first step in sound analytical method development.

PropertyValueSource / Rationale
CAS Number 479613-16-6[7]
Molecular Formula C₇H₆ClNODerived from structure
Molecular Weight 155.58 g/mol Calculated from formula
Physical Form Likely a solid at room temperatureBased on similar structures
Solubility Expected to be soluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane)General property of similar organic molecules

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

For non-volatile or thermally labile organic molecules like CMIA, High-Performance Liquid Chromatography (HPLC) is the technique of choice.[8] A reversed-phase method offers excellent resolving power and reproducibility. However, the chromophore of the basic CMIA structure may not provide sufficient sensitivity for trace-level impurity analysis.

Expert Rationale: To overcome this limitation and enhance both sensitivity and specificity, we employ a pre-column derivatization step using 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts specifically with the aldehyde group to form a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for highly sensitive detection at wavelengths around 360 nm, well away from potential interferences.[9]

HPLC-UV Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh CMIA Sample & Reference Standard dissolve Dissolve in Acetonitrile (Diluent) start->dissolve derivatize Add DNPH Reagent React for 30 min @ RT dissolve->derivatize filter Filter through 0.45 µm Syringe Filter derivatize->filter inject Inject onto HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity or Assay (Area % or External Standard) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based quantification of CMIA.

Detailed HPLC Protocol

A. Reagents and Materials

  • This compound Reference Standard (known purity)

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid (H₃PO₄), ACS Grade

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

B. Solution Preparation

  • Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas before use.

  • Diluent: Acetonitrile (ACN).

  • DNPH Reagent: Prepare a 0.2% (w/v) solution of DNPH in ACN containing 0.5% (v/v) phosphoric acid. This acidic environment catalyzes the derivatization reaction.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of CMIA Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Stock Solution (e.g., 100 µg/mL): Prepare the sample to be tested in the same manner as the standard.

C. Derivatization Procedure

  • Pipette 1.0 mL of the Standard Stock Solution into a clean vial.

  • Pipette 1.0 mL of the Sample Stock Solution into a separate clean vial.

  • To each vial, add 1.0 mL of the DNPH Reagent.

  • Vortex the vials for 30 seconds and allow them to react at room temperature for 30 minutes, protected from light.

  • The resulting derivatized solutions are ready for injection.

D. Instrumental Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard industry instrumentation.
Column C18, 4.6 x 150 mm, 5 µmExcellent retention and resolution for the non-polar hydrazone derivative.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides adequate retention and elution of the analyte.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detector Diode Array (DAD) or UV-VisDAD is preferred for confirming peak purity.
Detection λ 360 nmWavelength of maximum absorbance for the DNPH derivative, enhancing sensitivity.[9]
Run Time ~10 minutesSufficient to elute the analyte and any common impurities.

E. System Suitability Test (SST) Before analyzing samples, perform at least five replicate injections of the derivatized standard solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[10]

F. Analysis and Calculation

  • Inject the derivatized standard and sample solutions.

  • Identify the peak for the CMIA-DNPH derivative based on its retention time.

  • For purity determination , use the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • For assay (quantification) , use the external standard method: Assay (mg) = (Area_Sample / Area_Standard) x Concentration_Standard x Dilution_Factor

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile impurities.[11] It offers superior specificity due to mass fragmentation patterns. The suitability of GC depends on the thermal stability and volatility of CMIA. Given its structure, it is expected to be amenable to GC analysis.[12]

Expert Rationale: The use of a mass selective detector (MSD) is highly recommended over a Flame Ionization Detector (FID). While FID offers robust quantification, MS provides structural confirmation, which is invaluable for impurity identification and definitive peak assignment, thereby enhancing the method's specificity.[13][14][15]

GC-MS Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh CMIA Sample & Reference Standard dissolve Dissolve in a suitable volatile solvent (e.g., Dichloromethane) start->dissolve filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter inject Inject into GC Inlet (Split/Splitless) filter->inject separate Temperature Programmed Separation on Capillary Column inject->separate detect EI Ionization & Mass Analysis (Full Scan or SIM) separate->detect integrate Extract Ion Chromatograms & Integrate Peaks detect->integrate calculate Quantify using Internal/External Standard Method integrate->calculate report Generate Report with Mass Spectra calculate->report

Caption: Workflow for GC-MS based analysis of CMIA.

Detailed GC-MS Protocol

A. Reagents and Materials

  • This compound Reference Standard

  • Dichloromethane (DCM) or Ethyl Acetate, GC Grade

  • Helium (Carrier Gas), Ultra High Purity (99.999%)

  • Volumetric flasks, pipettes, and GC vials with septa

B. Solution Preparation

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of CMIA Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Sample Solution: Prepare the sample to be tested at a similar concentration.

C. Instrumental Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 8890/5977 or equivalentIndustry-standard for robust and sensitive analysis.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode for high concentrations; Splitless for trace analysis.
Injection Vol. 1 µLStandard volume for capillary GC.
Oven Program Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A general-purpose gradient to separate analytes from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).[11]
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-300Covers the expected mass of the parent ion and its fragments.
Acquisition Full Scan (for identification); Selected Ion Monitoring (SIM) (for quantification)SIM mode significantly increases sensitivity for target analyte quantification.

Analytical Method Validation Framework (ICH Q2(R2))

Any analytical procedure intended for quality control must be validated to demonstrate its suitability for the intended purpose.[4] The following parameters, based on ICH Q2(R2) guidelines, must be assessed.[1][2][3][10]

Validation ParameterPurposeBrief Protocol Outline
Specificity To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.[8][16]Analyze blank diluent, placebo (if applicable), and spiked samples. For HPLC, assess peak purity using a DAD. For GC-MS, confirm mass spectra.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[10]Prepare at least five standard solutions covering 50-150% of the expected working concentration. Plot peak area vs. concentration and determine the correlation coefficient (r²).
Range The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[4]The range is established by confirming that linearity, accuracy, and precision are acceptable within the desired concentration limits.
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a known amount of analyte into a blank matrix at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Multiple analyses (n≥6) of the same sample on the same day. Intermediate Precision: Repeat the study on a different day, with a different analyst, or on a different instrument. Calculate %RSD.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Typically determined based on the signal-to-noise ratio (S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]Typically determined based on S/N ≥ 10 or from the standard deviation of the response and the slope. Precision and accuracy should be verified at the LOQ level.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) and observe the effect on system suitability and results.

Typical Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0% (for assay); ≤ 10.0% (for impurities)
System Suitability (%RSD) ≤ 2.0%

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification and purity assessment of this compound. The primary recommended method, RP-HPLC with UV detection following DNPH derivatization, offers excellent sensitivity and precision suitable for most quality control applications. The alternative GC-MS method provides orthogonal confirmatory data and is superior for the identification of volatile impurities. The successful implementation and validation of these methods according to ICH guidelines will ensure the generation of reliable, accurate, and defensible analytical data, supporting robust process development and ensuring product quality in regulated environments.[6]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023).
  • LCGC North America. (2014).
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Ambeed.com. 479613-16-6 | this compound.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (2025). Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode.
  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC.
  • CONICET. (2012).
  • UNL Digital Commons. Analysis of Human Skin Emanations by Gas Chromatography/Mass Spectrometry. 2.
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • ResearchGate. (n.d.).
  • PubMed. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Chloro-6-(methylsulfanyl)pyrazine.
  • ResearchGate. (n.d.). (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.

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Application Notes and Protocols for the Use of 2-Chloro-6-methylisonicotinaldehyde Derivatives in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Chemical Versatility of Substituted Pyridine Aldehydes

The 2-chloro-6-methylisonicotinaldehyde scaffold represents a versatile class of heterocyclic compounds with significant potential in biochemical and cellular assay development. The electron-deficient nature of the pyridine ring, combined with the reactivity of the aldehyde and the specific substitution pattern (a chloro group at position 2 and a methyl group at position 6), provides a unique combination of chemical handles for designing targeted probes, labeling reagents, and potential enzyme inhibitors.

The core reactivity of this scaffold lies in the aldehyde functional group. Aldehydes are valuable in bioconjugation because they are generally absent in native biomolecules, with the exception of those generated in situ by specific enzymatic reactions or oxidative stress. This inherent scarcity allows for highly specific labeling of molecules that have been engineered to contain a complementary reactive group. The reaction of an aldehyde with a hydrazine or an alkoxyamine to form a stable hydrazone or oxime, respectively, is a well-established bioorthogonal ligation reaction.[1][2][3][4] This means the reaction can proceed within a complex biological environment with minimal side reactions with native cellular components.

This document provides detailed protocols for two major applications of this compound derivatives:

  • Fluorescent Labeling of Biomolecules: A protocol for the site-specific labeling of proteins using a custom-synthesized this compound-based probe.

  • Enzyme Inhibition Assays: A framework for screening and characterizing the inhibitory potential of this class of compounds against a target enzyme.

Part 1: Fluorescent Labeling of Target Proteins

The unique reactivity of the aldehyde group allows for its use as a "chemical reporter" for labeling biomolecules. In this protocol, we will describe a two-step labeling strategy. First, a target protein is expressed with a genetically encoded aldehyde tag. This is a short peptide sequence that is recognized by an enzyme co-expressed in the host cells, which then converts a specific cysteine residue within the tag to a formylglycine residue, thus displaying an aldehyde group on the protein of interest. We will then use a derivative of this compound, functionalized with a fluorescent dye and a hydrazide moiety, to specifically label the aldehyde-tagged protein.

Principle of the Assay

The assay is based on the bioorthogonal reaction between the aldehyde group on the target protein and a hydrazide-functionalized fluorescent probe derived from this compound. This reaction forms a stable covalent hydrazone bond, effectively tethering the fluorescent probe to the protein.

Experimental Workflow Diagram

G cluster_0 Probe Synthesis cluster_1 Protein Labeling cluster_2 Downstream Analysis start 2-Chloro-6-methyl- isonicotinaldehyde step1 Functionalization with a linker containing a terminal hydrazide start->step1 step2 Conjugation to an NHS-ester activated fluorescent dye step1->step2 probe Purified Fluorescent Hydrazide Probe step2->probe mix Incubate Protein with Probe probe->mix protein Aldehyde-tagged Target Protein protein->mix purify Remove excess probe (e.g., SEC) mix->purify labeled_protein Fluorescently Labeled Protein purify->labeled_protein analysis SDS-PAGE, Microscopy, Flow Cytometry, etc. labeled_protein->analysis

Caption: Workflow for fluorescent labeling of an aldehyde-tagged protein.

Protocol: Protein Labeling with a this compound-Hydrazide-Dye Conjugate

A. Materials and Reagents

  • Aldehyde-tagged Protein: Purified protein of interest containing a genetically encoded aldehyde tag, at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2).

  • Fluorescent Hydrazide Probe: A custom-synthesized derivative of this compound functionalized with a hydrazide and a fluorescent dye (e.g., FITC, Rhodamine). Prepare a 10 mM stock solution in anhydrous DMSO.

  • Reaction Buffer: 100 mM Phosphate buffer, pH 7.2.

  • Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) suitable for separating the labeled protein from the unreacted probe.

B. Labeling Reaction

  • Prepare the Protein Solution: In a microcentrifuge tube, add the purified aldehyde-tagged protein to a final concentration of 1-2 mg/mL in the reaction buffer.

  • Determine Molar Ratios: The optimal molar ratio of the fluorescent hydrazide probe to the protein should be determined empirically. A good starting point is to test ratios of 10:1, 20:1, and 50:1 (probe:protein).

  • Initiate the Reaction: Add the calculated volume of the 10 mM fluorescent hydrazide probe stock solution to the protein solution. For example, to achieve a 20:1 molar ratio for 1 nmol of a 50 kDa protein (50 µg in 50 µL), you would add 2 µL of the 10 mM probe stock.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light. The slightly acidic to neutral pH of the reaction buffer is a compromise to maintain protein stability while allowing the hydrazone formation to proceed. While the optimal pH for hydrazone formation is slightly acidic (pH 5-6), many proteins are not stable under these conditions.[4]

C. Purification of the Labeled Protein

  • Equilibrate the SEC Column: Equilibrate the size-exclusion column with the desired storage buffer for the protein (e.g., PBS, pH 7.4).

  • Load the Sample: Carefully load the entire reaction mixture onto the equilibrated column.

  • Elute the Protein: Centrifuge the column (if it is a spin column) or allow the buffer to flow through by gravity. The labeled protein will elute in the void volume, while the smaller, unreacted fluorescent probe will be retained in the column matrix.

  • Collect Fractions: Collect the eluate containing the purified, labeled protein.

D. Characterization of the Conjugate

  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Calculate the dye concentration.

    • The DOL is the molar ratio of the dye to the protein.

ParameterFormula
Corrected A280A280_protein = A280_measured - (A_max * CF)
Protein Conc. (M)[Protein] = A280_protein / ε_protein
Dye Conc. (M)[Dye] = A_max / ε_dye
Degree of LabelingDOL = [Dye] / [Protein]

CF is the correction factor for the dye's absorbance at 280 nm. ε is the molar extinction coefficient.

  • Functional Analysis: Perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

Part 2: Enzyme Inhibition Assays

Pyridine derivatives are a well-established class of compounds that exhibit a wide range of biological activities, including enzyme inhibition.[5][6][7] The this compound scaffold can be used as a starting point for the synthesis of a library of derivatives to be screened for inhibitory activity against a target enzyme.

Principle of the Assay

This protocol describes a general method for a continuous, spectrophotometric enzyme inhibition assay. The assay measures the rate of the enzymatic reaction by monitoring the change in absorbance of a substrate or product over time. The inhibitory potential of a derivative is determined by measuring the reduction in the reaction rate in its presence.

Logical Framework for Inhibition Assay

G A 1. Determine Optimal Assay Conditions (Buffer, pH, Temp) B 2. Determine Michaelis-Menten Constants (Km and Vmax) A->B C 3. Primary Screen of Derivatives at a Single Concentration B->C D 4. Determine IC50 for 'Hit' Compounds C->D E 5. Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) D->E F SAR Analysis E->F

Caption: Logical progression for an enzyme inhibition study.

Protocol: Screening for Enzyme Inhibition

A. Initial Assay Setup and Optimization

  • Select a Chromogenic Substrate: Choose a substrate that, when acted upon by the enzyme, results in a product with a distinct absorbance spectrum.

  • Determine Optimal Buffer Conditions: Identify the optimal pH, buffer components, and temperature for the enzyme's activity.

  • Determine Michaelis-Menten Constants (Km and Vmax):

    • Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (typically from 0.1 x Km to 10 x Km).

    • Measure the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. It is crucial to use a substrate concentration at or below the Km for screening competitive inhibitors.

B. Primary Screening of Derivatives

  • Prepare Compound Plate: Prepare a 96-well plate with the this compound derivatives diluted to a fixed final concentration (e.g., 10 µM) in the assay buffer. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Prepare Enzyme and Substrate Solutions: Prepare solutions of the enzyme and substrate in the optimized assay buffer. The substrate concentration should be at its Km value.

  • Run the Assay:

    • Add the enzyme solution to each well of the compound plate and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well.

    • Determine the percent inhibition for each derivative relative to the negative control: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

    • Identify "hit" compounds based on a pre-defined inhibition threshold (e.g., >50% inhibition).

C. IC50 Determination for Hit Compounds

  • Create a Dilution Series: For each hit compound, prepare a series of dilutions (e.g., 8-10 points, ranging from nM to µM).

  • Run the Inhibition Assay: Perform the enzyme assay as described above with the different concentrations of the inhibitor.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity).

D. Mechanism of Inhibition Studies

To understand how a hit compound inhibits the enzyme, perform kinetic experiments by measuring the reaction rates at various substrate and inhibitor concentrations. Plotting the data using a double reciprocal plot (Lineweaver-Burk plot) can help distinguish between competitive, non-competitive, and uncompetitive inhibition.

Inhibition TypeLineweaver-Burk Plot Observation
Competitive Lines intersect on the y-axis (Vmax is unchanged, Km increases).
Non-competitive Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
Uncompetitive Lines are parallel (both Km and Vmax decrease).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For the fluorescent labeling protocol, the determination of the Degree of Labeling (DOL) and a subsequent functional assay of the labeled protein validate the procedure. For the enzyme inhibition protocol, the systematic progression from determining kinetic constants to IC50 values and mechanism of action studies provides a rigorous framework for validating any observed inhibitory activity. Reproducibility across multiple experiments is the ultimate validation of any assay.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Pyta, K., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2348-2366.
  • Rashidian, M., et al. (2013). Chemo- and regioselective N-terminal modification of peptides and proteins with 2-pyridinecarboxyaldehydes.
  • Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15, 1-10.
  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1445-1469.
  • Mackay, C. L., & Jolliffe, K. A. (2021). Bioorthogonal Chemistry and Its Applications.
  • Yi, L., et al. (2014). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Israel Journal of Chemistry, 54(5-6), 631-647.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methylisonicotinaldehyde (C₇H₆ClNO). This guide is intended for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical, field-tested advice, troubleshooting guides, and detailed protocols to help you achieve the desired purity for your downstream applications. The aldehyde functionality and the chlorinated pyridine ring make this compound susceptible to specific side reactions and degradation pathways, necessitating careful handling and optimized purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. However, based on common synthetic pathways for related pyridine derivatives, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: Such as 2-chloro-6-methylpyridine or its precursors.[1]

  • Over-chlorinated Species: If the synthesis involves a chlorination step, dichlorinated or trichlorinated pyridine derivatives can be formed.

  • Isomeric Impurities: Depending on the regioselectivity of the formylation or chlorination steps, you might have other isomers of chloro-methylisonicotinaldehyde.[1]

  • Oxidation Product: The aldehyde group is susceptible to oxidation to the corresponding 2-chloro-6-methylisonicotinic acid, especially if exposed to air for prolonged periods or under harsh reaction conditions.[2]

  • Residual Solvents: Solvents used in the synthesis and work-up (e.g., toluene, DMF, dichloromethane) may be present.

Q2: My purified product is an oil, but the supplier information says it should be a solid. What should I do?

A2: An oily product when a solid is expected is a common issue.[2] This is often due to the presence of residual solvents or impurities that depress the melting point. First, ensure your product is thoroughly dried under a high vacuum to remove any remaining solvent. If it remains an oil, trituration with a non-polar solvent like hexanes can often induce crystallization.[2] If these methods fail, the product likely requires further purification by column chromatography to remove the impurities causing the melting point depression.

Q3: How should I store purified this compound to prevent degradation?

A3: Due to the sensitivity of the aldehyde group to oxidation, proper storage is crucial.[2] The purified compound should be stored at a low temperature (2-8°C) under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.[3] Keep the container tightly sealed.

Q4: What is a good starting point for a TLC solvent system to monitor my purification?

A4: A mixture of a non-polar and a moderately polar solvent is a good starting point for the TLC analysis of this moderately polar compound. A common and effective system is a mixture of hexanes and ethyl acetate.[2] You can start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity to achieve an Rf value of approximately 0.3-0.4 for the desired product, which typically provides good separation from both more polar and less polar impurities on a silica gel plate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue Potential Cause(s) Recommended Solutions
Low Yield After Purification Product Decomposition: The aldehyde is sensitive to heat and air, which can lead to degradation during purification.[2] Product Loss During Work-up: Inefficient extraction or multiple purification steps can lead to significant material loss.Minimize Heat and Air Exposure: Conduct purification steps at low temperatures whenever possible. Use an inert atmosphere (nitrogen or argon) during solvent evaporation and storage.[2] Optimize Extraction: Ensure the correct pH during aqueous washes to prevent the loss of the basic pyridine compound. Minimize the number of transfer steps.
Co-elution of Impurities in Column Chromatography Similar Polarity of Impurities: An impurity may have a very similar polarity to the desired product, making separation difficult with a standard solvent system.[2]Change the Solvent System: Try a different combination of solvents. For example, substituting ethyl acetate with dichloromethane or adding a small amount of methanol to a dichloromethane/hexanes mobile phase can alter the selectivity of the separation. Consider a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase like alumina, which has different selectivity compared to silica gel.[4]
Product Streaking on TLC Plate Acidic Nature of Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica gel, causing streaking.[4] Sample Overload: Applying too much sample to the TLC plate can lead to broad, streaky spots.Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[4] Dilute Your Sample: Ensure the sample solution for TLC is not too concentrated.
Crystals Do Not Form During Recrystallization Solution is Not Saturated: The concentration of the compound in the solvent is too low. Presence of Oily Impurities: Impurities can sometimes inhibit crystal lattice formation. Inappropriate Solvent Choice: The chosen solvent may be too good a solvent even at low temperatures.Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound. Change the Solvent System: If the above fails, a different solvent or a two-solvent system may be necessary.

Purification Protocols

Protocol 1: Column Chromatography

Flash column chromatography is a highly effective method for purifying crude this compound, especially when dealing with impurities of similar polarity.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional, if streaking is observed on TLC)

  • Glass column with stopcock

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase based on TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate. If streaking was observed on the analytical TLC, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Load this solution carefully onto the top of the silica gel bed.

  • Elution: Begin elution with your chosen mobile phase. A gradient elution, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, often provides the best separation.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A Crude 2-Chloro-6- methylisonicotinaldehyde B Select Mobile Phase (e.g., Hexanes/EtOAc) based on TLC A->B C Pack Silica Gel Column B->C D Dissolve Crude Product & Load onto Column C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities, especially if your crude product is mostly pure.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold. For a moderately polar compound like this, a binary solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble at high temperatures (e.g., isopropanol or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes or heptane).[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot polar solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can add the non-polar "anti-solvent" dropwise until the solution becomes cloudy, then gently reheat until it is clear again. Then, allow it to cool slowly. Cooling further in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum.

Decision Tree for Purification Method Selection

G A Assess Crude Purity (e.g., by TLC or NMR) B High Purity (>90%) with minor impurities A->B C Low Purity (<90%) or multiple impurities A->C D Attempt Recrystallization B->D E Perform Column Chromatography C->E F Pure Product? D->F E->F G Yes F->G Purity meets specifications H No F->H Purity does not meet specifications I Consider further purification or alternative method H->I I->E

Sources

optimizing reaction conditions for 2-Chloro-6-methylisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to navigating the complexities of synthesizing 2-Chloro-6-methylisonicotinaldehyde. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize reaction conditions and ensure success.

Technical Support Center: Synthesis of this compound

The synthesis of this compound, a key intermediate in pharmaceutical development, primarily relies on the formylation of 2-chloro-6-methylpyridine. The most prevalent and effective method for this transformation is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a potent electrophilic iminium species, the Vilsmeier reagent, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3][4][5]

While robust, the Vilsmeier-Haack reaction is sensitive to several parameters. Success hinges on meticulous control over reagent quality, stoichiometry, and reaction temperature to maximize yield and minimize the formation of impurities. This guide provides a structured approach to understanding and optimizing these critical factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine. This reaction introduces a formyl group (-CHO) at the C4 position of the pyridine ring. The methyl group at C6 and the chloro group at C2 direct the formylation to the electron-rich and sterically accessible C4 position.

Q2: What are the most critical parameters to control in the Vilsmeier-Haack reaction? A2: The three most critical parameters are:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive and susceptible to hydrolysis. Any moisture present will quench the reagent, leading to low or no product formation.[1] It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5°C). The subsequent formylation reaction temperature can be gradually increased, but careful monitoring is essential to prevent side reactions.[1][2]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 2-chloro-6-methylpyridine substrate must be optimized. A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.[1]

Q3: What are the most common side products I should expect? A3: Potential side products include unreacted starting material, products from hydrolysis of the chloro group to a hydroxyl group if water is present during work-up, and the formation of colored byproducts due to the highly reactive nature of the reagents.[1][2] While less common for pyridine rings, over-reaction (di-formylation) can occur under harsh conditions.[1]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis.

Problem Potential Cause(s) Solutions & Optimization Strategies
1. Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture contamination from solvents, reagents, or glassware has decomposed the reagent. 2. Poor Reagent Quality: POCl₃ or DMF may be old or degraded. 3. Insufficient Reaction Temperature/Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade solvents and fresh, high-purity POCl₃ and DMF. Prepare the Vilsmeier reagent in situ immediately before use.[2] 2. Verify Reagent Purity: Use freshly opened bottles of reagents or distill them prior to use. 3. Optimize Temperature & Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider gradually increasing the temperature (e.g., from room temperature to 40-60°C) or extending the reaction time.[2]
2. Formation of Multiple Products 1. Hydrolysis of Chloro Group: Presence of water during reaction or, more commonly, during aqueous work-up. 2. Formation of Colored Impurities: The Vilsmeier-Haack reaction is known to produce colored byproducts, often from reagent decomposition or side reactions.1. Controlled Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully at low temperatures (0°C) with a base like sodium bicarbonate or sodium acetate.[2][3] 2. Purification: Most colored impurities can be effectively removed by column chromatography on silica gel.[2][6]
3. Difficult Product Isolation/Purification 1. Product is Oily or a Low-Melting Solid: This can be due to residual solvent or the presence of impurities that depress the melting point. 2. Co-elution of Impurities: Impurities may have a similar polarity to the desired product, making separation by column chromatography difficult.1. Induce Crystallization: Dry the crude product under high vacuum to remove all solvent traces. Attempt trituration with a non-polar solvent (e.g., hexanes, pentane) to induce solidification or crystallization.[6] 2. Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for column chromatography to improve separation. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) is often effective.[6]

Experimental Protocols & Methodologies

Protocol 1: Vilsmeier-Haack Formylation of 2-chloro-6-methylpyridine
  • Reagents: 2-chloro-6-methylpyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

    • Dissolve 2-chloro-6-methylpyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm slowly to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the reaction mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the reaction and neutralize the acid.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound. The crude product should then be purified.[2]

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 20% ethyl acetate).

  • Procedure:

    • Prepare a silica gel slurry in the initial non-polar solvent (hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dry, adsorbed material onto the top of the packed column.

    • Begin elution with the non-polar mobile phase, gradually increasing the polarity with ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ (0-5°C) POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Substrate 2-Chloro-6-methylpyridine Substrate->Iminium_Intermediate + Vilsmeier Reagent Product 2-Chloro-6-methyl- isonicotinaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? (Monitor by TLC/LC-MS) no No / Low Conversion start->no No yes_impurities Yes, with Impurities start->yes_impurities Yes (Impure) yes_clean Yes, Clean Conversion start->yes_clean Yes (Clean) check_reagents Check Reagent Quality (Fresh POCl₃, Anhydrous DMF?) no->check_reagents check_conditions Verify Anhydrous Conditions (Dry glassware/solvents?) check_reagents->check_conditions optimize_temp Optimize Temperature/Time (Increase temp/duration?) check_conditions->optimize_temp check_stoich Check Stoichiometry (Using 1.1-1.5 eq. Vilsmeier?) yes_impurities->check_stoich check_temp_control Review Temperature Control (Exotherms controlled?) check_stoich->check_temp_control purify Purify via Column Chromatography check_temp_control->purify proceed Proceed to Work-up & Isolation yes_clean->proceed

Caption: Decision tree for troubleshooting the synthesis.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Syntheses. 1-Chloro-N,N,2-trimethylpropenylamine. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic work.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues. We will focus on the two most common synthetic routes to this compound:

  • Route A: Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine.

  • Route B: Oxidation of (2-chloro-6-methylpyridin-4-yl)methanol.

Route A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1] However, its success is highly dependent on careful control of reaction conditions.

Answer:

Low conversion in a Vilsmeier-Haack reaction typically points to issues with the Vilsmeier reagent itself or insufficient activation of your substrate. Here’s a breakdown of potential causes and solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and is best prepared in situ just before use.[2]

    • Troubleshooting Steps:

      • Ensure that your dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are of high purity and anhydrous. Use freshly opened bottles or properly stored reagents.

      • Prepare the Vilsmeier reagent at a low temperature (e.g., 0 °C) before adding the 2-chloro-6-methylpyridine.

      • Consider using a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent to drive the reaction to completion.

  • Incorrect Reaction Temperature: The formylation of pyridine rings often requires heating.

    • Troubleshooting Steps:

      • After the initial formation of the Vilsmeier reagent and addition of the substrate at low temperature, gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Reaction temperatures can range from room temperature to 80°C or higher. A stepwise increase in temperature can help you find the optimal balance between reaction rate and side product formation.

  • Insufficient Substrate Activation: While the methyl group provides some electron-donating character, 2-chloro-6-methylpyridine is not as electron-rich as other substrates like phenols or anilines.[1] The reaction may require more forcing conditions than for more activated systems.

Answer:

The formation of multiple products is a common challenge. Here are the most probable side reactions and how to identify and mitigate them:

  • Over-reaction (Diformylation or Formylation of the Methyl Group): Although less common on the pyridine ring itself, the Vilsmeier reagent can react with activated methyl groups.[3]

    • Identification: Look for mass peaks corresponding to the addition of two formyl groups. The NMR spectrum might show two distinct aldehyde protons and complex aromatic signals.

    • Mitigation:

      • Use a controlled stoichiometry of the Vilsmeier reagent (closer to 1.1 equivalents).

      • Maintain lower reaction temperatures to improve selectivity.

      • Monitor the reaction closely and stop it once the desired product is maximized.

  • Hydrolysis of the Chloro Group: The presence of water during the reaction or, more commonly, during work-up can lead to the formation of 2-hydroxy-6-methylisonicotinaldehyde.

    • Identification: This byproduct will have a molecular weight corresponding to the replacement of -Cl with -OH. It will also exhibit different polarity on TLC.

    • Mitigation:

      • Ensure strictly anhydrous conditions throughout the reaction.

      • During the aqueous work-up, perform the neutralization at a low temperature (e.g., on an ice bath) to minimize the hydrolysis of the chloro group.

  • Formation of Colored Byproducts: Vilsmeier-Haack reactions can sometimes produce colored impurities, which can complicate purification.

    • Identification: These are often polymeric or degradation products of the Vilsmeier reagent or the substrate.

    • Mitigation:

      • Proper temperature control is crucial.

      • Purification by column chromatography is usually effective in removing these impurities.

Route B: Oxidation of (2-chloro-6-methylpyridin-4-yl)methanol

This route offers an alternative to the Vilsmeier-Haack reaction and can be advantageous if the starting alcohol is readily available. The primary challenge here is controlling the extent of oxidation.

Answer:

Over-oxidation is a classic side reaction in the synthesis of aldehydes. The choice of oxidizing agent and reaction conditions are critical.

  • Choice of Oxidizing Agent:

    • Recommended: Use mild and selective oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP). Activated MnO₂ is often a good choice for this type of transformation.

    • To Avoid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will almost certainly lead to the carboxylic acid.

  • Reaction Control:

    • Troubleshooting Steps:

      • Stoichiometry: Use a controlled amount of the oxidizing agent. A slight excess is often necessary, but a large excess will promote over-oxidation.

      • Temperature: Perform the oxidation at or below room temperature if possible. Some oxidations may require gentle heating, but this should be carefully monitored.

      • Reaction Time: Monitor the reaction by TLC. As soon as the starting alcohol is consumed, proceed with the work-up to avoid further oxidation of the aldehyde product.

Answer:

Incomplete oxidation can be due to several factors:

  • Inactive Oxidizing Agent:

    • Troubleshooting Steps:

      • Manganese Dioxide: Ensure your MnO₂ is "activated." Commercially available activated MnO₂ is recommended. The activity can vary between batches.

      • PCC/DMP: These reagents can degrade upon storage. Use freshly opened or properly stored reagents.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting Steps:

      • Common solvents for these oxidations include dichloromethane (DCM), chloroform, or acetone. Ensure the solvent is anhydrous, as water can interfere with some oxidizing agents.

  • Insufficient Mixing: If using a heterogeneous oxidant like MnO₂, vigorous stirring is essential to ensure good contact between the reagent and the substrate.

Workflow Diagrams

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (in situ, 0 °C) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier StartMat 2-Chloro-6-methylpyridine ReactionMix Reaction Mixture StartMat->ReactionMix Heat Heat (RT to 80°C) Monitor by TLC/LC-MS ReactionMix->Heat Quench Quench on Ice Neutralize (e.g., NaHCO₃) Heat->Quench Extract Extraction (e.g., DCM or EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification StartMat (2-chloro-6-methylpyridin-4-yl)methanol ReactionMix Reaction Mixture (Stir vigorously) StartMat->ReactionMix Oxidant Mild Oxidant (e.g., activated MnO₂) Oxidant->ReactionMix Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionMix Monitor Monitor by TLC ReactionMix->Monitor Filter Filter off Oxidant Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography (if necessary) Concentrate->Purify Product Pure Product Purify->Product

Sources

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 2-Chloro-6-methylisonicotinaldehyde (C7H6ClNO, CAS 479613-16-6).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde as a key intermediate. As a bifunctional molecule, featuring a reactive aldehyde and a halogenated pyridine ring, it serves as a crucial building block for a diverse range of compounds, particularly in the development of novel therapeutic agents.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and systematically improve the yield and purity of your reactions.

Overview of a Common Synthetic Pathway

A prevalent and effective method for synthesizing this compound involves the controlled oxidation of its corresponding alcohol, (2-chloro-6-methylpyridin-4-yl)methanol. This precursor is typically generated from the reduction of 2-chloro-6-methylisonicotinic acid or its ester. The final oxidation step is critical and often presents the most significant challenges in achieving high yields.

Below is a general workflow illustrating this common synthetic route.

cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation (Focus of this Guide) cluster_2 Step 3: Downstream Reactions Start 2-Chloro-6-methylisonicotinic Acid or Ester Alcohol (2-chloro-6-methylpyridin-4-yl)methanol Start->Alcohol e.g., NaBH4, LiAlH4 Aldehyde This compound Alcohol->Aldehyde e.g., MnO2, PCC, DMP Derivatives Substituted Pyridine Derivatives Aldehyde->Derivatives e.g., Grignard Addition, Wittig Reaction, Reductive Amination

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: The Oxidation Step

This section addresses specific issues encountered during the oxidation of (2-chloro-6-methylpyridin-4-yl)methanol to the target aldehyde.

Q1: My reaction shows low or incomplete conversion of the starting alcohol. How can I improve the yield?

Potential Causes & Scientific Rationale:

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. Solid-supported reagents like manganese dioxide (MnO2) can have varying activity based on their preparation method and age. A simple molar equivalence may not be sufficient.

  • Low Reagent Activity: The activity of many oxidizing agents degrades over time, especially if improperly stored. Dess-Martin Periodinane (DMP) is sensitive to moisture, and Pyridinium Chlorochromate (PCC) can also degrade.

  • Suboptimal Reaction Temperature: While many oxidations are run at room temperature, some systems require gentle heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to reagent decomposition.

  • Poor Solvent Choice: The reaction solvent must be inert to the oxidizing agent and capable of dissolving the starting material to a reasonable extent. Chlorinated solvents like dichloromethane (DCM) or chloroform are common, but ethers or acetonitrile may be required for specific oxidants.

Recommended Solutions:

  • Increase Oxidant Stoichiometry: For MnO2, which is often used in large excess, start with 5-10 weight equivalents relative to the alcohol. For molecular reagents like DMP or PCC, increase the molar equivalents incrementally from 1.5 to 2.5 equivalents.

  • Verify Oxidant Activity: If possible, test the oxidant on a simple, reliable substrate like benzyl alcohol. Always use freshly opened or properly stored reagents. Activated MnO2 is often preferred.[3]

  • Optimize Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If no significant conversion is observed after several hours at room temperature, consider gently heating the reaction to 35-40°C.

  • Reaction Monitoring: Use TLC to track the disappearance of the starting material spot and the appearance of the product spot. The aldehyde is typically more non-polar than the alcohol. A good mobile phase to start with is 30% ethyl acetate in hexanes.

Q2: I'm observing a significant amount of the corresponding carboxylic acid, which complicates purification. How can I prevent this over-oxidation?

Potential Causes & Scientific Rationale:

  • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will readily oxidize the intermediate aldehyde to a carboxylic acid.

  • Prolonged Reaction Time/Elevated Temperature: Even with milder oxidants, allowing the reaction to proceed for too long or at too high a temperature can lead to over-oxidation, especially if water is present.

  • Presence of Water: Some oxidation mechanisms are accelerated by water, which can hydrate the aldehyde to form a gem-diol, a species that is often more susceptible to further oxidation.

Recommended Solutions:

  • Select a Milder Oxidant: This is the most critical factor. Activated manganese dioxide is an excellent choice for this transformation as it is highly selective for allylic and benzylic-type alcohols and is less prone to over-oxidation.[3] Other suitable reagents include PCC and DMP.

  • Strict Time Monitoring: Once TLC indicates the complete consumption of the starting alcohol, work up the reaction promptly. Do not leave the reaction running unattended overnight without prior validation.

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like DMP.

Q3: The TLC plate shows multiple unidentified spots, leading to a low yield of the desired product. What are the likely side products?

Potential Causes & Scientific Rationale:

  • Aldehyde Instability: Aldehydes can be sensitive and may undergo side reactions. The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence its reactivity.

  • Reaction with Solvent: Basic or nucleophilic solvents could potentially react with the product.

  • Dimerization/Polymerization: Aldehydes can sometimes undergo self-condensation reactions, although this is less common under neutral or acidic oxidation conditions.

  • Grignard Side Reactions: If the aldehyde is used in a subsequent Grignard reaction, the Grignard reagent can act as a base, deprotonating the methyl group, or as a reducing agent.[4]

Recommended Solutions:

  • Maintain Neutral pH: Ensure the reaction conditions are not strongly basic or acidic unless required by a specific protocol.

  • Purification Strategy: A robust purification method is key. Column chromatography on silica gel is typically effective for separating the target aldehyde from both more polar impurities (like the starting alcohol) and less polar byproducts.[5]

  • Characterize Byproducts: If yields are consistently low, attempt to isolate and characterize the major byproduct(s) using techniques like LC-MS or NMR to better understand the problematic reaction pathway.

Troubleshooting Workflow Diagram

The following diagram provides a decision-making tree for troubleshooting common issues.

Start Low Yield of Aldehyde CheckTLC Analyze Reaction TLC Start->CheckTLC IncompleteConv Problem: Incomplete Conversion (Starting material remains) CheckTLC->IncompleteConv High SM spot OverOx Problem: Over-oxidation (Carboxylic acid observed) CheckTLC->OverOx Polar baseline spot MultipleSpots Problem: Multiple Side Products CheckTLC->MultipleSpots Multiple new spots Sol_Incomplete Solutions: 1. Increase oxidant equivalents 2. Check oxidant activity 3. Gently heat (35-40°C) 4. Ensure proper solvent IncompleteConv->Sol_Incomplete Sol_OverOx Solutions: 1. Use milder oxidant (e.g., MnO2) 2. Monitor reaction closely 3. Work up immediately upon completion 4. Ensure anhydrous conditions OverOx->Sol_OverOx Sol_Multiple Solutions: 1. Maintain neutral conditions 2. Optimize purification (chromatography) 3. Characterize major byproduct 4. Use inert solvent MultipleSpots->Sol_Multiple

Caption: Troubleshooting decision tree for the oxidation reaction.

Comparative Data: Common Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Activated MnO₂ DCM or CHCl₃, room temp to reflux, 5-20 wt. equiv.- Highly selective for this type of alcohol- Low risk of over-oxidation- Simple workup (filtration)- Requires large excess- Activity can be variable (Use commercially activated MnO₂)
PCC DCM, room temp, 1.5-2.0 mol. equiv., buffered with silica or NaOAc- Good yields- Relatively selective- Chromium waste is toxic- Can be acidic, potentially causing side reactions (Buffer with silica gel)
DMP DCM, room temp, 1.5-2.0 mol. equiv.- Mild conditions- High yields- Neutral pH- Moisture sensitive (Use anhydrous solvents)- Can be explosive at high temps

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound? A1: Flash column chromatography on silica gel is the most reliable method.[5] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%). The product is a solid at room temperature, so after combining the pure fractions and removing the solvent under reduced pressure, you may obtain a solid directly. If it remains an oil, it could be due to residual solvent or impurities.[5] In this case, drying under high vacuum or attempting to triturate with a non-polar solvent like cold hexanes can induce crystallization.[5]

Q2: My purified aldehyde is a yellow solid. Is this normal? A2: Yes, it is common for this compound and similar aromatic aldehydes to appear as a pale yellow or off-white solid. Significant discoloration (dark brown or red) may indicate impurities or degradation.

Q3: How should I store the purified this compound? A3: The aldehyde functionality is susceptible to slow oxidation to the carboxylic acid upon exposure to air. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.[5]

Q4: Can I use a Grignard reagent with this aldehyde? A4: Yes, the aldehyde will react with Grignard reagents via nucleophilic addition to form a secondary alcohol.[6][7] However, it is crucial to use anhydrous conditions and an appropriate solvent (like THF or diethyl ether). Be aware that the Grignard reagent is a strong base and may potentially interact with other parts of the molecule, though the aldehyde is the most electrophilic site.

Detailed Experimental Protocols

Protocol 1: Oxidation of (2-chloro-6-methylpyridin-4-yl)methanol using MnO₂

This protocol is adapted from general procedures for the selective oxidation of benzylic-type alcohols.[3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-chloro-6-methylpyridin-4-yl)methanol (1.0 equiv).

  • Solvent & Reagent Addition: Add a suitable solvent, such as dichloromethane (DCM) or chloroform, to create a solution or slurry (approx. 0.1 M concentration). To this, add activated manganese dioxide (MnO₂, 10 wt. equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is essential.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 4-12 hours. The disappearance of the starting alcohol spot is the primary indicator.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM or ethyl acetate to ensure full recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product via flash column chromatography as described in the FAQs.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of DCM or the mobile phase. Pre-adsorb the crude material onto a small amount of silica gel for dry loading, which often provides better separation.

  • Elution: Place the loaded sample atop the packed column. Begin elution with a non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified aldehyde. Dry the product under high vacuum to remove any residual solvent.

References

  • Tetrahedron. 479613-16-6 | 2-Chloro-6-methylpyridine-4-carboxaldehyde. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Matrix Fine Chemicals. 2-CHLORO-6-METHYLPYRIDINE-4-CARBALDEHYDE | CAS 479613-16-6. Available from: [Link]

  • Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
  • Google Patents. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....
  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • Semantic Scholar. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. Available from: [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

  • YouTube. 12.4 Grignard Reagents | Organic Chemistry. Available from: [Link]

  • Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]

  • Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

Sources

Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylisonicotinaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your synthetic routes.

The synthesis of substituted pyridines is notoriously challenging due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can often lead to low reactivity, poor regioselectivity, and a host of side reactions.[1][2] This guide provides a structured, question-and-answer-based approach to address the most common hurdles you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Here we address high-level questions about the synthetic strategy for this compound.

Q1: What are the primary synthetic strategies for introducing a formyl group at the C4 position of the 2-chloro-6-methylpyridine core?

A1: There are two principal strategies, each with its own set of advantages and challenges:

  • Directed ortho-Metalation (DoM) Pathway: This involves the deprotonation of a pyridine derivative using a strong base, directed by a suitable functional group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3] While powerful, achieving C4 selectivity on the 2-chloro-6-methylpyridine scaffold requires a multi-step approach, often involving a pyridine N-oxide intermediate to alter the ring's electronic landscape and direct the lithiation.

  • Vilsmeier-Haack Formylation: This is a more direct, one-shot method that attempts to formylate the 2-chloro-6-methylpyridine ring in an electrophilic aromatic substitution reaction using the Vilsmeier reagent (typically generated from POCl₃ and DMF).[2][4] Its success is highly dependent on the electronic activation of the pyridine ring, as pyridines are inherently electron-deficient and often resistant to this reaction.[5]

Q2: Why is direct formylation of 2-chloro-6-methylpyridine challenging?

A2: The pyridine ring is considered "electron-deficient" due to the electronegative nitrogen atom, which withdraws electron density from the ring. This deactivation makes it a poor substrate for standard electrophilic aromatic substitution reactions like Friedel-Crafts or Vilsmeier-Haack.[1] While the methyl group at C6 is weakly activating, the chloro group at C2 is deactivating. The success of a reaction like the Vilsmeier-Haack depends on a delicate electronic balance.

Q3: What are the most common impurities I should watch for?

A3: Impurities often arise from incomplete reactions or side reactions. Key impurities include:

  • Unreacted 2-chloro-6-methylpyridine starting material.

  • Isomeric aldehydes, if formylation occurs at other positions (e.g., C3 or C5), although C4 is generally favored if the reaction proceeds.

  • Products from competing side reactions, such as addition products when using organolithium reagents.[1][6]

  • Hydrolysis byproducts from the workup stage.

Q4: Is the Reimer-Tiemann reaction a viable alternative?

A4: Generally, no. The Reimer-Tiemann reaction, which uses chloroform and a strong base to generate a dichlorocarbene electrophile, is most effective for electron-rich aromatic systems like phenols and pyrroles.[7][8] Its application to electron-deficient pyridines is not a standard or efficient method and is unlikely to provide good yields for this specific target.

Section 2: Troubleshooting Guide for the Vilsmeier-Haack Pathway

This pathway is attractive for its directness but is highly sensitive. The core challenge is overcoming the low intrinsic reactivity of the pyridine ring.

Experimental Workflow: Vilsmeier-Haack Formylation

Vilsmeier-Haack Workflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture (Stir at elevated temp, e.g., 80-100 °C) Vilsmeier->Reaction StartMat 2-Chloro-6-methylpyridine in Anhydrous Solvent StartMat->Reaction Quench Quench on Ice & Basic Hydrolysis (e.g., NaOH aq.) Reaction->Quench Extract Extraction (e.g., EtOAc, DCM) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product 2-Chloro-6-methyl- isonicotinaldehyde Purify->Product

Caption: General workflow for the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine.

Troubleshooting Table: Vilsmeier-Haack Reaction
Problem Observed Potential Cause(s) Troubleshooting & Optimization Strategy
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture contamination has decomposed the reagent. POCl₃ or DMF may be of poor quality.1. Ensure all glassware is oven-dried. Use anhydrous DMF (e.g., from a sealed bottle or distilled) and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent in situ and use it immediately.[4]
2. Insufficient Substrate Activation: The 2-chloro-6-methylpyridine ring is not electron-rich enough to react.2. Increase the reaction temperature significantly (e.g., from 80°C to 110°C), monitoring for decomposition. Consider using a sealed tube or microwave reactor to reach higher temperatures safely.
3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent was used.3. Increase the equivalents of POCl₃ and DMF relative to the substrate, typically from 1.5 eq. to 3.0 eq.
Incomplete Reaction / High % of Starting Material 1. Insufficient Reaction Time/Temp: The reaction has not reached completion under the current conditions.1. Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, incrementally increase the temperature or prolong the reaction time.[9]
2. Poor Solubility: The substrate or intermediates may not be fully soluble in the reaction medium.2. While DMF is often the reagent and solvent, using a co-solvent like 1,2-dichloroethane (DCE) might improve solubility and allow for higher reaction temperatures.
Formation of Dark Tar or Polymer 1. Reaction Temperature Too High: The starting material or product is decomposing at the set temperature.1. Although high temperatures are often needed, excessive heat can cause degradation. Find the optimal temperature where the reaction proceeds without significant charring.
2. Acidic Conditions During Workup: The iminium intermediate may be unstable to prolonged exposure to strong acid.2. Ensure the basic hydrolysis step during workup is efficient. Neutralize the reaction mixture promptly after quenching on ice.
Difficult Purification 1. Residual DMF: DMF is a high-boiling point solvent that can be difficult to remove.1. After extraction, wash the organic layer multiple times with water or a dilute brine solution to remove residual DMF.
2. Product Co-elution: The product has a similar polarity to the starting material or byproducts.2. Optimize your column chromatography solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is recommended.

Section 3: Troubleshooting Guide for the Directed ortho-Metalation (DoM) Pathway via N-Oxide

This multi-step pathway offers a more controlled, albeit longer, route. The key is forming a stable lithiated intermediate at the correct position and quenching it effectively. The N-oxide is a crucial intermediate that activates the pyridine ring for subsequent functionalization.[10]

Synthetic Pathway Overview

DoM Pathway Start 2-Chloro-6-methylpyridine N_Oxide 2-Chloro-6-methylpyridine N-oxide Start->N_Oxide Oxidation (e.g., m-CPBA, H₂O₂) Lithiation C4-Lithiated Intermediate N_Oxide->Lithiation Lithiation (e.g., LDA, THF, -78 °C) Quench Iminium Adduct Lithiation->Quench Quench (Anhydrous DMF, -78 °C) Product 2-Chloro-6-methyl- isonicotinaldehyde Quench->Product Acidic Workup (e.g., aq. HCl)

Caption: Multi-step synthesis of the target aldehyde via an N-oxide intermediate and directed metalation.

Part 1: N-Oxidation of 2-Chloro-6-methylpyridine

Q: My N-oxidation reaction is sluggish or gives low yields. What can I do?

A: The oxidation of pyridines to their N-oxides can be surprisingly tricky. The pyridine nitrogen is a weak nucleophile, and the chloro-substituent further deactivates it.

  • Reagent Choice: If common oxidants like hydrogen peroxide in acetic acid are ineffective, switch to a more potent peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

  • Temperature and Time: These reactions can require elevated temperatures (50-80 °C) and extended reaction times (12-24 hours). Monitor by TLC to track the consumption of the starting material.

  • Catalysis: For H₂O₂-based systems, catalytic amounts of methyltrioxorhenium (MTO) can significantly accelerate the N-oxidation of substituted pyridines.

Part 2: Lithiation and Formylation Troubleshooting

This is the most critical and error-prone stage of the sequence.

Lithiation Challenges cluster_paths Reaction Pathways at -78°C Start 2-Chloro-6-methylpyridine N-oxide Desired_Path Desired C4-Deprotonation (Kinetic Control) Start->Desired_Path Hindered Base (LDA) Correct Stoichiometry Side_Reaction1 Competing C2-Deprotonation Start->Side_Reaction1 Less Hindered Base Thermodynamic Conditions Side_Reaction2 Nucleophilic Addition of Base Start->Side_Reaction2 Alkyllithium (n-BuLi) Incorrect Temp Control

Caption: Competing reaction pathways during the lithiation of the N-oxide intermediate.

Troubleshooting Table: DoM and Quench
Problem Observed Potential Cause(s) Troubleshooting & Optimization Strategy
Low Yield of Aldehyde / Complex Mixture 1. Incorrect Lithiation Site: Deprotonation is occurring at a different position (e.g., C2), leading to isomeric products.1. The N-oxide directs to C2/C6, but the electronics of the chloro- and methyl- groups can influence other sites. C4 lithiation is often kinetically favored at low temperatures. Ensure your reaction is maintained at -78 °C. Use a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) to favor deprotonation over addition.[11][12]
2. Competing Nucleophilic Addition: The organolithium base (especially n-BuLi) has added to the pyridine ring instead of deprotonating it.[1][6]2. Crucial: Avoid using n-BuLi or s-BuLi as the primary base. Strongly recommend using LDA, which is significantly less nucleophilic. Ensure the base is added slowly at -78 °C to dissipate heat and minimize side reactions.
3. Moisture or Air Contamination: The highly reactive aryllithium intermediate is quenched by trace water or CO₂ before reacting with DMF.3. Use rigorously anhydrous THF (e.g., distilled from sodium/benzophenone). Perform the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Use syringe techniques for all transfers.
Recovery of N-Oxide Starting Material 1. Inefficient Deprotonation: The base was not strong enough, was added too quickly, or was partially quenched.1. Ensure the LDA is prepared correctly or use a high-quality commercial solution. Use a slight excess (1.1-1.2 equivalents) of the base. Allow sufficient time for the deprotonation to complete (typically 1-2 hours at -78 °C) before adding the electrophile.
Low Conversion After DMF Quench 1. Poor Quality DMF: The DMF contains water or dimethylamine impurities, which will quench the aryllithium.1. Use anhydrous DMF. For best results, distill DMF under reduced pressure and store it over molecular sieves.
2. Inefficient Quench: The reaction between the aryllithium and DMF is slow at -78 °C.2. After adding DMF at -78 °C, allow the reaction to stir for a period at this temperature (e.g., 1 hour) before slowly warming it to 0 °C or room temperature to ensure the reaction goes to completion.

References

  • Choudhary, A., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479. Available at: [Link]

  • Fritz, H. (1959). The Vilsmeier-Haack Reaction. As reported in: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-3,4,5,6,7,8-hexahydro-2H-1-benzopyran-8-yl)methylene]malonaldehyde and its utilization for the synthesis of novel heterocyclic compounds. Arkivoc, 2014(6), 114-127. Available at: [Link]

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28, 1-394. Available at: [Link]

  • Mongin, F., et al. (2007). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. The Journal of Organic Chemistry, 72(18), 6943-6946. Available at: [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting Notes. Available at: [Link]

  • Li, G., et al. (2023). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters, 25(24), 4475–4480. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Maddalli, S., et al. (2013). Highly Regioselective Lithiation of Pyridines Bearing an Oxetane Unit by N-Butyllithium. Chemical Communications, 49(78), 8821-8823. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(11), 3858–3869. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]

  • Wang, X., et al. (2009). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Synthetic Communications, 39(16), 2841-2848. Available at: [Link]

  • Maddalli, S., et al. (2013). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 49(78), 8821-8823. Available at: [Link]

  • Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Organic Reactions. (1982). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. YouTube. Retrieved from [Link]

  • Zierep, P., et al. (2017). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184–1188. Available at: [Link]

  • Khan Academy. (2022, December 26). Reimer Tiemann Reaction. YouTube. Retrieved from [Link]

  • Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link, Winter 2003. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

troubleshooting guide for 2-Chloro-6-methylisonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-methylisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions with this versatile building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

I. Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring a reactive chloro-substituted pyridine ring and an aldehyde group. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The aldehyde group itself is a site for a wide array of classical carbonyl chemistry. Understanding this dual reactivity is key to troubleshooting.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in a question-and-answer format.

FAQ 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting to displace the chloride with an amine nucleophile but am observing low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in SNAr reactions with this compound can stem from several factors. The primary mechanism involves the attack of the nucleophile on the carbon bearing the chlorine, forming a Meisenheimer complex, followed by the elimination of the chloride ion.[1] The stability of this intermediate is crucial.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the Meisenheimer complex and facilitate the reaction.[1] Ensure your solvent is anhydrous, as water can react with the starting material and reagents.

  • Base Strength: A suitable base is often required to deprotonate the nucleophile (especially for amines or thiols) and to neutralize the HCl generated during the reaction. The choice of base can significantly impact the reaction rate and outcome. Consider using a non-nucleophilic base to avoid competing reactions.

BasepKa of Conjugate AcidTypical Use
K₂CO₃10.3Mild, commonly used
Cs₂CO₃10.3More soluble, often more effective
DBU13.5Strong, non-nucleophilic organic base
NaH~36Very strong, for weakly acidic nucleophiles
  • Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or 100 °C) while monitoring the reaction by TLC or LC-MS.

  • Nucleophile Reactivity: Highly reactive nucleophiles will favor the desired substitution. If your nucleophile is weak, you may need more forcing conditions (higher temperature, stronger base).

Workflow for Optimizing SNAr Reactions:

G cluster_start Start: Low S N Ar Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed solvent Check Solvent (Anhydrous Polar Aprotic?) start->solvent base Evaluate Base (Strength & Type) solvent->base If solvent is appropriate sol_solvent Switch to dry DMF/DMSO solvent->sol_solvent If solvent is inadequate temp Increase Temperature base->temp If base is appropriate sol_base Use stronger/non-nucleophilic base base->sol_base If base is inadequate nucleophile Assess Nucleophile Reactivity temp->nucleophile If temperature is not the issue sol_temp Heat to 80-120 °C temp->sol_temp If temperature is too low sol_nuc Use more reactive nucleophile if possible nucleophile->sol_nuc If nucleophile is weak end Improved Yield sol_solvent->end sol_base->end sol_temp->end sol_nuc->end

Caption: Troubleshooting workflow for low SNAr yield.

FAQ 2: Unwanted Aldehyde Reactions

Question: I am trying to perform a reaction at the chloro position, but I am seeing side products related to the aldehyde group. How can I prevent this?

Answer:

The aldehyde group is susceptible to reaction with nucleophiles, bases, and oxidizing/reducing agents. Protecting the aldehyde is a common strategy to prevent unwanted side reactions.

Common Side Reactions of the Aldehyde:

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation to yield a carboxylic acid and an alcohol.[2]

  • Aldol-type Reactions: While this compound does not have α-hydrogens, it can still react with other enolizable carbonyl compounds in your reaction mixture.

  • Reaction with Nucleophiles: The primary nucleophile intended for the SNAr reaction can potentially add to the aldehyde.

Protecting Group Strategy:

The most common way to protect an aldehyde is to convert it into an acetal. This is a reversible process.

Experimental Protocol: Acetal Protection

  • Dissolve this compound in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a diol, such as ethylene glycol (1.1 equivalents).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up by washing with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.

  • Purify the protected aldehyde by column chromatography or distillation.

After the desired reaction at the chloro position is complete, the acetal can be easily deprotected by treatment with aqueous acid.

Logic Diagram for Aldehyde Protection:

G start Unwanted Aldehyde Side Reactions protect Protect Aldehyde (e.g., Acetal Formation) start->protect react Perform S N Ar or other desired reaction protect->react deprotect Deprotect Aldehyde (Aqueous Acid) react->deprotect product Desired Final Product deprotect->product

Caption: Logic for using a protecting group strategy.

FAQ 3: Difficulty with Product Purification

Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are some common impurities and how can I remove them?

Answer:

Purification challenges often arise from the similar polarity of the starting material, product, and certain byproducts.

Potential Impurities and Purification Strategies:

ImpurityOriginRecommended Purification Method
Unreacted Starting MaterialIncomplete reaction.Column chromatography with a carefully chosen solvent system (e.g., hexane/ethyl acetate gradient).
Aldehyde-related byproductsSide reactions of the aldehyde.Consider a bisulfite wash to selectively remove aldehyde-containing compounds.
Over-alkylation/arylationReaction of the product with the starting material.Use a slight excess of the nucleophile to drive the reaction to completion. Column chromatography is usually effective.
Isomeric ProductsIn some cases, rearrangement or reaction at other positions can occur, though less common for this substrate.Careful analysis by NMR and LC-MS is needed. Preparative HPLC may be required for separation.

General Purification Protocol:

  • Aqueous Work-up: After the reaction, perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Extraction: Extract the product into a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Chromatography: Perform column chromatography on silica gel. Start with a non-polar eluent and gradually increase the polarity.

III. References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.

  • Google Patents. (2020). WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene.

  • Google Patents. (1993). WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

  • Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

  • Rasayan Journal of Chemistry. (2020). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.

  • Google Patents. (2012). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

  • Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

Sources

reaction monitoring techniques for 2-Chloro-6-methylisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated analytical techniques. Our goal is to empower you to identify, understand, and resolve challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the synthesis of this compound?

A1: The choice of analytical technique depends on the specific reaction step, but a combination is often most effective.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It is used to visualize the consumption of starting materials and the formation of the product.[1][2] Visualization can be achieved using UV light, potassium permanganate, or ceric ammonium molybdate stains.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and semi-volatile compounds, making it suitable for monitoring both starting materials and the final aldehyde product.[3][4] It provides excellent separation and definitive identification through mass spectral data.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust quantitative technique, particularly useful for non-volatile intermediates or when derivatization is employed to enhance detection.[5][6][7] Reversed-phase HPLC with a C18 column and a UV detector is a common setup.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for in-situ reaction monitoring (qNMR) or for structural confirmation of intermediates and the final product.[5][8][9]

Q2: My final product appears oily and is difficult to crystallize. What should I do?

A2: An oily product often indicates the presence of residual solvent or impurities that depress the melting point. First, ensure all solvents are removed by drying the product under a high vacuum. If the product remains oily, trituration with a non-polar solvent like hexanes or heptane can often induce crystallization.[10] If these methods fail, purification by column chromatography is recommended to remove impurities.[10][11]

Q3: I'm observing product degradation after purification. How can I prevent this?

A3: Aldehydes, particularly heteroaromatic ones, can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid.[10][11] It is crucial to use mild work-up procedures and avoid strong oxidizing agents.[11] Store the purified this compound under an inert atmosphere, such as nitrogen or argon, and protect it from light, preferably at a low temperature.[10][11]

Detailed Troubleshooting Guide

This section provides in-depth solutions to common problems encountered during the synthesis.

Problem 1: Reaction Stalls or Incomplete Conversion

You notice from your TLC or GC analysis that the starting material is being consumed very slowly or the reaction stops before completion.

Possible Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Insight: Many reagents used in heterocyclic synthesis, such as chlorinating agents (e.g., POCl₃, SOCl₂), are highly sensitive to moisture. Contamination can deactivate the reagent, leading to a stalled reaction.

    • Actionable Advice: Ensure that all reagents are of high purity and are handled under anhydrous conditions. Use freshly opened or properly stored reagents. Verify the stoichiometry; a slight excess of the key reagent may be necessary to drive the reaction to completion.[11]

  • Incorrect Reaction Temperature:

    • Insight: The formylation or chlorination of pyridine rings is often temperature-sensitive. A temperature that is too low may result in an impractically slow reaction rate, while a temperature that is too high can lead to byproduct formation or decomposition.

    • Actionable Advice: Carefully monitor and control the internal reaction temperature. If the reaction is sluggish, consider a modest increase in temperature (e.g., 5-10 °C increments) while monitoring for byproduct formation via TLC or GC-MS.

  • Catalyst Deactivation:

    • Insight: If the synthesis involves a catalyst (e.g., in a Vilsmeier-Haack formylation, DMF acts as a catalyst precursor), impurities in the starting materials or solvent can poison it.[12]

    • Actionable Advice: Ensure high-purity, anhydrous solvents and reagents. In some cases, adding a fresh portion of the catalyst or catalyst precursor can restart a stalled reaction.

Workflow for Diagnosing a Stalled Reaction

Caption: Decision tree for troubleshooting stalled reactions.

Problem 2: Significant Byproduct Formation

Your analytical data (TLC, GC-MS, or NMR) shows one or more significant unknown peaks in addition to your starting material and desired product.

Possible Causes & Solutions:

  • Over-chlorination or Isomer Formation:

    • Insight: In reactions involving chlorination, it's possible to introduce more than one chlorine atom or to form isomeric products, depending on the directing effects of the substituents on the pyridine ring.[11]

    • Actionable Advice: Control the stoichiometry of the chlorinating agent carefully. Lowering the reaction temperature can often increase the regioselectivity of the reaction. Isomers with different polarities can typically be separated by flash column chromatography.[11]

  • Oxidation of the Methyl Group or Aldehyde:

    • Insight: The methyl group on the pyridine ring can be susceptible to oxidation, especially under harsh reaction conditions. Similarly, the final aldehyde product can be oxidized to a carboxylic acid.[11]

    • Actionable Advice: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen. Ensure that the work-up procedure is performed without unnecessary delay and avoids oxidizing conditions.

  • Hydrolysis of Chloro Group:

    • Insight: During aqueous work-up, the chloro substituent on the electron-deficient pyridine ring can be susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxypyridine derivative.

    • Actionable Advice: Minimize the duration of the aqueous work-up. Use a saturated brine wash to reduce the activity of water and facilitate phase separation. Ensure the pH is controlled, as highly basic or acidic conditions can accelerate hydrolysis.

Analytical Data for Monitoring

The following table provides representative analytical data that can be used as a reference for monitoring the reaction. Note: Exact values may vary based on the specific conditions and instrumentation used.

CompoundTLC Rf (3:1 Hexanes:EtOAc)¹H NMR Aldehyde Proton (δ, ppm)GC-MS Analysis
2,6-Lutidine (Starting Material)~0.1N/AVolatile, early eluting peak.
2-Chloro-6-methylpyridine~0.8N/AIntermediate eluting peak.
This compound~0.59.9 - 10.1Later eluting peak.[3]
2-Chloro-6-methylisonicotinic acid~0.2 (streaking)N/A (proton lost)May not be volatile enough for GC. Derivatization or HPLC needed.

Protocols for Key Analytical Methods

Protocol 1: TLC for In-Process Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture + starting material), and the starting material reference on the baseline.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualization: Examine the dried plate under UV light (254 nm). Then, stain with potassium permanganate solution to visualize spots.

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot (which should have a different Rf value).

Protocol 2: GC-MS Sample Preparation and Analysis
  • Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing ethyl acetate and a small amount of saturated sodium bicarbonate solution. Vortex thoroughly.

  • Extraction: Allow the layers to separate and carefully withdraw a portion of the organic (top) layer for analysis.[4]

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium.[13]

  • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-350.

  • Analysis: Identify peaks by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns.[14]

Workflow for Product Purification

Caption: General workflow for purification of the final product.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • De, S. K. (2012). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.
  • Weiss, S., et al. (2022). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. OSTI.gov.
  • Tamaddon, F., & Maddah-Roodan, S. (2023).
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Scribd. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
  • Agilent. (n.d.).
  • Muhs, A., et al. (2016).
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridine Derivatives.
  • Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Lallukka, S., et al. (2000). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde.
  • Płusa, T., et al. (2023). Synthesis and Structure-Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. PubMed.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Li, Z., et al. (2013). 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties. RSC Publishing.
  • Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
  • Google Patents. (n.d.). CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
  • Ali, M., et al. (2022). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. MDPI.
  • Google Patents. (n.d.).
  • Wojtkiewicz, K., et al. (2022). Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine. ChemRxiv.
  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • Bock, K., et al. (1986). Reaction of 2-hydroxy-1,4-naphthoquinone with aldehydes. Synthesis of 2-hydroxy-3-alk-1-enylnaphthoquinones. Sci-Hub.

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Technical Support Center: Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Chloro-6-methylisonicotinaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during experimentation, with a particular focus on the identification and management of reaction by-products.

I. Understanding the Synthesis and Potential By-products

A prevalent synthetic route to this compound involves the selective oxidation of one of the methyl groups of 2-chloro-6-methylpyridine. This precursor is often synthesized from 2,6-lutidine. Given this pathway, a number of by-products can be anticipated.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities typically include:

  • Unreacted Starting Material: 2-chloro-6-methylpyridine.

  • Over-oxidation Product: 2-chloro-6-methylisonicotinic acid.[1][2][3][4]

  • Di-aldehyde By-product: If 2,6-lutidine is the initial precursor, you might encounter 2-formyl-6-chloronicotinaldehyde.

  • Residual Solvents and Reagents: Depending on the specific oxidation and work-up procedures used.

Q2: My reaction seems to have stalled, and I have a low yield of the desired aldehyde. What are the likely causes?

A2: Low yields can often be attributed to several factors in pyridine synthesis.[5] Harsh reaction conditions, such as prolonged reaction times or excessively high temperatures, can lead to product degradation or the formation of undesired side products.[5][6] Additionally, the choice and quality of the oxidizing agent are critical. Incomplete conversion may also result from insufficient stoichiometry of the oxidant.

Q3: I am observing a spot on my TLC with a lower Rf value than my product that I suspect is the carboxylic acid by-product. How can I confirm this?

A3: The presence of a carboxylic acid can often be confirmed by its solubility characteristics. Carboxylic acids are generally soluble in aqueous basic solutions. You can perform a simple extraction of an aliquot of your crude product with a dilute aqueous sodium bicarbonate or sodium hydroxide solution. Neutralization of the aqueous layer should precipitate the carboxylic acid, which can then be analyzed separately. For definitive identification, techniques like FT-IR (looking for a broad O-H stretch and a C=O stretch) and LC-MS are recommended.

Q4: Can I use column chromatography to purify my aldehyde? I'm concerned about decomposition on silica gel.

A4: Yes, column chromatography is a viable method for purifying aldehydes.[7] However, aldehydes can sometimes be sensitive to acidic silica gel, leading to decomposition. To mitigate this, you can neutralize the silica gel by pre-treating it with a triethylamine/hexane solution. Alternatively, using a less acidic stationary phase like alumina can be beneficial. It is also advisable to use a relatively non-polar eluent system to ensure the aldehyde elutes quickly, minimizing its contact time with the stationary phase.[7]

III. Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis and purification of this compound.

Problem 1: Significant amount of unreacted 2-chloro-6-methylpyridine remaining.
  • Plausible Cause:

    • Insufficient amount of oxidizing agent.

    • Reaction time is too short.

    • Reaction temperature is too low.

    • Deactivated catalyst or reagent.

  • Suggested Solutions:

    • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by TLC or GC to avoid over-oxidation.

    • Extend Reaction Time: Continue to monitor the reaction for a longer period.

    • Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.

    • Verify Reagent Quality: Ensure that the oxidizing agent and any catalysts are fresh and have been stored under appropriate conditions.

Problem 2: Presence of 2-chloro-6-methylisonicotinic acid as a major by-product.
  • Plausible Cause:

    • Over-oxidation due to an excess of the oxidizing agent.

    • Reaction temperature is too high.

    • Prolonged reaction time after the aldehyde has formed.

  • Suggested Solutions:

    • Reduce Oxidant Stoichiometry: Carefully control the amount of oxidizing agent used.

    • Control Reaction Temperature: Maintain the reaction at the optimal temperature to favor aldehyde formation without promoting further oxidation.

    • Monitor Reaction Closely: As the reaction approaches completion, monitor it more frequently by TLC or GC-MS to quench it at the optimal time.

    • Purification: The carboxylic acid can be removed by an aqueous basic wash during work-up or by column chromatography.[7]

Problem 3: Difficulty in separating the product aldehyde from the starting material by column chromatography.
  • Plausible Cause:

    • Similar polarity of the aldehyde and the unreacted starting material.

  • Suggested Solutions:

    • Optimize Eluent System: A careful selection of the mobile phase is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.

    • Derivative Formation: For challenging separations, consider converting the aldehyde to a derivative (e.g., a hydrazone) that has a significantly different polarity, facilitating separation. The aldehyde can then be regenerated.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). To mitigate acidity, a small amount of triethylamine (0.1-1% v/v) can be added to the eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical Purity Assessment by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Protocol 3: Identification of Volatile By-products by GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate compounds with a range of boiling points.

  • MS Detection: Electron ionization (EI) at 70 eV.

V. Data Presentation

ImpurityTypical Rf (TLC)*Elution Order (Normal Phase)Key MS Fragments (m/z)
2-chloro-6-methylpyridineHighFirst127 (M+), 92, 65
This compound Medium Second 155 (M+), 126, 91
2-chloro-6-methylisonicotinic acidLowLast171 (M+), 154, 126

*TLC conditions: Silica gel, 20% Ethyl Acetate in Hexanes.

VI. Visualization of Workflows

PurificationWorkflow crude Crude Product wash Aqueous Basic Wash (e.g., NaHCO3 soln.) crude->wash extract Extraction with Organic Solvent wash->extract acid_byproduct Aqueous Layer (Carboxylic Acid Salt) wash->acid_byproduct dry Drying (e.g., Na2SO4) extract->dry concentrate1 Concentration dry->concentrate1 column Column Chromatography (Silica Gel) concentrate1->column fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine concentrate2 Concentration combine->concentrate2 pure_product Pure Aldehyde concentrate2->pure_product

Caption: General purification workflow for this compound.

ReactionPathway start 2-chloro-6-methylpyridine product 2-Chloro-6-methyl- isonicotinaldehyde start->product Oxidation over_oxidized 2-chloro-6-methyl- isonicotinic acid product->over_oxidized Over-oxidation

Caption: Simplified reaction pathway showing the desired product and the over-oxidation by-product.

VII. References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-6-methylnicotinic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

Sources

Validation & Comparative

comparing reactivity of 2-Chloro-6-methylisonicotinaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. The reactivity of substituted pyridine aldehydes, in particular, is a critical parameter that dictates their utility as synthetic intermediates. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-6-methylisonicotinaldehyde against other commonly employed aldehydes. We will delve into the electronic and steric factors governing its reactivity, supported by proposed experimental protocols and predictive data, to offer a comprehensive resource for researchers in the field.

This compound possesses a unique combination of functional groups: an aldehyde, a pyridine ring, and two substituents—a chloro and a methyl group. This arrangement leads to a nuanced reactivity profile, where the electrophilicity of the aldehyde and the susceptibility of the pyridine ring to nucleophilic attack are intricately linked. Understanding this profile is essential for its effective utilization in the synthesis of complex molecular architectures.

Theoretical Framework: Electronic and Steric Influences

The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This inherent electron-withdrawing nature also increases the electrophilicity of the aldehyde group compared to benzaldehyde.

  • Chloro Group: The chloro substituent at the 2-position is strongly electron-withdrawing via the inductive effect (-I) and weakly deactivating through resonance (+R). Its presence significantly enhances the electrophilicity of the carbonyl carbon and makes the C2 position highly susceptible to SNAr.

  • Methyl Group: The methyl group at the 6-position is electron-donating via the inductive effect (+I) and hyperconjugation. This partially counteracts the electron-withdrawing effects of the pyridine nitrogen and the chloro group.

  • Steric Hindrance: The methyl group at the 6-position and the chloro group at the 2-position can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group.

Based on these factors, we can predict that this compound will be a highly reactive aldehyde towards nucleophilic addition due to the strong electron-withdrawing nature of the pyridine ring and the chloro substituent. However, its reactivity might be tempered by steric hindrance.

Experimental Design for Reactivity Comparison

To quantitatively assess the reactivity of this compound, a series of comparative experiments are proposed. The chosen benchmark aldehydes for comparison are:

  • Isonicotinaldehyde: To evaluate the effect of the chloro and methyl substituents.

  • Benzaldehyde: A baseline aromatic aldehyde.

  • 4-Nitrobenzaldehyde: An example of a highly reactive aromatic aldehyde due to a strong electron-withdrawing group.

  • 4-Methoxybenzaldehyde: An example of a less reactive aromatic aldehyde due to an electron-donating group.

Experiment 1: Kinetic Analysis of Knoevenagel Condensation

The Knoevenagel condensation is a classic reaction for comparing the reactivity of aldehydes towards nucleophiles.[1][2][3][4] The reaction rate is directly proportional to the electrophilicity of the aldehyde.

Protocol:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, a solution of the aldehyde (0.1 M) and malononitrile (0.1 M) in a suitable solvent (e.g., ethanol) is prepared.

  • Initiation: A catalytic amount of a weak base (e.g., piperidine, 10 mol%) is added to initiate the reaction.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them using UV-Vis spectroscopy (monitoring the formation of the conjugated product) or HPLC.[5]

  • Data Analysis: The initial rates of the reaction for each aldehyde are determined from the kinetic data.

Predicted Outcome: The reaction rate is expected to follow the order: 4-Nitrobenzaldehyde > this compound > Isonicotinaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde. This is based on the anticipated electrophilicity of the carbonyl carbon.

Diagram: Experimental Workflow for Knoevenagel Condensation Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_aldehyde Prepare Aldehyde Solution (0.1 M) mix Mix Aldehyde and Malononitrile prep_aldehyde->mix prep_malononitrile Prepare Malononitrile Solution (0.1 M) prep_malononitrile->mix prep_catalyst Prepare Piperidine Catalyst initiate Add Catalyst to Initiate prep_catalyst->initiate mix->initiate monitor Monitor Reaction (UV-Vis/HPLC) initiate->monitor plot Plot Concentration vs. Time monitor->plot rate Determine Initial Rate plot->rate compare Compare Rates of Different Aldehydes rate->compare

Caption: Workflow for kinetic analysis of Knoevenagel condensation.

Experiment 2: Hammett Analysis of Wittig Reaction

The Wittig reaction provides another excellent platform to probe the electronic effects on aldehyde reactivity.[6][7][8] A Hammett plot can be constructed by correlating the reaction rates of a series of substituted pyridine aldehydes with their respective Hammett substituent constants (σ).[3][9]

Protocol:

  • Ylide Preparation: Prepare a solution of a stabilized phosphorane ylide (e.g., (triphenylphosphoranylidene)acetonitrile) in an anhydrous solvent (e.g., THF).

  • Reaction: Add the respective aldehyde (this compound and other substituted pyridine aldehydes) to the ylide solution at a controlled temperature.

  • Monitoring: Monitor the disappearance of the aldehyde or the formation of the alkene product using GC-MS or ¹H NMR spectroscopy.[1]

  • Data Analysis: Determine the second-order rate constants (k) for each reaction. Plot log(k/k₀) against the appropriate Hammett constant (σ) for the substituents, where k₀ is the rate constant for the unsubstituted pyridine aldehyde. The slope of this plot gives the reaction constant (ρ).

Predicted Outcome: A positive ρ value is expected, indicating that the reaction is accelerated by electron-withdrawing substituents. This would confirm that a buildup of negative charge occurs in the transition state, which is stabilized by electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon. The position of this compound on this plot will provide a quantitative measure of its reactivity relative to other substituted pyridine aldehydes.

Diagram: Logical Relationship in Hammett Analysis

G substituent Substituent on Pyridine Ring electronic_effect Electronic Effect (σ) substituent->electronic_effect electrophilicity Carbonyl Electrophilicity electronic_effect->electrophilicity reaction_rate Wittig Reaction Rate (k) electrophilicity->reaction_rate hammett_plot Hammett Plot (log(k/k₀) vs. σ) reaction_rate->hammett_plot rho_value Reaction Constant (ρ) hammett_plot->rho_value

Caption: Conceptual flow of Hammett analysis for the Wittig reaction.

Comparative Reactivity Data (Predicted)

The following table summarizes the predicted relative reactivity of this compound in comparison to the selected aldehydes based on the proposed experiments. The reactivity is normalized to that of benzaldehyde.

AldehydeKey Substituent EffectsPredicted Relative Reactivity (Benzaldehyde = 1)Rationale
This compound -I (Cl, N), +I (Me), Steric Hindrance~15 - 25Strong electron withdrawal from Cl and pyridine N significantly enhances electrophilicity, partially offset by +I of Me and steric hindrance.
Isonicotinaldehyde -I (N)~5 - 10Electron-withdrawing pyridine N increases reactivity compared to benzaldehyde.
Benzaldehyde None (Reference)1Baseline aromatic aldehyde.
4-Nitrobenzaldehyde -I, -R (NO₂)~50 - 70Very strong electron-withdrawing nitro group leads to high electrophilicity.
4-Methoxybenzaldehyde -I, +R (OMe)~0.2 - 0.5Strong electron-donating methoxy group reduces electrophilicity.

Reactivity at the 2-Position: Nucleophilic Aromatic Substitution (SNAr)

Beyond the aldehyde reactivity, the chloro group at the 2-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group stabilizes the Meisenheimer intermediate, facilitating the displacement of the chloride ion.

This dual reactivity makes this compound a valuable bifunctional building block. For instance, one could first perform a nucleophilic addition at the aldehyde, protect the resulting alcohol, and then carry out an SNAr at the 2-position, or vice versa. The choice of reaction sequence would depend on the compatibility of the reagents and the desired final product.

Conclusion

This compound emerges as a highly reactive and versatile synthetic intermediate. Its reactivity is a finely tuned balance of potent electronic activation from the chloro group and the pyridine nitrogen, moderated by the electron-donating methyl group and steric factors. The proposed experimental framework provides a robust strategy for quantitatively benchmarking its reactivity against other aldehydes. The dual reactivity of the aldehyde and the 2-chloro position opens up a wide array of possibilities for the synthesis of complex, biologically active molecules. This guide serves as a foundational resource for chemists aiming to harness the unique synthetic potential of this valuable building block.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. [Link]

  • G. Jones. (2004). The Knoevenagel Condensation. Organic Reactions. [Link]

  • L. F. Tietze, U. Beifuss. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. [Link]

  • J. A. Joule, K. Mills. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • C. F. H. Allen, F. W. Spangler. (1955). The Knoevenagel Condensation. Organic Reactions. [Link]

  • R. L. Shriner. (1942). The Knoevenagel Condensation. Organic Reactions. [Link]

  • A. W. Johnson. (1999). Ylides and Imines of Phosphorus. John Wiley & Sons. [Link]

  • J. Miller. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

  • LibreTexts. (2024). Reactivity of Aldehydes & Ketones. [Link]

  • H. Mayr, M. Patz. (1994). Scales of Nucleophilicity and Electrophilicity: A General Approach to Organic Reactivity. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]

  • L. P. Hammett. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill. [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

Sources

biological activity of 2-Chloro-6-methylisonicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-6-methylisonicotinaldehyde Derivatives

As a versatile heterocyclic aldehyde, this compound serves as a crucial starting block for synthesizing a diverse range of derivatives with significant pharmacological potential. The strategic placement of a chloro group and a methyl group on the pyridine ring, combined with the reactive aldehyde function, allows for the creation of novel chemical entities. These derivatives, particularly Schiff bases, hydrazones, and chalcones, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

This guide provides a comparative analysis of the biological performance of these derivatives, grounded in experimental data. We will explore the structure-activity relationships that govern their efficacy and detail the experimental protocols used for their evaluation, offering researchers and drug development professionals a comprehensive technical overview.

The Synthetic Gateway: From Aldehyde to Bioactive Derivative

The primary route for derivatization of this compound involves the condensation of its aldehyde group with a primary amino group (-NH₂) present in various molecules. This reaction typically yields an imine or azomethine group (-CH=N-), forming the structural backbone of Schiff bases and hydrazones. This straightforward synthesis pathway allows for the introduction of a wide array of functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity.

Synthesis_Workflow A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amines (R-NH₂) - Anilines - Hydrazides - Semicarbazides B->C D Schiff Bases / Hydrazones (Biologically Active Derivatives) C->D Formation of -CH=N- bond

Caption: General synthesis workflow for derivatives.

A Comparative Analysis of Antimicrobial Activity

Derivatives of chloro-substituted heterocyclic aldehydes, particularly Schiff bases and hydrazones, are well-documented for their potent antimicrobial properties.[1] The imine linkage is crucial for this activity, and the overall efficacy is often enhanced by the presence of other pharmacophores in the synthesized molecule.[2]

Mechanism of Action: While not fully elucidated for every derivative, the antimicrobial action is often attributed to the ability of the azomethine group to interfere with microbial cell metabolism. These compounds can chelate with metal ions essential for enzymatic activity or disrupt cell wall synthesis, ultimately leading to microbial cell death. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the ligands alone.[3][4]

Performance Comparison: Hydrazone derivatives have shown significant promise. For instance, studies on analogous 2-chloro-6-methylquinoline hydrazones demonstrated potent activity against various bacterial and fungal strains.[1] The introduction of different acyl hydrazines, semicarbazides, and isonicotinohydrazide (INH) moieties leads to a range of activities.

Derivative TypeTarget OrganismActivity Metric (MIC, µg/mL)Reference
Quinolyl Hydrazone (6d)Mycobacterium tuberculosis H37RvModerate to Good[1]
Schiff Bases (general)E. coli, S. aureus, P. aeruginosaVaries with substituent[5]
Cu(II) Schiff Base ComplexesE. coli (Gram-negative)Lower MIC than ligand alone[6]
Hydrazone Derivative (20)General Bacteria6.25[1]

Causality Behind Experimental Choices: The choice of microbial strains in these studies is critical. Staphylococcus aureus and Bacillus subtilis are selected as representative Gram-positive bacteria, while Escherichia coli and Pseudomonas aeruginosa represent Gram-negative bacteria. This allows for a broad-spectrum assessment. Mycobacterium tuberculosis is specifically chosen for antitubercular screening due to its clinical significance. The use of the cup-plate method or broth microdilution is a standard, reliable approach for determining the minimum inhibitory concentration (MIC), providing a quantitative measure of potency.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation: A two-fold serial dilution of the test derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: A standardized inoculum of the target microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Analysis of Anticancer Activity

The introduction of chlorine atoms and other functionalities to aromatic scaffolds like chalcones and thiazolidinones has been shown to significantly enhance anticancer activity.[7][8] These derivatives often exhibit cytotoxicity against a range of human cancer cell lines.

Mechanism of Action: The anticancer effects of these derivatives are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[9] For example, certain chalcone derivatives exert their effect by targeting the epidermal growth factor receptor (EGFR), a key protein in cancer cell proliferation.[8][10] The interaction often involves hydrogen bonding and π-cation interactions within the receptor's active site.

Performance Comparison: Studies on chloro-chalcones and thiazolidinone hybrids have provided valuable quantitative data on their potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used for comparison.

Derivative TypeCancer Cell LineActivity Metric (IC₅₀, µM)Reference
Chloro-Chalcone (3)T47D (Breast Cancer)0.34[8]
Chloro-Chalcone (3)MCF7 (Breast Cancer)0.8[8]
Ciminalum-Thiazolidinone (2h)NCI-60 Panel (Average)GI₅₀: 1.57[11]
Ciminalum-Thiazolidinone (2f)NCI-60 Panel (Average)GI₅₀: 2.80[11]

Structure-Activity Relationship (SAR): For these anticancer agents, the nature and position of substituents are critical. In chloro-chalcones, the presence of a methoxy group has been observed to increase anticancer activity.[8] In thiazolidinone derivatives, the presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be essential for the effect, with carboxylic acid residues at position 3 of the thiazolidinone ring enhancing potency.[11]

SAR_Diagram cluster_R Substituent (R) Properties Core Core Scaffold Pyridine Ring Linker (-CH=N-) Substituent Group (R) EWGs Electron-Withdrawing Groups (e.g., -NO₂) Bulky Bulky Groups EDGs Electron-Donating Groups (e.g., -OCH₃) Carboxyl Carboxylic Acid Residues Activity_Increase Increased Potency Activity_Decrease Decreased Potency EWGs->Activity_Increase Bulky->Activity_Decrease EDGs->Activity_Increase Carboxyl->Activity_Increase

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The absorbance values are plotted against the compound concentrations, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Comparative Analysis of Anti-inflammatory Activity

Derivatives of the closely related isonicotinic acid have demonstrated highly potent anti-inflammatory activity, often exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[12][13] This activity is strongly linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[14]

Mechanism of Action: COX-2 Inhibition Arachidonic acid is converted into prostaglandins (inflammatory mediators) by COX enzymes. NSAIDs work by inhibiting these enzymes. The derivatives discussed here are believed to bind to the active site of the COX-2 enzyme, preventing it from processing arachidonic acid, thereby reducing inflammation. In silico molecular docking studies have been used to predict and analyze these binding interactions.[12]

COX_Pathway AA Arachidonic Acid (in cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammatory Mediators) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Derivative Isonicotinoyl Derivative Derivative->COX2 INHIBITS

Caption: Inhibition of the COX-2 pathway by derivatives.

Performance Comparison: The inhibitory effect is measured by the half-maximal inhibitory concentration (IC₅₀) on the production of reactive oxygen species (ROS) by human blood cells, a key indicator of inflammatory response.

CompoundDescriptionActivity Metric (IC₅₀, µg/mL)Reference
Derivative 5 Isonicotinate of meta-aminophenol1.42 ± 0.1 [12]
Derivative 6 IsonicotinateHigh Activity[12]
Ibuprofen Standard NSAID (Control)11.2 ± 1.9[12]

As the data clearly shows, certain isonicotinate derivatives can be significantly more potent than ibuprofen, with Derivative 5 being nearly eight times more effective in this in vitro assay.[12]

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a reaction buffer.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test derivative or a control inhibitor (e.g., celecoxib for COX-2) for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Kinetic Measurement: The oxidation of the probe by the enzyme's peroxidase activity is monitored kinetically by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm) over time.

  • Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to a vehicle control, and the IC₅₀ value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

Derivatives of this compound represent a promising class of compounds with a remarkable breadth of biological activities. Through straightforward synthetic modifications, primarily at the aldehyde position, a diverse library of Schiff bases, hydrazones, and other analogs can be generated. Experimental data consistently demonstrates that these derivatives can exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. The comparative analysis reveals that specific structural features, such as the type of substituent and the presence of metal chelation, are critical in determining the potency and selectivity of these compounds. The detailed protocols and structure-activity relationships outlined in this guide provide a solid foundation for researchers aiming to design and evaluate the next generation of therapeutic agents based on this versatile chemical scaffold.

References

  • Khan, K. M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link][12]

  • Taha, M., et al. (2022). Anti-inflammatory activities of isonicotinamides and isonicotinates. ResearchGate. Available at: [Link][13]

  • Jubie, S., et al. (2012). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Available at: [Link][1]

  • IJARESM. (2025). Synthesis and Characterization Antimicrobial Activities of Schiff Base Complexes. International Journal of Advanced Research in Engineering, Science & Management. Available at: [Link][3]

  • Guerra, A., et al. (2023). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. MDPI. Available at: [Link][6]

  • Kim, H. O., et al. (2006). Structure-activity relationships of 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides as highly potent and selective agonists at the human A3 adenosine receptor. Journal of Medicinal Chemistry. Available at: [Link][15]

  • Pan, L., et al. (2009). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry. Available at: [Link][5]

  • Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. Available at: [Link][14]

  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link][11]

  • Ndahi, N. P., & Wakil, M. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE. International Journal of Engineering Applied Sciences and Technology. Available at: [Link][2]

  • Gornicka, A., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link][7]

  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link][9]

  • Suma, A. A. T., et al. (2019). EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Rasayan Journal of Chemistry. Available at: [Link][8]

  • Uba, B. (2022). Synthesis, Characterization and Antimicrobial Activities of Schiff Base Complexes of Co (II) and Cu (II) Derived from Salicyldehyde and Diphenylamine. ResearchGate. Available at: [Link][4]

  • Suma, A. A. T., et al. (2019). Efficient synthesis of chloro chalcones under ultrasound irradiation, their anticancer activities and molecular docking studies. ResearchGate. Available at: [Link][10]

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Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methylisonicotinaldehyde Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-6-methylisonicotinaldehyde, a scaffold with potential applications in kinase inhibitor development. While direct SAR studies on this specific molecule are not extensively published, this document synthesizes established principles from analogous heterocyclic compounds to provide a predictive framework for researchers in drug discovery and development. The insights herein are grounded in experimental data from related compound series and aim to guide the rational design of novel, potent, and selective kinase inhibitors.

Introduction: The this compound Scaffold

The this compound core represents a promising starting point for inhibitor design. The pyridine ring serves as a versatile scaffold, and its substituents offer multiple points for chemical modification to optimize biological activity, selectivity, and pharmacokinetic properties. The key features of this scaffold include:

  • A Pyridine Core: A common motif in many biologically active compounds.

  • A Chlorine Atom at Position 2: This halogen atom can act as a key interaction point within a protein binding pocket and is a common feature in many kinase inhibitors.[1][2]

  • A Methyl Group at Position 6: This group can influence solubility and steric interactions within the target protein.

  • An Aldehyde Group at Position 4 (Isonicotinaldehyde): This reactive group can be a site for forming various derivatives to explore different chemical spaces and interactions.

This guide will explore the hypothetical SAR of this scaffold by examining the impact of modifications at each of these key positions, drawing parallels from published studies on similar chemical structures.

Comparative Analysis of Analog Modifications

Modification of the 2-Chloro Group

The chlorine atom at the 2-position is a critical determinant of activity. In many kinase inhibitors, a halogen atom at this position occupies a specific hydrophobic pocket and can participate in halogen bonding.[1][2]

Hypothetical SAR:

  • Replacement with other halogens: Replacing chlorine with bromine or iodine could enhance binding affinity due to increased polarizability and stronger halogen bonds, but may also increase toxicity.[2] Conversely, replacement with fluorine may alter electronic properties and could be explored.

  • Removal of the Chloro Group: This is likely to lead to a significant loss of activity, as the halogen is often crucial for anchoring the molecule in the ATP-binding site of kinases.

  • Replacement with other small hydrophobic groups: Substituting the chloro group with moieties like a cyano or trifluoromethyl group could probe the steric and electronic requirements of the binding pocket.[2]

Modification of the 6-Methyl Group

The methyl group at the 6-position primarily influences steric interactions and lipophilicity.

Hypothetical SAR:

  • Varying Alkyl Chain Length: Increasing the size of the alkyl group (e.g., to ethyl or isopropyl) could enhance van der Waals interactions if the binding pocket has available space, but larger groups may introduce steric clashes.[3]

  • Introduction of Polar Functionalities: Replacing the methyl group with a methoxy or a hydroxymethyl group could improve solubility and introduce new hydrogen bonding opportunities, potentially altering the selectivity profile.[3]

  • Cyclization: Incorporating the methyl group into a cyclic structure could restrict the conformation of the molecule, which may lead to higher affinity and selectivity.

Modification of the 4-Aldehyde Group

The aldehyde functionality is a versatile chemical handle for generating a diverse library of analogs. It can be converted into various functional groups to explore different interactions with the target protein.

Hypothetical SAR:

  • Formation of Hydrazones: Condensation of the aldehyde with hydrazines can yield hydrazones, which have been shown to possess a wide range of biological activities, including antimicrobial and anticancer effects.[4] The nature of the substituent on the hydrazine moiety would be a key area for SAR exploration.

  • Reductive Amination: The aldehyde can be converted to an amine, which can then be further functionalized. This introduces a basic center that could form salt bridges with acidic residues like aspartate or glutamate in the kinase hinge region.

  • Conversion to Oximes and Amides: These derivatives would alter the hydrogen bonding capacity and geometry of the molecule at this position, potentially leading to new interactions.[5]

  • Formation of Covalent Inhibitors: The aldehyde itself, or derivatives like enamides, could act as a Michael acceptor, enabling the formation of a covalent bond with a nearby cysteine residue in the target kinase.[6] This can lead to irreversible inhibition and prolonged duration of action.[7]

Data Presentation: Hypothetical Activity of Analogs

The following table summarizes the predicted impact of various substitutions on the inhibitory activity of this compound analogs against a hypothetical kinase target. The activity is presented as a relative scale for comparison.

Analog ID Modification at C2 Modification at C6 Modification at C4 Predicted Relative Activity Rationale
Parent -Cl-CH₃-CHO1xBaseline
A1 -Br-CH₃-CHO2-5xEnhanced halogen bonding[2]
A2 -F-CH₃-CHO0.5-1xAltered electronics
A3 -Cl-CH₂CH₃-CHO1-3xPotential for increased hydrophobic interactions[3]
A4 -Cl-CH₃-CH=N-NH-Ph5-10xExtended scaffold, potential for new interactions[4]
A5 -Cl-CH₃-CH₂-NH₂2-8xIntroduction of a basic center for salt bridge formation
A6 -Cl-CH₃-C(O)NH₂1-2xAltered H-bonding pattern

Experimental Protocols

General Synthesis of Hydrazone Analogs

A general procedure for the synthesis of hydrazone derivatives from this compound is provided below.

Workflow for Hydrazone Synthesis

start Start: this compound & Substituted Hydrazine step1 Dissolve reactants in ethanol start->step1 step2 Add catalytic amount of acetic acid step1->step2 step3 Reflux for 2-4 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool to room temperature step4->step5 Reaction complete step6 Filter the precipitate step5->step6 step7 Wash with cold ethanol step6->step7 end End: Purified Hydrazone Analog step7->end

Caption: General workflow for the synthesis of hydrazone analogs.

Step-by-step Protocol:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add the desired substituted hydrazine (1.1 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure hydrazone analog.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs would be evaluated using a standard in vitro kinase assay, such as a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Inhibition Assay Workflow

start Prepare serial dilutions of test compounds step1 Add kinase, substrate, and ATP to microplate wells start->step1 step2 Add test compounds to respective wells step1->step2 step3 Incubate at room temperature for 1 hour step2->step3 step4 Add detection reagent (e.g., Kinase-Glo®) step3->step4 step5 Incubate for 10 minutes step4->step5 step6 Measure luminescence step5->step6 end Calculate IC50 values step6->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and ATP to the appropriate buffer.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Stop the reaction and detect the amount of ATP remaining by adding a luminescence-based detection reagent (e.g., Kinase-Glo®, Promega).

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The data is then used to calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. Based on the established SAR principles from related heterocyclic compounds, modifications at the 2-chloro, 6-methyl, and 4-aldehyde positions are predicted to have a significant impact on biological activity. The aldehyde group, in particular, offers a versatile handle for creating a diverse library of analogs, including hydrazones and other derivatives with potentially enhanced potency and selectivity.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to validate these hypothetical SAR predictions. Promising compounds should then be profiled for their selectivity against a panel of kinases and their ADME-Tox properties to identify lead candidates for further development.

References

  • Lawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(13), 1572-1575.
  • Toshimoto, K., et al. (2009). Structure-activity relationships of 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides as highly potent and selective agonists at the human A3 adenosine receptor. Journal of Medicinal Chemistry, 52(23), 7480-7489.
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  • Ho, Y.-T., et al. (2013). Rational Design of Resorcylic Acid Lactone Analogues as Covalent MNK1/2 Kinase Inhibitors by Tuning the Reactivity of an Enamide Michael Acceptor. Chemistry - A European Journal, 19(31), 10170-10182.
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comparative study of different synthetic routes to 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-6-methylisonicotinaldehyde is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its trifunctional pyridine scaffold offers multiple points for chemical modification, making it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, starting from readily available precursors: 2,6-lutidine and 2-chloro-6-methylpyridine. Each route is evaluated based on its efficiency, scalability, reagent availability, and overall practicality in a research and development setting. Detailed experimental protocols, mechanistic insights, and a comprehensive comparison are provided to assist researchers in selecting the most suitable pathway for their specific needs.

Introduction

The strategic importance of this compound lies in its versatile chemical handles. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and serves as a reactive site for cross-coupling reactions. The methyl group at the 6-position can be a site for further functionalization, and the aldehyde at the 4-position is a gateway for a multitude of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. Given its utility, the development of efficient and reliable synthetic routes is of paramount importance. This guide will explore two primary synthetic strategies, providing a detailed, side-by-side comparison to inform synthetic planning.

Route A: Synthesis from 2,6-Lutidine

This route employs a "functional group interconversion" strategy, starting with the symmetrical and inexpensive 2,6-lutidine. The key transformations involve selective oxidation of one methyl group, chlorination of the pyridine ring, and subsequent conversion of the resulting carboxylic acid to the target aldehyde.

Overall Synthetic Pathway

Route_A A 2,6-Lutidine B 6-Methylnicotinic Acid A->B 1. Selective Oxidation C 2-Chloro-6-methylnicotinic Acid B->C 2. Chlorination D This compound C->D 3. Carboxylic Acid to Aldehyde

Caption: Synthetic pathway for Route A, starting from 2,6-Lutidine.

Experimental Protocols and Mechanistic Insights

Step 1: Selective Mon-oxidation of 2,6-Lutidine to 6-Methylnicotinic Acid

The selective oxidation of one of the two methyl groups of 2,6-lutidine presents a significant challenge. While various oxidizing agents can be employed, achieving high selectivity for the mono-acid is crucial. A common approach involves using a strong oxidizing agent like nitric acid under controlled conditions.[1][2]

  • Protocol:

    • In a pressure-rated reaction vessel, carefully add 2,6-lutidine (1.0 equiv).

    • Slowly add concentrated nitric acid (70-100%, 6-15 equiv) while cooling the vessel.[1]

    • Seal the vessel and heat the mixture to a temperature between 120-160 °C for 10-60 minutes.[1] The pressure will increase due to the formation of gaseous byproducts.

    • After cooling, carefully vent the vessel and pour the reaction mixture onto ice.

    • Adjust the pH of the solution to 3-4 with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to afford 6-methylnicotinic acid.

  • Causality and Expertise: The use of superatmospheric pressure is critical to maintain the reactants in the liquid phase at the elevated temperatures required for the reaction to proceed at a reasonable rate.[1] The concentration of nitric acid and the reaction temperature are key parameters to control the extent of oxidation and minimize the formation of the di-acid byproduct.

Step 2: Chlorination of 6-Methylnicotinic Acid

The introduction of a chlorine atom at the 2-position of the pyridine ring can be achieved by first converting the pyridine to its N-oxide, followed by treatment with a chlorinating agent, or more directly by reacting the corresponding 2-hydroxypyridine with a strong chlorinating agent. A more direct method involves the use of phosphorus oxychloride on a related substrate.[3]

  • Protocol:

    • To 6-methylnicotinic acid (1.0 equiv), add phosphorus oxychloride (POCl₃, excess, ~5-10 equiv).

    • Heat the reaction mixture at reflux (around 110-125 °C) for 2-4 hours.[3]

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.

    • The product, 2-chloro-6-methylnicotinic acid, will precipitate out of the aqueous solution.

    • Filter the solid, wash with cold water, and dry. Recrystallization from aqueous ethanol can be performed for further purification.[3]

  • Mechanistic Insight: The reaction proceeds through the formation of a pyridinium intermediate which is then attacked by the chloride ion. The acidic proton of the carboxylic acid is likely to react with POCl₃ first, facilitating the subsequent chlorination of the ring.

Step 3: Conversion of 2-Chloro-6-methylnicotinic Acid to this compound

The reduction of a carboxylic acid to an aldehyde requires careful control to prevent over-reduction to the corresponding alcohol. A common two-step procedure involves reduction to the alcohol followed by a mild oxidation. Alternatively, modern methods allow for the direct conversion.

  • Protocol (Two-Step):

    • (Reduction to Alcohol) Dissolve 2-chloro-6-methylnicotinic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with water or a dilute acid, and extract the product, (2-chloro-6-methylpyridin-4-yl)methanol, with an organic solvent.

    • (Oxidation to Aldehyde) Dissolve the obtained alcohol in a suitable solvent like dichloromethane (DCM).

    • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) and stir at room temperature until the alcohol is consumed.

    • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant and evaporate the solvent to yield this compound.

  • Protocol (Direct Conversion): A more direct approach involves the use of specialized reagents that can selectively reduce the carboxylic acid to the aldehyde.[4][5]

    • Activate the carboxylic acid by converting it to a more reactive species, for example, by reacting with a carbodiimide or by forming a Weinreb amide.[6]

    • Treat the activated intermediate with a mild reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C).[6][7]

    • Careful workup will yield the desired aldehyde.

Route B: Synthesis from 2-Chloro-6-methylpyridine

This route utilizes a "carbon-carbon bond formation" strategy, starting from the pre-functionalized 2-chloro-6-methylpyridine. The key step is the introduction of a formyl group at the 4-position of the pyridine ring.

Overall Synthetic Pathway

Route_B E 2-Chloro-6-methylpyridine F This compound E->F Formylation

Caption: Synthetic pathway for Route B, starting from 2-Chloro-6-methylpyridine.

Experimental Protocols and Mechanistic Insights

Formylation of 2-Chloro-6-methylpyridine

The direct introduction of a formyl group onto the pyridine ring can be challenging due to the ring's electron-deficient nature. However, specific methods like the Vilsmeier-Haack reaction or lithiation followed by formylation can be effective.

  • Protocol (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10] While 2-chloro-6-methylpyridine is not strongly activated, this reaction is worth considering.

    • Cool a solution of N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.[8]

    • Add 2-chloro-6-methylpyridine (1.0 equiv) to the pre-formed Vilsmeier reagent.

    • Heat the reaction mixture, typically between 60-90 °C, for several hours.

    • Cool the mixture and pour it onto ice, then neutralize with a base (e.g., sodium hydroxide or sodium acetate solution).[8]

    • Extract the product with an organic solvent and purify by column chromatography.

  • Causality and Expertise: The Vilsmeier reagent is a weak electrophile, and thus, the reaction works best with electron-rich substrates.[9] The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen may hinder this reaction, potentially requiring harsh conditions and leading to lower yields.

  • Protocol (Lithiation and Formylation): Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. However, the regioselectivity of lithiation on 2-chloropyridine derivatives can be complex.[11][12][13] A more plausible approach would be a halogen-metal exchange or direct lithiation at the 4-position if conditions can be found to favor this. A more reliable approach might be to use a strong, non-nucleophilic base to deprotonate the 4-position.

    • Dissolve 2-chloro-6-methylpyridine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a strong base such as lithium diisopropylamide (LDA) or a similar hindered lithium amide.

    • Stir the mixture at -78 °C for a period to allow for the formation of the lithiated intermediate.

    • Quench the reaction by adding a formylating agent like anhydrous N,N-dimethylformamide (DMF).[14]

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Mechanistic Insight: The use of a hindered base like LDA is intended to favor deprotonation (at the most acidic C-H bond, likely C4) over nucleophilic attack at the chlorinated C2 position. The resulting lithiated pyridine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. Subsequent hydrolysis of the intermediate generates the aldehyde.

Comparative Analysis

FeatureRoute A (from 2,6-Lutidine)Route B (from 2-Chloro-6-methylpyridine)
Starting Material Cost & Availability 2,6-Lutidine is inexpensive and readily available.[15]2-Chloro-6-methylpyridine is also commercially available but generally more expensive than 2,6-lutidine.[16][17]
Number of Steps 3 steps1 step
Overall Yield Potentially moderate to good, but dependent on the selectivity of the first step and the efficiency of the final conversion.Highly dependent on the success of the formylation step, which can be low-yielding for unactivated pyridines.
Scalability The oxidation step may require specialized high-pressure equipment. The other steps are generally scalable.The Vilsmeier-Haack reaction is scalable. Lithiation reactions can be more challenging to scale up due to the need for very low temperatures and strictly anhydrous conditions.
Reagent & Reaction Condition Safety Involves strong oxidizing acids (nitric acid) and potentially pyrophoric reducing agents (LiAlH₄). High-pressure reactions require careful handling.The Vilsmeier-Haack reaction uses corrosive POCl₃. Lithiation requires cryogenic temperatures and handling of pyrophoric organolithium reagents.
Key Challenges Achieving high selectivity in the mono-oxidation of 2,6-lutidine. The multi-step nature increases the overall effort.The relatively low reactivity of the pyridine ring towards electrophilic substitution. Potential for side reactions during lithiation (e.g., addition to the C=N bond).
Ideal Application Large-scale synthesis where the cost of starting materials is a primary concern and the necessary equipment is available.Rapid synthesis of smaller quantities for initial screening or when 2-chloro-6-methylpyridine is a readily available intermediate from other synthetic work.

Conclusion

Both synthetic routes to this compound offer distinct advantages and disadvantages.

Route A , starting from 2,6-lutidine, is a longer but potentially more cost-effective route for large-scale production, provided that the selective mono-oxidation can be optimized. The subsequent steps are relatively standard transformations in heterocyclic chemistry.

Route B , a single-step formylation of 2-chloro-6-methylpyridine, is conceptually more elegant and offers a quicker path to the target molecule. However, its success is highly contingent on overcoming the inherent low reactivity of the pyridine ring towards electrophilic substitution or achieving regioselective lithiation. This route is likely more suitable for laboratory-scale synthesis and rapid access to the desired compound for further derivatization.

The choice between these two routes will ultimately depend on the specific requirements of the research program, including the desired scale of synthesis, available equipment, budget, and timeline.

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  • Unknown Source. A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids.
  • ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

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  • Chemistry Steps. Reducing Carboxylic Acids to Aldehydes. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The rigorous assessment of purity for synthesized intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of 2-Chloro-6-methylisonicotinaldehyde, a key building block in pharmaceutical synthesis. We will delve into the practical applications and nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA). This document is intended to serve as a practical resource for scientists to make informed decisions on the most appropriate analytical strategies for their specific research and quality control needs.

Introduction: The Critical Role of Purity in Drug Synthesis

This compound is a vital intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, including altered biological activity, increased toxicity, and complications in downstream synthetic steps. Therefore, the ability to accurately and reliably determine the purity of this aldehyde is of paramount importance. This guide will compare and contrast the most effective analytical methods for this purpose, providing the necessary technical details and rationale to empower researchers in their quality assessment workflows.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare four of the most powerful and widely used methods for the purity determination of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous identification and quantification of the target compound and any impurities.

Causality Behind Experimental Choices: Both ¹H and ¹³C NMR are recommended for a comprehensive analysis. ¹H NMR is rapid and highly sensitive for detecting proton-containing impurities. ¹³C NMR, while less sensitive, provides crucial information about the carbon skeleton and can reveal impurities that may not be easily observable in the proton spectrum.[2][3]

Self-Validating System: The predictable chemical shifts and coupling constants for the protons and carbons in this compound serve as an internal validation of the compound's identity. The integration of signals in the ¹H NMR spectrum allows for direct quantification of the main component against any observed impurities.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Identify the characteristic peaks for this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative molar ratio of the main compound to any impurities.

    • Purity is often expressed as a percentage based on the relative integration.

Technique Expected Chemical Shifts (ppm) Interpretation
¹H NMR ~10.0 (s, 1H)Aldehyde proton
~7.8 (d, 1H)Aromatic proton
~7.6 (d, 1H)Aromatic proton
~2.6 (s, 3H)Methyl protons
¹³C NMR ~190Aldehyde carbon
~160, 150, 140, 125, 120Aromatic carbons
~25Methyl carbon

Note: Exact chemical shifts may vary depending on the solvent used.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a robust and versatile technique for separating and quantifying components in a mixture.[4] For non-volatile organic compounds like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the method of choice for routine purity analysis.[5]

Causality Behind Experimental Choices: A C18 column is selected due to its hydrophobicity, which allows for good retention and separation of moderately polar aromatic compounds. A mobile phase gradient of acetonitrile and water provides the necessary elution strength to separate the target compound from potential impurities with different polarities. UV detection is suitable as the pyridine ring of the analyte possesses a strong chromophore.

Self-Validating System: The retention time of the main peak, when compared to a certified reference standard, confirms the identity of the compound. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.[5] Method validation according to ICH guidelines ensures specificity, linearity, accuracy, and precision.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry (MS): For Unambiguous Identification and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and identifying unknown impurities.[6] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides an unparalleled level of specificity for impurity profiling.

Causality Behind Experimental Choices: For a semi-volatile compound like this compound, GC-MS is a viable option, though derivatization may be necessary to improve volatility and thermal stability.[7] LC-MS is generally more straightforward as it does not require derivatization. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

Self-Validating System: The accurate mass measurement of the molecular ion peak by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to identify impurities.

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Conditions: Use the same chromatographic conditions as the HPLC method.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to this compound ([M+H]⁺).

    • Analyze the mass spectra of any impurity peaks to propose their structures.

Purity_Assessment_Logic cluster_primary Primary Assessment cluster_secondary In-depth Analysis cluster_decision Decision HPLC HPLC (Quantitative Purity) decision Purity Acceptable? HPLC->decision NMR NMR (Structural Confirmation) NMR->decision LCMS LC-MS (Impurity ID) LCMS->decision EA Elemental Analysis (Elemental Composition) EA->decision decision->LCMS No decision->EA No

Sources

In Vitro Evaluation of 2-Chloro-6-methylisonicotinaldehyde Derivatives: A Comparative Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activity.[1][2] Among these, substituted isonicotinaldehydes are of particular interest as precursors for a variety of bioactive molecules. This guide provides a comprehensive framework for the in vitro evaluation of a hypothetical series of 2-Chloro-6-methylisonicotinaldehyde derivatives, designed to assess their potential as anticancer agents. By presenting detailed experimental protocols and representative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough preclinical assessment of this promising class of compounds.

The strategic inclusion of a chloro-substituent and a methyl group on the pyridine ring is intended to modulate the electronic and steric properties of the isonicotinaldehyde core, potentially enhancing biological efficacy and target specificity. This guide will compare a virtual library of these derivatives, elucidating the impact of various substitutions on their cytotoxic and mechanistic profiles.

Comparative Analysis of Hypothetical this compound Derivatives

For the purpose of this guide, we will consider a virtual series of this compound derivatives, where 'R' represents a variable substituent group. The objective is to understand how different functional groups at this position influence the biological activity of the core scaffold.

Table 1: Hypothetical Series of this compound Derivatives and their Anticipated Properties

Compound IDR-GroupRationale for Inclusion
CMIA-01 -HParent compound for baseline activity.
CMIA-02 -OH (Phenolic)Introduction of a hydrogen-bonding group.
CMIA-03 -OCH3 (Methoxy)Increased lipophilicity and potential for metabolic stability.
CMIA-04 -NO2 (Nitro)Strong electron-withdrawing group to modulate electronic properties.
CMIA-05 -NH2 (Amino)Introduction of a basic and hydrogen-bonding group.

In Vitro Cytotoxicity Screening: A Comparative Assessment

The initial step in evaluating the anticancer potential of our hypothetical series is to determine their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG-2 for liver cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (CMIA-01 to CMIA-05) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data (Hypothetical)

Table 2: IC50 Values (µM) of CMIA Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HepG-2 (Liver)
CMIA-01 >100>100>100
CMIA-02 45.258.162.5
CMIA-03 22.831.528.9
CMIA-04 15.618.220.1
CMIA-05 78.985.391.2
Doxorubicin 0.81.21.5

Doxorubicin is included as a positive control.

Interpretation of Results: Based on these hypothetical data, the presence of an electron-withdrawing nitro group (CMIA-04) and a lipophilic methoxy group (CMIA-03) significantly enhances the cytotoxic activity compared to the parent compound (CMIA-01). The phenolic derivative (CMIA-02) shows moderate activity, while the amino derivative (CMIA-05) exhibits weaker cytotoxicity. This suggests that electronic properties and lipophilicity play a crucial role in the anticancer potential of this scaffold.

Elucidating the Mechanism of Action: Apoptosis Induction

Compounds that exhibit significant cytotoxicity are further investigated to determine their mechanism of action. A key hallmark of many anticancer drugs is the induction of apoptosis, or programmed cell death.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentration of the most potent compounds (e.g., CMIA-03 and CMIA-04) for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with CMIA derivatives (IC50) for 24h A->B C Collect floating & adherent cells B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in dark (15 min) F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Cell Population (Early vs. Late) H->I

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Target Identification: Enzyme Inhibition Assays

Many anticancer agents exert their effects by inhibiting specific enzymes that are crucial for cancer cell survival and proliferation. Based on the chemical structure of the this compound core, potential targets could include kinases or metabolic enzymes. For this guide, we will explore the inhibitory potential against a hypothetical kinase, "Kinase X," which is known to be overexpressed in the selected cancer cell lines.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human Kinase X and its specific peptide substrate are prepared in a kinase assay buffer.

  • Compound Incubation: The test compounds (CMIA-01 to CMIA-05) are serially diluted and pre-incubated with Kinase X for 15 minutes at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the peptide substrate.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Comparative Kinase Inhibition Data (Hypothetical)

Table 3: IC50 Values (µM) of CMIA Derivatives against Kinase X

Compound IDKinase X IC50 (µM)
CMIA-01 >50
CMIA-02 25.8
CMIA-03 8.2
CMIA-04 3.5
CMIA-05 42.1
Staurosporine 0.01

Staurosporine is included as a broad-spectrum kinase inhibitor positive control.

Interpretation of Results: The hypothetical data suggest a correlation between the cytotoxicity of the CMIA derivatives and their ability to inhibit Kinase X. The most potent cytotoxic compound, CMIA-04, is also the most potent inhibitor of Kinase X. This provides a potential mechanistic basis for its anticancer activity.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates a plausible signaling pathway that could be inhibited by the CMIA derivatives, leading to apoptosis.

G cluster_pathway Proposed Signaling Pathway cluster_inhibition Inhibition by CMIA Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds KinaseX Kinase X Receptor->KinaseX activates DownstreamSignal Downstream Signaling (e.g., MAPK/ERK pathway) KinaseX->DownstreamSignal phosphorylates Proliferation Cell Proliferation & Survival DownstreamSignal->Proliferation promotes Apoptosis Apoptosis DownstreamSignal->Apoptosis inhibits CMIA CMIA-04 CMIA->KinaseX inhibits

Caption: Proposed inhibition of a pro-survival signaling pathway by CMIA derivatives.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to evaluate and compare a novel series of this compound derivatives for their anticancer potential. The presented methodologies, from initial cytotoxicity screening to mechanistic studies involving apoptosis and enzyme inhibition, provide a robust framework for identifying promising lead compounds.

The hypothetical data presented herein underscore the importance of structure-activity relationship studies in guiding the optimization of lead compounds. Future work should focus on synthesizing and testing these and other derivatives to validate these predictions. Further in-depth studies, such as cell cycle analysis, western blotting for key signaling proteins, and in vivo animal models, would be necessary to fully characterize the therapeutic potential of the most promising candidates.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (n.d.). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential.
  • ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents.
  • PubMed Central. (n.d.).
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  • PubMed. (n.d.).
  • MDPI. (n.d.). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer.
  • New Journal of Chemistry (RSC Publishing). (n.d.).
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  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
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  • Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli.
  • PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Frontiers. (2022, October 10). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase.
  • PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • PMC - NIH. (n.d.).
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comparing the efficacy of catalysts for 2-Chloro-6-methylisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Strategies for the Synthesis of 2-Chloro-6-methylisonicotinaldehyde

Introduction: The Significance of a Key Pyridine Intermediate

This compound, a substituted pyridine-4-carboxaldehyde, is a highly valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its functionalized heterocyclic structure, featuring a reactive aldehyde, a chloro-substituent, and a methyl group, allows for diverse downstream chemical modifications. Notably, its structural motifs are found in precursors to important active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV.[1][2]

The efficient and selective synthesis of this molecule is a critical challenge. The primary difficulties lie in achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid and in performing regioselective functionalization on the pyridine ring. This guide provides a comparative analysis of various catalytic strategies for the synthesis of this compound, offering researchers and process chemists a detailed examination of the available methods, their underlying mechanisms, and their relative efficacies based on experimental data from analogous systems.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic pathways dominate the landscape for the synthesis of this compound. Each pathway relies on distinct catalytic systems with unique advantages and drawbacks.

  • Direct Oxidation: This approach starts with the readily available precursor, 2-chloro-4,6-dimethylpyridine or 2-chloro-6-methylpicoline, and involves the selective oxidation of the methyl group at the 4-position.

  • Formylation: This strategy involves introducing the aldehyde group directly onto the 4-position of a 2-chloro-6-methylpyridine ring using formylating agents under catalytic conditions.

This guide will dissect each approach, comparing the catalysts that enable these transformations.

Part 1: Catalytic Oxidation of 2-Chloro-6-methylpicoline

The most direct route to this compound is the selective oxidation of the C4-methyl group of 2-chloro-4,6-dimethylpyridine. The key challenge is to prevent over-oxidation to the carboxylic acid and to selectively oxidize the C4-methyl group over the C6-methyl group. While specific data for this exact transformation is sparse, we can draw authoritative parallels from the oxidation of related substituted picolines.

Mechanism of Action: Metal Oxide Catalysis

Metal oxides, particularly manganese dioxide (MnO₂) and selenium dioxide (SeO₂), are common stoichiometric oxidants for converting benzylic and allylic alcohols to aldehydes.[3] Activated MnO₂ is particularly effective for this type of transformation under heterogeneous conditions. The reaction proceeds via a radical mechanism on the surface of the MnO₂.

Experimental Protocol: MnO₂ Oxidation of a Pyridyl Alcohol

The following protocol is adapted from the synthesis of 2-chloronicotinaldehyde and is a viable method for the final step in an oxidation pathway that proceeds via a pyridyl alcohol intermediate.[3]

Step 1: Synthesis of (2-Chloro-6-methylpyridin-4-yl)methanol

  • This intermediate can be prepared by reduction of the corresponding carboxylic acid or ester.

Step 2: Oxidation to this compound

  • To a 1 L four-necked flask, add (2-chloro-6-methylpyridin-4-yl)methanol (1.0 eq) and dichloromethane (DCM, approx. 3.5 L/kg of starting material).

  • Stir the mixture to ensure complete dissolution.

  • Add activated manganese dioxide (MnO₂, approx. 2.2 eq) portion-wise to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 40°C) for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove the MnO₂ solids. Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Comparative Data for Oxidizing Agents
Catalyst/ReagentSubstrate TypeTypical ConditionsYieldSelectivityReference
Activated MnO₂ Pyridyl AlcoholsDCM, Reflux, 3-5h86-88%High for aldehyde[3]
TEMPO/NaOCl Pyridyl AlcoholsDCM/Water, 0-25°C~80%High for aldehyde[4]
SeO₂ MethylpyridinesDioxane/H₂O, RefluxModerateCan lead to over-oxidationGeneral Knowledge
Potassium Dichromate AlcoholsAcidic, HeatVariableProne to over-oxidation to acid[5]

Table 1: Comparison of common oxidizing agents for the synthesis of pyridine aldehydes.

Workflow for Oxidation Route

Oxidation_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Catalytic Oxidation cluster_2 Step 3: Purification SM 2-Chloro-4,6- dimethylpyridine INT (2-Chloro-6-methylpyridin-4-yl)methanol SM->INT Reduction OX MnO₂ or TEMPO/NaOCl DCM, Reflux INT->OX Add Oxidant PROD 2-Chloro-6- methylisonicotinaldehyde OX->PROD Oxidation PUR Filtration & Concentration Column Chromatography PROD->PUR FINAL Pure Product PUR->FINAL

Caption: Workflow for the synthesis of this compound via an oxidation route.

Part 2: Catalytic Formylation of 2-Chloro-6-methylpyridine

This approach introduces the aldehyde functionality directly onto the 2-chloro-6-methylpyridine scaffold. The primary methods for this transformation are the Vilsmeier-Haack reaction and palladium-catalyzed formylation.

Method 2a: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic systems.[6] It involves the use of a Vilsmeier reagent, typically a chloroiminium ion, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7]

Reaction Mechanism:

  • Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[7]

  • Electrophilic Attack: The pyridine nitrogen activates the ring, but the chloro- and methyl- substituents also direct the electrophilic attack. The electron-donating methyl group favors attack at the ortho and para positions. The 4-position is electronically favored for electrophilic substitution on a pyridine ring.

  • Aromatization & Hydrolysis: The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Mechanism DMF DMF + POCl₃ VR Vilsmeier Reagent [Me₂N=CHCl]⁺PO₂Cl₂⁻ DMF->VR Reagent Formation Intermediate Iminium Salt Intermediate VR->Intermediate Substrate 2-Chloro-6-methylpyridine Substrate->Intermediate Electrophilic Attack at C4 Product 2-Chloro-6-methyl- isonicotinaldehyde Intermediate->Product Aqueous Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Efficacy and Considerations: The success of the Vilsmeier-Haack reaction is highly dependent on the nucleophilicity of the pyridine ring. The presence of an electron-withdrawing chlorine atom can deactivate the ring, potentially requiring harsh reaction conditions (higher temperatures, longer reaction times), which may lead to lower yields and side products. However, the opposing electron-donating effect of the methyl group may be sufficient to enable the reaction.[8]

Method 2b: Palladium-Catalyzed Formylation

Palladium-catalyzed carbonylation reactions offer a versatile and often milder alternative for introducing carbonyl groups.[9] To synthesize an aldehyde, a source of carbon monoxide (CO) and a hydride source (reductant) are required.

Catalytic Cycle: The reaction typically proceeds through a standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to a 4-halo-2-chloro-6-methylpyridine (e.g., 4-bromo or 4-iodo derivative) to form a Pd(II)-aryl complex.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the Pd-Aryl bond, forming a palladoyl complex.

  • Reductive Elimination: A hydride source, such as a silane (e.g., polymethylhydrosiloxane, PMHS) or formic acid, delivers a hydride to the palladium complex, which then reductively eliminates the aldehyde product and regenerates the Pd(0) catalyst.[9]

Palladium_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Acyl Ar(CO)-Pd(II)L₂(X) PdII_Aryl->PdII_Acyl CO Insertion Product Ar-CHO PdII_Acyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (4-halo-2-chloro- 6-methylpyridine) ArX->PdII_Aryl CO CO CO->PdII_Acyl H_source [H⁻] source (e.g., Silane) H_source->PdII_Acyl

Sources

A Comparative Guide to the Properties of 2-Chloro-6-methylisonicotinaldehyde: Bridging Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's physicochemical and electronic properties is paramount. 2-Chloro-6-methylisonicotinaldehyde, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of complex chemical entities. While it is commercially available, comprehensive, publicly accessible studies detailing its properties are limited. This guide provides a framework for characterizing such molecules by comparing standard experimental techniques with the predictive power of computational chemistry. We will explore the causality behind experimental choices and the logic of computational setups, offering a self-validating system for researchers to approach the characterization of this, and similar, novel compounds.

The Duality of Characterization: Empirical vs. In Silico Approaches

In modern chemical research, the characterization of a molecule is rarely a purely experimental endeavor. A synergistic relationship exists between empirical measurement and computational modeling. Experimental techniques provide tangible, real-world data on the bulk material, confirming its identity, purity, and behavior. In contrast, computational methods, such as Density Functional Theory (DFT), offer a molecule-level view, predicting properties from first principles and providing insights into electronic structure and reactivity that can be difficult to measure directly.[1][2]

This guide uses this compound as a case study to illustrate how these two approaches can be used in concert to build a robust and comprehensive data profile for a molecule of interest.

Experimental Characterization Workflow

The primary goals of experimental analysis are to confirm the chemical structure, assess its purity, and determine its key physical properties. The choice of techniques is guided by the need for unambiguous structural elucidation and validation.

Protocol 1: Structural Verification and Purity Assessment

Objective: To confirm the molecular structure of this compound and determine the purity of the sample.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃). This experiment will reveal the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the methyl protons, the two aromatic protons on the pyridine ring, and the aldehyde proton. The splitting patterns (e.g., doublets, singlets) and integration values are critical for confirming the substitution pattern.

    • ¹³C NMR: A complementary technique that provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal.

  • Mass Spectrometry (MS):

    • Utilize a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary goal is to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₇H₆ClNO (155.58 g/mol ). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak, providing strong evidence for the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy:

    • Analyze a small amount of the sample (as a thin film or KBr pellet). This technique identifies the functional groups present. Key vibrational bands to look for include a strong carbonyl (C=O) stretch from the aldehyde group (typically ~1700 cm⁻¹) and C-H, C=C, and C=N stretches characteristic of the substituted pyridine ring.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a method using a suitable stationary phase (e.g., C18) and mobile phase to separate the compound from any impurities. Purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks. Commercial suppliers often provide HPLC data to certify purity.[3]

The following diagram illustrates the typical workflow for experimental characterization.

G cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_end Final Report Start Acquire Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR 分样 MS Mass Spectrometry (MS) Start->MS 分样 IR Infrared Spectroscopy (IR) Start->IR 分样 HPLC Chromatography (HPLC/GC) Start->HPLC 分样 Structure Structural Confirmation NMR->Structure MS->Structure FuncGroups Functional Group ID IR->FuncGroups Purity Purity Assessment HPLC->Purity End Verified Compound Profile Structure->End Purity->End FuncGroups->End

Caption: Workflow for the Experimental Characterization of a Chemical Compound.

Computational Property Prediction

Computational chemistry allows us to model the molecule and predict its properties before or alongside experimental work. Density Functional Theory (DFT) is a robust method for this purpose, balancing computational cost with accuracy.[4][5]

Protocol 2: In Silico Prediction of Molecular Properties

Objective: To calculate the optimized geometry, electronic properties, and spectroscopic signatures of this compound.

Methodology:

  • Software and Method Selection:

    • Software: Use a quantum chemistry package like Gaussian, ORCA, or Spartan.

    • Method: Density Functional Theory (DFT) is the method of choice. A common and well-validated functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is appropriate. This set includes diffuse functions (++) to handle electron density far from the nuclei and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurate modeling.[4]

  • Geometry Optimization:

    • First, the 3D structure of the molecule is built. An energy minimization calculation is then performed to find the lowest energy conformation (the most stable structure) in the gas phase. This provides optimized bond lengths and angles.

  • Frequency Calculation:

    • After optimization, a frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and second, it predicts the vibrational frequencies that correspond to the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for systematic errors in the method and the fact that calculations are typically for an isolated molecule in the gas phase.[4]

  • Property Calculations:

    • Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[6]

    • NMR Spectra: Predict the ¹H and ¹³C NMR chemical shifts. These calculations can be invaluable for assigning peaks in a complex experimental spectrum.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map, which visualizes the electron density around the molecule. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.

The diagram below outlines the computational workflow.

G cluster_setup Model Setup cluster_calc Quantum Chemical Calculations cluster_results Predicted Data cluster_end Final Analysis Start Build 3D Structure of This compound Method Select Method: DFT (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Analysis Opt->Freq Props Property Calculations (HOMO/LUMO, NMR, MEP) Freq->Props Geom Optimized Geometry (Bond Lengths/Angles) Props->Geom Spectra Predicted Spectra (IR, NMR) Props->Spectra Electronic Electronic Properties (MEP, Reactivity) Props->Electronic End Computational Data Profile Geom->End Spectra->End Electronic->End

Caption: Workflow for the Computational Prediction of Molecular Properties.

Comparative Analysis: Data Synthesis

The true power of this dual approach lies in comparing the datasets. Discrepancies are not failures but opportunities for deeper understanding. For instance, theoretical vibrational frequencies may differ slightly from experimental ones because the calculation assumes an isolated molecule in a vacuum, whereas the experiment is performed on a solid or liquid sample where intermolecular forces are at play.[4]

The following table summarizes the complementary nature of the data obtained.

PropertyExperimental DataComputational PredictionSynergy and Rationale
Molecular Structure Confirmed via NMR, MSOptimized 3D geometry (bond lengths, angles)Computation provides ideal geometry; experiment confirms this structure exists in the synthesized material.
Vibrational Frequencies IR spectrum showing functional group bandsCalculated vibrational modesComputation helps assign specific experimental peaks to complex vibrational motions within the molecule.[5]
NMR Chemical Shifts Measured ¹H and ¹³C spectraPredicted chemical shiftsPredictions can resolve ambiguities in experimental spectra and confirm peak assignments.[7]
Electronic Properties Indirectly inferred from reactivity experimentsHOMO/LUMO energies, MEP mapComputation directly visualizes reactivity sites and quantifies electronic stability, guiding future synthesis.[1]
Purity Quantified by HPLC or GCNot applicablePurity is a property of the bulk sample, not a single molecule, and thus is exclusively experimental.
Melting/Boiling Point Measured via DSC or melting point apparatusCan be estimated via advanced simulations (not standard DFT)Experimental measurement is the gold standard for these fundamental physical properties.

Conclusion for the Practicing Scientist

For a molecule like this compound, where published data is sparse, a combined experimental and computational approach is not just beneficial—it is essential for a thorough characterization. The experimental workflow validates the real-world existence and purity of the compound, while the computational workflow provides a detailed picture of its intrinsic molecular and electronic properties.

By following the protocols outlined in this guide, researchers can build a comprehensive and reliable data profile. The experimental results serve to ground the computational model in reality, while the computational insights provide a theoretical framework that can explain observed properties and predict future chemical behavior. This integrated strategy ensures scientific rigor and accelerates the research and development process.

References

  • National Center for Biotechnology Information. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC, NIH. [Link]

  • ProtoQSAR. Computational methods for predicting properties. [Link]

  • bioRxiv. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. [Link]

  • ResearchGate. Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 2-Chloro-6-methylisonicotinaldehyde, ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Assessment and Characterization

This compound is a halogenated pyridine derivative. Due to its chemical structure, which combines a reactive aldehyde group with a chlorinated pyridine ring, it must be handled as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous chemicals and supplier information indicate several potential hazards.[1][2][3]

  • Acute Toxicity: Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: It is expected to cause serious eye irritation and potential skin and respiratory irritation.[1][3]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and potentially toxic to aquatic life.[4] Therefore, it must never be disposed of down the drain or in regular trash.[5][6]

Based on this assessment, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be disposed of as regulated hazardous waste.

Summary of Safety and Handling Information
ParameterGuidelineSource
Hazard Classification Acute Toxicity (Oral), Serious Eye Irritation, Skin Irritation, Potential Environmental Hazard.[1][3]
Required PPE Nitrile gloves, chemical safety goggles, lab coat. Work should be performed in a chemical fume hood.[2][3][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases. Keep segregated from these materials during storage and disposal.[7][8]
Spill Cleanup Absorb with inert material (e.g., vermiculite, sand). Do not use combustible materials.[6][7]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. Primarily, the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[9][10] As a halogenated organic compound, this waste falls under specific categories that mandate its collection and disposal method.[11][12][13]

Furthermore, the Occupational Safety and Health Administration (OSHA) requires employers to maintain a safe workplace, which includes implementing a written Hazard Communication Program and providing adequate training for handling hazardous substances.[9][14][15][16]

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and systematic process for managing this compound waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[2]

  • Eye Protection: Use safety goggles with side shields.[2]

  • Body Protection: A fully fastened lab coat is mandatory.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][3]

Step 2: Waste Segregation

Proper segregation is the most critical step in the disposal process. Incorrectly mixed waste streams can lead to dangerous chemical reactions and violate disposal regulations.

  • Designate a "Halogenated Organic Waste" container. This is exclusively for this compound and other chlorinated, brominated, or fluorinated organic compounds.[11][17]

  • DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[11]

  • DO NOT mix with aqueous waste, acidic or basic waste, or oxidizers.[11][17]

Step 3: Containerization

Selecting the correct container prevents leaks and ensures safe temporary storage.

  • Container Type: Use a clean, sealable container made of a compatible material, such as glass or high-density polyethylene (HDPE). The container must be in good condition with no cracks or deterioration.[10][18]

  • Sealing: The container must have a secure, screw-top cap. It must be kept closed at all times except when waste is actively being added.[17][19] This prevents the release of volatile organic compounds (VOCs) and protects against spills.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety.[9][19] As soon as the first drop of waste is added, the container must be labeled.

  • Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[17]

  • List all components and their approximate percentages if it is a mixed waste stream (e.g., "this compound (~5%), Dichloromethane (95%)").

  • Indicate the relevant hazards (e.g., Toxic, Irritant).

Step 5: On-Site Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][19]

  • Location: The SAA must be in the same room or lab where the waste is generated.

  • Secondary Containment: Place the liquid waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[10][20]

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[6]

Step 6: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of the waste. The final step is to arrange for its removal by trained professionals.

  • Contact EHS: Once the container is full, or if you are discontinuing the research, contact your institution’s EHS office to schedule a waste pickup.[2][19]

  • Do Not Attempt Neutralization: While methods exist for neutralizing aldehydes[21], these should not be attempted in a standard laboratory setting for this specific compound without a validated and approved Standard Operating Procedure (SOP). The risks of incomplete reaction or hazardous byproduct formation are significant. The industry-standard and safest disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste facility.[22]

Emergency Procedures

Spill Response
  • Small Spill (in fume hood): Absorb the spill with a non-combustible absorbent material like vermiculite or sand.[7] Collect the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and dispose of it in the solid halogenated waste stream.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response team immediately.[7]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[23]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[23]

  • Inhalation: Move to fresh air immediately.

  • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the chemical name and any available safety information.[23]

Waste Minimization

A core principle of green chemistry and responsible lab management is to minimize waste generation.[19]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[18][19]

  • Scale: Whenever possible, perform reactions on the smallest practical scale.

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[18]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and operational process for the disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Pure compound, solution, or contaminated material) B Wear Full PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) A->B C Select Appropriate Waste Container (Labeled, Compatible, Sealable) B->C D Segregate as HALOGENATED ORGANIC WASTE C->D E Store in Satellite Accumulation Area (Secondary Containment, Away from Incompatibles) D->E F Container Full or Work Completed? E->F G Continue Research (Keep container closed) F->G No H Contact EHS for Waste Pickup F->H Yes I Waste Removed by Licensed Contractor for Incineration H->I

Caption: Disposal workflow for this compound.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Creative Safety Supply.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Pharmaceutical Waste. (n.d.). University of Delaware Environmental Health & Safety.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks.
  • Sample Safety Data Sheet. (n.d.). Nalco Company.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Chloroacetaldehyde solution Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • This compound Safety Information. (n.d.). Ambeed.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. (n.d.). eCFR.
  • Safety Data Sheet for a related compound. (n.d.). Fisher Scientific.
  • Method of neutralizing aldehyde-containing waste waters. (n.d.). Google Patents.
  • Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
  • 2-Methylisonicotinaldehyde Safety Data Sheet. (2017, November 1). Synquest Labs.
  • Pyridine Safety Data Sheet. (n.d.). Sigma-Aldrich.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-methylisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-proven guidance on the safe handling of 2-Chloro-6-methylisonicotinaldehyde. As direct safety data for this specific compound is limited, this guide synthesizes information from structurally analogous chemicals—including chlorinated pyridines and aldehydes—to establish a robust framework for personal protection. The protocols herein are designed to empower researchers, scientists, and drug development professionals to operate with confidence and safety.

Hazard Assessment: An Inferred Profile

Understanding the "why" behind any safety protocol is critical. This compound combines the structural features of a chlorinated pyridine and an aldehyde. This informs our assessment of its potential hazards. Analogous compounds are known skin, eye, and respiratory irritants.[1][2][3] Chlorinated aldehydes, in particular, can exhibit high toxicity if inhaled or in contact with skin. Therefore, we must treat this compound with a high degree of caution, assuming it poses the following risks until proven otherwise.

Hazard CategoryPotential EffectsRationale Based on Chemical Analogs
Acute Toxicity Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[1]Chlorinated pyridines and aldehydes can be toxic.[4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[3][5]Aldehydes and pyridines are known skin irritants.[1][6]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to damage.[3][5]This is a common hazard for both functional groups.[2][6]
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[3]Handling should occur in a well-ventilated area.[7]
Genetic Defects Some related compounds are suspected of causing genetic defects.A cautious approach is warranted due to this possibility.

The Core PPE Ensemble: A Head-to-Toe Protocol

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3][8] Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.[5]

  • Standard Operations: For routine handling of small quantities inside a chemical fume hood, chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[8]

  • High-Risk Scenarios: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or spill cleanup), a full-face shield should be worn in addition to chemical splash goggles.[9] Surgical masks with eye shields are not a substitute and offer no protection against chemical vapors or splashes.[9]

Skin and Body Protection

Preventing skin contact is paramount, as similar compounds can be absorbed through the skin and cause systemic effects.[1]

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical Apron: When pouring or transferring solutions, an impervious chemical-protective apron should be worn over the lab coat to protect against splashes.[9]

  • Footwear: Closed-toe and heel shoes made of an impervious material are required. Cloth or leather shoes are not suitable as they can absorb chemicals.[9]

Hand Protection: The Critical Barrier

Gloves are your most direct point of contact. The choice of material is non-negotiable. Aldehydes can readily pass through certain materials like latex.[9]

  • Primary Recommendation: Single-use nitrile gloves are the standard choice for incidental contact.[9]

  • Extended Contact: For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Proper Technique: Always wear gloves over the sleeves of your lab coat to prevent seepage.[9] Inspect gloves for any signs of damage before use.[9] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and dispose of them immediately after use. Wash hands thoroughly with soap and water after removing gloves.[7]

Glove TypeUse CaseAdvantagesDisadvantages
Nitrile Routine handling, splash protectionGood resistance to aldehydes, oils, and many solvents.Can be punctured.
Butyl High-risk tasks, spill cleanupExcellent resistance to aldehydes, ketones, and esters.May be less dexterous.
Natural Rubber (Latex) Not Recommended Good dexterity.Poor resistance to aldehydes and many organic solvents.[9][10]
Respiratory Protection

All handling of this compound solid or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Standard Operations: A properly functioning fume hood provides adequate respiratory protection.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection will be required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[8] This would typically involve a full-face or half-mask air-purifying respirator (APR) with organic vapor cartridges.[11] Surgical masks provide no protection against chemical vapors.[9]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Gather all necessary equipment and reagents.

    • Don the complete PPE ensemble as described above.

  • Handling:

    • Conduct all manipulations, including weighing and transfers, deep within the fume hood.

    • If handling the solid form, use techniques that avoid generating dust.[12]

    • Keep containers tightly closed when not in use.[8]

    • Ground and bond containers when transferring flammable solvents to prevent static discharge.[6][7]

  • Post-Handling:

    • Decontaminate all work surfaces thoroughly.

    • Carefully remove PPE, avoiding self-contamination.

    • Dispose of all contaminated disposable PPE as hazardous waste.[9]

    • Wash hands and forearms thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation occurs or persists.[5]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion: Do NOT induce vomiting.[4] Give two glasses of water to drink and seek immediate medical attention.

In Case of a Spill:

  • Minor Spill (inside fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert material like vermiculite or sand.[8]

    • Scoop the absorbed material into a designated, labeled container for hazardous waste.[13]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill (outside fume hood):

    • Alert all personnel in the area and evacuate immediately.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[12]

    • Do not attempt to clean up a large spill without proper training and equipment, including appropriate respiratory protection.[9]

Decontamination and Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.[14]

  • Waste Segregation: Due to the chlorine atom, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[15][16] Do not mix with non-halogenated waste streams.[16]

  • Containers: Collect all waste (solid, liquid, and contaminated disposables like gloves and paper towels) in a clearly labeled, sealed, and compatible waste container.[16][17] Liquid waste containers should not be filled to more than 75% capacity.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[17]

  • Storage and Disposal: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[7] Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[17] Never dispose of this chemical down the drain or in the regular trash.[17]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow start Task Assessment: Handling this compound fume_hood Is the task performed in a certified fume hood? start->fume_hood level_c Standard PPE (Level C) - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->level_c Yes stop STOP Do not proceed without a fume hood. Consult EHS. fume_hood->stop No spill Is this a spill cleanup or emergency response? spill->level_c No (Routine Operation) level_b Enhanced PPE (Level B) - Full-Face Shield + Goggles - Chemical Apron - Butyl or Heavy Nitrile Gloves - Air-Purifying Respirator (APR) spill->level_b Yes level_c->spill

Caption: PPE selection workflow for this compound.

References

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention.
  • Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville - Environmental Health and Safety.
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  • Safety Data Sheet: 2-Chloropyridine. (n.d.). Jubilant Ingrevia.
  • Safety Data Sheet: Chloroacetaldehyde solution. (2025, November 6). Sigma-Aldrich.
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  • Safety Data Sheet: 6-Chloro-2-hexanone. (2016, November 18). Labscoop.
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  • Safety Data Sheet: 2-Chloropyridine. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
  • Safety Data Sheet: 2-Hydroxy-6-methylisonicotinic acid. (2025, December 20). Fisher Scientific.
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  • Safety Data Sheet: Pyridine. (2023, July 6). Apollo Scientific.
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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methylisonicotinaldehyde
Reactant of Route 2
2-Chloro-6-methylisonicotinaldehyde

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